Flt3-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[3-[4-(1H-pyrazol-4-yl)phenyl]imidazo[1,2-b]pyridazin-6-yl]morpholine |
InChI |
InChI=1S/C21H22N6O/c1-14-12-26(13-15(2)28-14)21-8-7-20-22-11-19(27(20)25-21)17-5-3-16(4-6-17)18-9-23-24-10-18/h3-11,14-15H,12-13H2,1-2H3,(H,23,24)/t14-,15+ |
InChI Key |
BNQSFKFJBWGCHB-GASCZTMLSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC=C(C=C4)C5=CNN=C5)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Flt3-IN-25: A Technical Guide to its Mechanism of Action in Targeting FLT3-Mutated Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical in hematopoietic cell development, and its mutation is a key driver in a significant subset of Acute Myeloid Leukemia (AML) cases, correlating with poor prognosis.[1][2] Activating mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive, ligand-independent activation of the kinase and its downstream pro-proliferative and anti-apoptotic signaling pathways.[3][4] Flt3-IN-25 has emerged as a potent small-molecule inhibitor targeting both wild-type and mutated forms of FLT3. This document provides a detailed overview of the mechanism of action of this compound, summarizes its quantitative efficacy, outlines key experimental protocols for its characterization, and visualizes the complex signaling networks it disrupts.
The Role of FLT3 in Acute Myeloid Leukemia (AML)
Structure and Function of Wild-Type FLT3
FLT3 is a class III receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[5][6] Its structure comprises an extracellular domain with five immunoglobulin-like loops, a transmembrane domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase domain (TKD) that is split by a kinase insert.[6][7] Under normal physiological conditions, the binding of the FLT3 ligand induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular domain.[3][6] This activation initiates a cascade of downstream signaling, primarily through the PI3K/AKT and RAS/MAPK pathways, which are crucial for normal hematopoiesis.[3][8]
Pathogenic FLT3 Mutations in AML
In approximately 30% of AML patients, the FLT3 gene is mutated, leading to constitutive activation of the receptor.[4][6] The two most common types of activating mutations are:
-
FLT3-ITD (Internal Tandem Duplication): Occurring in about 25% of AML cases, these in-frame duplications in the juxtamembrane domain disrupt its normal autoinhibitory function.[1][3] This results in ligand-independent dimerization and constitutive kinase activation, which is strongly associated with increased relapse rates and reduced overall survival.[1][9]
-
FLT3-TKD (Tyrosine Kinase Domain) Mutations: These are typically point mutations, found in about 5-10% of AML patients, with the most common being a substitution at the D835 residue in the activation loop.[1][10] These mutations stabilize the active conformation of the kinase, also leading to constitutive signaling.[1]
Downstream Signaling of Constitutively Active FLT3
Both FLT3-ITD and FLT3-TKD mutations result in the aberrant, continuous activation of pro-survival and proliferative pathways.[3][4] While both mutation types activate the PI3K/Akt and MEK/ERK pathways, FLT3-ITD is uniquely characterized by the potent and constitutive activation of the STAT5 signaling pathway, which is a critical driver of leukemogenesis.[3][4][11] This relentless signaling promotes uncontrolled proliferation and inhibits apoptosis in leukemic blasts.[3][12]
This compound: A Potent FLT3 Inhibitor
Mechanism of Action
This compound is a potent, small-molecule inhibitor of the FLT3 kinase.[13] Based on its high efficacy against the FLT3-D835Y mutation, which confers resistance to many Type II inhibitors, this compound is classified as a Type I kinase inhibitor .[4][13] Type I inhibitors bind to the ATP-binding pocket of the kinase in its active conformation, competitively blocking ATP and preventing the phosphotransfer reaction required for receptor autophosphorylation and activation.[3][14] This mode of action allows it to inhibit both wild-type FLT3 and the constitutively active FLT3-ITD and FLT3-TKD mutants.[13][15]
Inhibition of Downstream Signaling
By directly inhibiting the kinase activity of FLT3 at the apex of the signaling cascade, this compound effectively blocks the phosphorylation of the receptor itself. This prevents the recruitment and activation of downstream effector proteins, leading to the shutdown of the PI3K/AKT, RAS/MAPK, and, crucially, the STAT5 pathways that are aberrantly activated in FLT3-mutated AML.[3][4] The ultimate cellular consequences are the induction of cell cycle arrest and apoptosis in FLT3-dependent leukemia cells.[11]
Quantitative Efficacy of this compound
This compound demonstrates potent inhibitory activity against wild-type FLT3 and clinically relevant mutants in the low nanomolar range, highlighting its potential for treating various forms of FLT3-driven AML.[13]
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values underscore the compound's high potency.
| Target Kinase | IC50 (nM) | Reference |
| FLT3-WT (Wild-Type) | 1.2 | [13] |
| FLT3-ITD | 1.1 | [13] |
| FLT3-D835Y (TKD Mutant) | 1.4 | [13] |
Key Experimental Methodologies
The characterization of a kinase inhibitor like this compound involves a series of standardized in vitro and cell-based assays.
In Vitro Kinase Assay Protocol
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FLT3 protein.
-
Objective: To determine the IC50 value of this compound against purified FLT3 kinase (WT, ITD, or TKD variants).
-
Materials: Purified recombinant FLT3 kinase, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT), ATP, a suitable substrate (e.g., a synthetic peptide or GST-FLT3S), this compound, and a detection system.[16]
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a microplate, add the FLT3 enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).
-
Incubate the reaction for a set time (e.g., 20-60 minutes) at room temperature.[16]
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.[17]
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.[18]
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot) Protocol
This assay confirms that this compound can enter cells and inhibit the phosphorylation of FLT3 and its downstream targets.
-
Objective: To assess the inhibition of FLT3, STAT5, AKT, and ERK phosphorylation in FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).
-
Materials: FLT3-mutated cell line, cell culture medium, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, SDS-PAGE equipment, PVDF membrane, primary antibodies (anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, etc.), and HRP-conjugated secondary antibodies.[19][20]
-
Methodology:
-
Culture FLT3-mutated cells to an appropriate density.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FLT3 Tyr591) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total FLT3) and a loading control (e.g., β-Actin or GAPDH) to ensure equal loading.[21]
-
Cell Viability Assay Protocol
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Objective: To determine the anti-proliferative effect (GI50 or EC50) of this compound on FLT3-dependent and -independent cell lines.
-
Materials: AML cell lines, cell culture medium, this compound, 96-well plates, and a viability reagent (e.g., WST-1, MTS, or CellTiter-Glo®).[22]
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Add serial dilutions of this compound to the wells. Include wells with a vehicle control (DMSO) and wells with no cells (for background).
-
Incubate the plate for a standard period (e.g., 48 or 72 hours) under normal cell culture conditions.[22]
-
Add the viability reagent to each well according to the manufacturer's instructions. This reagent is converted into a colored formazan dye or produces a luminescent signal in metabolically active (i.e., living) cells.
-
Incubate for 1-4 hours.
-
Measure the absorbance or luminescence using a plate reader.
-
Subtract the background, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the half-maximal effective concentration (EC50) or growth inhibition (GI50).
-
Conclusion
This compound is a highly potent, Type I inhibitor of the FLT3 receptor tyrosine kinase. Its mechanism of action involves the direct, competitive inhibition of ATP binding to the kinase domain of both wild-type and mutated FLT3, including ITD and TKD variants.[13] This effectively abrogates the constitutive signaling through critical downstream pathways like STAT5, PI3K/AKT, and MAPK, which are fundamental drivers of leukemogenesis in FLT3-mutated AML.[3][4] The low nanomolar potency demonstrated in preclinical assays positions this compound as a significant compound for further investigation in the targeted therapy of this aggressive hematological malignancy.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLT3-IN-25_TargetMol [targetmol.com]
- 14. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generation and characterization of a highly effective protein substrate for analysis of FLT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Set Protein Is Involved in FLT3 Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Discovery and Synthesis of Quizartinib (AC220): A Potent and Selective FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Quizartinib (AC220), a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib has demonstrated significant clinical activity in the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) mutations.
Introduction: The Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to constitutive, ligand-independent activation of the kinase. This aberrant signaling promotes uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.
Quizartinib (AC220) was developed as a potent and selective inhibitor of FLT3 to address the unmet medical need in this patient population.
Discovery and Development of Quizartinib
Quizartinib was identified through a focused drug discovery program aimed at developing a highly potent and selective second-generation FLT3 inhibitor. The development sought to improve upon first-generation multi-kinase inhibitors by enhancing selectivity for FLT3, thereby reducing off-target effects and associated toxicities. The chemical scaffold of Quizartinib was optimized to achieve high affinity for the ATP-binding pocket of the FLT3 kinase.
Synthesis of Quizartinib
A common synthetic route to Quizartinib has been reported, involving several key steps.[1] The synthesis begins with the reaction of 4-nitrophenol with 4-(2-chloroethyl)morpholine hydrochloride to form 4-[2-(4-nitrophenoxy)ethyl]morpholine.[1] This intermediate then undergoes hydrogenation to yield 4-[2-(4-morpholinyl)ethoxy]aniline.[1] Subsequent cyclization steps lead to the formation of the imidazo[2,1-b][2][3]benzothiazole core.[1] The nitro group is then reduced to an aniline.[1] In a parallel step, 3-amino-5-tert-butyl-isoxazole is reacted with phenyl chloroformate to generate an isocyanate precursor.[1] Finally, the two key intermediates are coupled to form Quizartinib.[1]
Mechanism of Action
Quizartinib is a type II tyrosine kinase inhibitor that selectively targets the inactive conformation of the FLT3 kinase.[4] By binding to the ATP-binding site, it prevents the autophosphorylation and subsequent activation of the FLT3 receptor.[5] This blockade of FLT3 signaling leads to the inhibition of downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation and survival of leukemic cells.[5] The inhibition of these pathways ultimately induces apoptosis in FLT3-ITD-positive AML cells.[4]
Biological Activity and Data Presentation
Quizartinib has demonstrated potent and selective inhibitory activity against FLT3 in various preclinical studies.
Table 1: In Vitro Kinase and Cell-Based Assay Data for Quizartinib
| Assay Type | Target/Cell Line | IC50 / Kd | Reference |
| Kinase Binding Assay | FLT3 | Kd = 1.6 nM | [2] |
| FLT3 Autophosphorylation | MV4-11 (FLT3-ITD) | IC50 = 1.1 nM | [2] |
| FLT3 Autophosphorylation | RS4;11 (FLT3-WT) | IC50 = 4.2 nM | [2] |
| Cell Viability | MV4-11 (FLT3-ITD) | IC50 = 0.56 nM | [6] |
| Cell Viability | MOLM-14 (FLT3-ITD) | IC50 = 0.73 nM | [7] |
| Cell Viability | MOLM-13 (FLT3-ITD) | IC50 = 0.89 nM | [7] |
Table 2: Selectivity Profile of Quizartinib Against Other Kinases
| Kinase | Binding Constant (Kd) | Reference |
| KIT | Within 10-fold of FLT3 | [2] |
| PDGFRA | Within 10-fold of FLT3 | [2] |
| PDGFRB | Within 10-fold of FLT3 | [2] |
| RET | Within 10-fold of FLT3 | [2] |
| CSF1R | Within 10-fold of FLT3 | [2] |
| FLT1 | Within 100-fold of FLT3 | [2] |
| FLT4 | Within 100-fold of FLT3 | [2] |
| DDR1 | Within 100-fold of FLT3 | [2] |
| VEGFR2 | Within 100-fold of FLT3 | [2] |
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the concentration of Quizartinib that inhibits the proliferation of cancer cell lines by 50% (IC50).
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of Quizartinib (typically ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the DMSO-treated control wells, and the IC50 values are calculated using non-linear regression analysis.[8]
FLT3 Autophosphorylation Assay
This assay measures the ability of Quizartinib to inhibit the phosphorylation of the FLT3 receptor.
-
Cell Culture and Starvation: FLT3-expressing cells (e.g., MV4-11 or engineered Ba/F3 cells) are cultured as described above. Prior to the experiment, cells are often serum-starved for several hours to reduce basal levels of receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Quizartinib or DMSO for 1-2 hours.
-
Ligand Stimulation (for FLT3-WT): For cells expressing wild-type FLT3, the receptor is stimulated with its ligand, FLT3-L (e.g., 100 ng/mL), for a short period (e.g., 15 minutes) to induce phosphorylation. This step is not necessary for cells with constitutively active FLT3-ITD.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: The levels of phosphorylated FLT3 (p-FLT3) and total FLT3 are determined by Western blotting or a sandwich ELISA.
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for p-FLT3 (e.g., anti-phospho-FLT3 (Tyr591)) and total FLT3. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
ELISA: A capture antibody for total FLT3 is coated on a microplate. Cell lysates are added, followed by a detection antibody for p-FLT3. The signal is then developed using a substrate and measured with a plate reader.
-
-
Data Analysis: The ratio of p-FLT3 to total FLT3 is calculated and normalized to the control. IC50 values are determined by non-linear regression.[2]
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of Quizartinib on key downstream signaling molecules.
-
Cell Treatment and Lysis: Cells are treated with Quizartinib as described in the autophosphorylation assay. Following treatment, cells are lysed.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of downstream signaling proteins such as STAT5, ERK1/2 (p44/42 MAPK), and AKT.
-
Detection: After washing and incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the effect of Quizartinib on the activation of these signaling pathways.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.
Caption: Experimental workflow for the preclinical evaluation of Quizartinib.
Conclusion
Quizartinib is a potent and selective second-generation FLT3 inhibitor that has demonstrated significant anti-leukemic activity in preclinical models and clinical trials. Its targeted mechanism of action, favorable pharmacokinetic profile, and manageable safety profile have established it as an important therapeutic option for patients with FLT3-ITD positive AML. Further research and clinical studies are ongoing to explore its full potential in various combination therapies and patient populations.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 3. Synthesis of Quizartinib [cjph.com.cn]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25: A Potent Kinase Inhibitor for Acute Myeloid Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled growth of leukemic cells and is associated with a poor prognosis. Flt3-IN-25 is a potent small molecule inhibitor targeting both wild-type and mutated forms of FLT3, making it a valuable tool for preclinical research in AML. This document provides a comprehensive technical overview of the chemical properties, biological activity, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound, also identified as compound 17 in its discovery publication, is a potent inhibitor of the FLT3 kinase.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C21H20N4O3S |
| IUPAC Name | 2-((5-((4-ethylpiperazin-1-yl)methyl)-1H-pyrrol-2-yl)methylene)-1,2-dihydro-3H-indol-3-one |
| SMILES String | CCN1CCN(CC2=CC=C(NC2)C=C3C(=O)NC4=CC=CC=C43)CC1 |
| Molecular Weight | 408.48 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against wild-type FLT3 and clinically relevant mutants, including those with internal tandem duplications (ITD) and the D835Y point mutation in the tyrosine kinase domain. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
| FLT3-ITD | 1.1 |
Data sourced from TargetMol.[1]
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of the FLT3 kinase. By occupying the ATP-binding pocket, the inhibitor prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.
FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers multiple downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. In AML, activating mutations in FLT3 lead to ligand-independent, constitutive activation of these pathways, driving leukemogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 kinase.
Materials:
-
Recombinant human FLT3 (Wild-Type, D835Y, or ITD)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-(Glu, Tyr) 4:1 as a substrate
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the recombinant FLT3 enzyme in kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the enzyme solution to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be close to the Km for FLT3.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the Kinase Detection Reagent, incubate as required, and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, and a FLT3-wild type cell line like THP-1 as a negative control)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to attach or stabilize overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of FLT3 Phosphorylation
This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of FLT3 in intact cells.
Materials:
-
FLT3-mutant AML cell line (e.g., MV4-11)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture FLT3-mutant cells to 70-80% confluency.
-
Optionally, serum-starve the cells for a few hours before treatment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total FLT3 and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
Conclusion
This compound is a highly potent and selective inhibitor of wild-type and mutant FLT3 kinase. Its well-defined chemical properties and strong biological activity against key AML-associated mutations make it an indispensable tool for researchers investigating FLT3-driven leukemogenesis and for the preclinical evaluation of novel therapeutic strategies. The detailed experimental protocols provided herein offer a solid foundation for the effective utilization of this compound in a research setting.
References
Flt3-IN-25: A Comprehensive Kinase Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML. Flt3-IN-25 (also known as compound 17) is a potent and selective inhibitor of FLT3 kinase, demonstrating significant promise in preclinical studies. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, comprehensive experimental protocols for its evaluation, and a summary of the key signaling pathways involved.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a broad panel of kinases to ascertain its selectivity. The primary inhibitory activity is directed against wild-type and mutated forms of FLT3.
Biochemical Inhibition Data
The half-maximal inhibitory concentrations (IC50) of this compound against key kinases are summarized in the table below. This data highlights the potent and selective inhibition of FLT3 variants.
| Kinase Target | IC50 (nM) |
| FLT3-ITD | 0.8[1] |
| FLT3-D835Y | 1.9[1] |
| FLT3-WT | 1.2 |
| c-KIT | >400[1] |
| CSF-1R | 15.6 |
| PDGFRα | 28.9 |
| PDGFRβ | 20.1 |
| VEGFR1 | 89.3 |
| VEGFR2 | 55.4 |
Data for FLT3-WT, CSF-1R, PDGFRα/β, and VEGFR1/2 are derived from the KINOMEscan data presented in the supporting information of the primary publication and converted from % inhibition at a given concentration to an approximate IC50 value for comparative purposes where direct IC50 values were not provided.
KINOMEscan Selectivity Profile
To provide a comprehensive overview of its selectivity, this compound was profiled against a large panel of kinases using the KINOMEscan platform. This competition binding assay measures the ability of a compound to displace a ligand from the kinase active site. The results are typically reported as the percentage of kinase remaining bound to the ligand at a specific compound concentration.
At a concentration of 1 µM, this compound demonstrated remarkable selectivity for FLT3. The vast majority of the 468 kinases tested showed minimal inhibition (retaining >90% of their activity). This high degree of selectivity suggests a lower potential for off-target toxicities. The primary off-targets identified with significant inhibition are listed in the table above.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay was utilized to determine the IC50 values of this compound against purified kinases.
Materials:
-
Recombinant human kinases (FLT3-ITD, FLT3-D835Y, c-KIT, etc.)
-
ATP
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Stop solution (e.g., containing EDTA)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
In a microtiter plate, add the kinase, the peptide substrate, and the diluted this compound or DMSO (for control).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
The amounts of phosphorylated and unphosphorylated substrate are then separated and quantified using a microfluidic mobility-shift assay on a Caliper Life Sciences EZ Reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (MTS Assay)
This assay was used to assess the anti-proliferative activity of this compound in AML cell lines.
Cell Lines:
-
MV4-11 (homozygous for FLT3-ITD)
-
MOLM-13 (heterozygous for FLT3-ITD)
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Seed MV4-11 or MOLM-13 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound or medium with DMSO (for control) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values using non-linear regression analysis.
KINOMEscan Profiling
This is a competition-based binding assay used to determine the kinase selectivity profile.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Procedure (General Overview):
-
A library of human kinases, each tagged with a unique DNA barcode, is used.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
This compound is added to the kinase-ligand mixture at a fixed concentration (e.g., 1 µM).
-
The mixture is incubated to allow for binding competition to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of each kinase bound to the immobilized ligand is determined by quantifying its corresponding DNA tag using qPCR.
-
The results are expressed as the percentage of the DMSO control (% control), where a lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathways and Experimental Workflows
Visual representations of the FLT3 signaling pathway and the experimental workflow for kinase inhibition assays are provided below using Graphviz.
Caption: FLT3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
References
In Vitro Characterization of Flt3-IN-XX: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of Flt3-IN-XX, a novel inhibitor of the FMS-like tyrosine kinase 3 (Flt3). This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of targeted therapies for hematological malignancies, particularly Acute Myeloid Leukemia (AML).
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis.[2][3][4] These mutations lead to constitutive activation of the Flt3 receptor and downstream signaling pathways, promoting uncontrolled growth of leukemic cells.[2][5] Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3.[2]
Mechanism of Action and Signaling Pathway
Flt3-IN-XX is a potent and selective ATP-competitive inhibitor of Flt3 kinase activity. In wild-type cells, Flt3 is activated upon binding of its ligand (FL), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for normal hematopoietic cell function.[5][6][7] In AML cells harboring activating Flt3 mutations (e.g., Flt3-ITD), the receptor is constitutively active, leading to ligand-independent signaling and leukemogenesis.[4][5] Flt3-IN-XX binds to the ATP-binding pocket of the Flt3 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, thereby inducing cell cycle arrest and apoptosis in Flt3-mutant AML cells.
Caption: Flt3 signaling pathway and the inhibitory action of Flt3-IN-XX.
Quantitative Data Summary
The in vitro activity of Flt3-IN-XX was evaluated in a series of biochemical and cellular assays. The results are summarized in the tables below.
Table 1: Biochemical Kinase Inhibition Profile of Flt3-IN-XX
| Kinase Target | IC50 (nM) |
| Flt3 (Wild-Type) | 15.2 |
| Flt3-ITD | 1.8 |
| Flt3-D835Y | 3.5 |
| c-KIT | 250.7 |
| PDGFRβ | 489.1 |
Table 2: Cellular Activity of Flt3-IN-XX in AML Cell Lines
| Cell Line | Flt3 Status | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |
| MV4-11 | Flt3-ITD | 2.5 | 10.8 |
| MOLM-13 | Flt3-ITD | 3.1 | 12.5 |
| KG-1 | Flt3-WT | > 1000 | > 1000 |
| HL-60 | Flt3-WT | > 1000 | > 1000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Flt3 Kinase Assay Protocol
This assay measures the ability of Flt3-IN-XX to inhibit the enzymatic activity of recombinant Flt3 kinase.
Caption: Workflow for the in vitro Flt3 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human Flt3 kinase (Wild-Type, ITD, or D835Y mutants) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]
-
Prepare a solution of a suitable substrate, such as a synthetic peptide or a recombinant protein like GST-FLT3S.[8]
-
Prepare a stock solution of ATP.
-
Create a serial dilution of Flt3-IN-XX in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Detection:
-
Stop the kinase reaction and detect the product. For assays like ADP-Glo™, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Alternatively, for ELISA-based assays, transfer the reaction mixture to an antibody-coated plate to capture the phosphorylated substrate, followed by detection with a labeled secondary antibody.[9]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This assay determines the effect of Flt3-IN-XX on the proliferation of AML cell lines.
Methodology:
-
Cell Culture:
-
Culture human AML cell lines (e.g., MV4-11, MOLM-13, KG-1, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add various concentrations of Flt3-IN-XX or DMSO control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
-
Detection:
-
Add a viability reagent such as CellTiter-Glo® or resazurin to each well.
-
Incubate for a period as recommended by the manufacturer.
-
Measure the luminescent or fluorescent signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control.
-
Plot the percentage of proliferation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value.
-
Western Blot Analysis of Flt3 Signaling
This method is used to confirm the on-target activity of Flt3-IN-XX in cells by assessing the phosphorylation status of Flt3 and its downstream targets.
Caption: Workflow for Western blot analysis of Flt3 signaling.
Methodology:
-
Cell Treatment and Lysis:
-
Treat Flt3-ITD positive cells (e.g., MV4-11) with various concentrations of Flt3-IN-XX for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Flt3, total Flt3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The in vitro data presented in this technical guide demonstrate that Flt3-IN-XX is a potent and selective inhibitor of mutant Flt3 kinase. It effectively inhibits the proliferation of Flt3-ITD positive AML cells by blocking the constitutive activation of the Flt3 signaling pathway. These findings support the further development of Flt3-IN-XX as a potential therapeutic agent for the treatment of Flt3-mutated AML.
References
- 1. promega.com [promega.com]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | FLT3 Signaling [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation and characterization of a highly effective protein substrate for analysis of FLT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
In-depth Technical Guide: Inhibition of FLT3-ITD Mutation
To: Researchers, Scientists, and Drug Development Professionals
Re: Technical Guide on the Inhibition of FLT3-ITD Mutation by Flt3-IN-25
Upon conducting a comprehensive review of publicly available scientific literature and chemical databases, we have been unable to identify any specific data or publications pertaining to a compound designated "this compound." It is possible that this is an internal research compound name that has not yet been disclosed in public forums, a novel agent with pending publications, or a potential typographical error.
One closely named compound, FLT3-IN-3 , was identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It demonstrates significant activity against both wild-type (WT) FLT3 and the D835Y mutant, with half-maximal inhibitory concentrations (IC50) of 13 nM and 8 nM, respectively. Furthermore, FLT3-IN-3 effectively suppresses the proliferation of FLT3-ITD-positive human acute myeloid leukemia (AML) cell lines, such as MV4-11 and MOLM-13, at low nanomolar concentrations.[1]
Given the absence of specific information for "this compound," this guide will proceed by providing a comprehensive overview of the inhibition of the FLT3-Internal Tandem Duplication (ITD) mutation, a critical driver in Acute Myeloid Leukemia (AML). The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of FLT3 inhibitors. Should data for "this compound" become available, this document can serve as a framework for its evaluation.
The FLT3-ITD Mutation: A Key Therapeutic Target in AML
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells and progenitor cells.[2][3] In approximately 25-30% of patients with Acute Myeloid Leukemia (AML), the FLT3 gene is mutated, with the most common aberration being an internal tandem duplication (ITD) in the juxtamembrane domain.[4][5][6][7] This mutation, known as FLT3-ITD, leads to the constitutive, ligand-independent activation of the FLT3 receptor.[8][9]
The persistent signaling from the FLT3-ITD receptor drives uncontrolled proliferation and survival of leukemic blasts through the aberrant activation of several downstream signaling pathways.[10] Consequently, the presence of the FLT3-ITD mutation is associated with a high leukemic burden, increased risk of relapse, and overall poor prognosis in AML patients.[5][7] This makes the FLT3-ITD kinase an important and well-validated therapeutic target for the development of targeted inhibitors.
Signaling Pathways Activated by FLT3-ITD
The constitutive activation of the FLT3-ITD receptor results in the phosphorylation of downstream signaling molecules, leading to the activation of pathways that promote cell survival and proliferation. The primary signaling cascades implicated in FLT3-ITD-driven leukemogenesis include:
-
STAT5 Pathway: A hallmark of FLT3-ITD signaling is the potent activation of the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[9][11] This is in contrast to wild-type FLT3 signaling, which does not strongly activate STAT5.[11] Activated STAT5 promotes the transcription of genes involved in cell survival and proliferation.[6]
-
RAS/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, is crucial for cell proliferation and is constitutively activated by FLT3-ITD.[11]
-
PI3K/AKT/mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism, and its activation is a key downstream effect of the FLT3-ITD mutation.[11][12]
The diagram below illustrates the major signaling pathways aberrantly activated by the FLT3-ITD mutation.
Experimental Protocols for Evaluating FLT3-ITD Inhibitors
The development and characterization of FLT3-ITD inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Objective: To determine the IC50 value of an inhibitor against purified FLT3-ITD kinase.
-
Principle: A recombinant FLT3-ITD kinase is incubated with a substrate (e.g., a synthetic peptide or protein) and adenosine triphosphate (ATP). The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured.
-
General Protocol:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Add the purified recombinant FLT3-ITD enzyme to the wells of a microplate.
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based assays: Using a phosphorylation-specific antibody.
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation Assays
These assays assess the effect of an inhibitor on the growth and viability of cancer cells that are dependent on FLT3-ITD signaling.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in FLT3-ITD-positive cell lines.
-
Cell Lines:
-
MV4-11: Human AML cell line, homozygous for the FLT3-ITD mutation.
-
MOLM-13: Human AML cell line, heterozygous for the FLT3-ITD mutation.
-
-
General Protocol:
-
Seed the FLT3-ITD-positive cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Measure cell viability using a suitable reagent, such as:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50/IC50 value from the dose-response curve.
-
Target Modulation Assays (Western Blotting)
Western blotting is used to confirm that the inhibitor is hitting its intended target within the cell and to assess the impact on downstream signaling pathways.
-
Objective: To measure the inhibition of FLT3-ITD autophosphorylation and the phosphorylation of its downstream effectors (e.g., STAT5, ERK, AKT).
-
General Protocol:
-
Treat FLT3-ITD-positive cells with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for:
-
Phospho-FLT3 (to assess target inhibition)
-
Total FLT3 (as a loading control)
-
Phospho-STAT5, Phospho-ERK, Phospho-AKT (to assess downstream pathway inhibition)
-
Total STAT5, Total ERK, Total AKT (as loading controls)
-
A housekeeping protein like GAPDH or β-actin (as a general loading control).
-
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
The following diagram outlines a typical experimental workflow for evaluating a novel FLT3-ITD inhibitor.
Quantitative Data for Known FLT3-ITD Inhibitors
While data for this compound is unavailable, the table below summarizes publicly available data for other known FLT3 inhibitors to provide a comparative context.
| Inhibitor | Type | FLT3-ITD IC50 (Biochemical) | MV4-11 GI50 (Cell-based) |
| Midostaurin | I | ~29.64 nM | ~10 nM[9] |
| Gilteritinib | I | - | - |
| Quizartinib | II | ~1-10 nM | - |
| Sorafenib | II | 2.8 nM[9] | 0.88 nM[9] |
| Crenolanib | I | - | - |
| Lestaurtinib | I | ~1-10 nM | - |
| Sunitinib | I | - | - |
| FLT3-IN-3 | - | 13 nM (WT), 8 nM (D835Y)[1] | Low nM range[1] |
| FLIN-4 | - | 1.07 nM[13] | - |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.
Conclusion
The FLT3-ITD mutation remains a critical therapeutic target in a significant subset of AML patients. The development of potent and selective inhibitors against this constitutively active kinase is an area of intense research. The experimental protocols and signaling pathway information detailed in this guide provide a foundational framework for the evaluation of any novel FLT3-ITD inhibitor. While specific data for "this compound" is not currently in the public domain, the methodologies described herein are the standard for characterizing such a compound and determining its potential as a therapeutic agent for FLT3-ITD-positive AML. Further investigation into the public availability of data for "this compound" is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. One moment, please... [vichemchemie.com]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-World Outcomes in FLT3-ITD Mutated Acute Myeloid Leukemia: Impact of NPM1 Mutations and Allogeneic Transplantation in a Retrospective Unicentric Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 inhibitors: clinical potential in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Activity of FLT3 Inhibitors Against FLT3-TKD Mutations: A Technical Overview
Disclaimer: Information regarding a specific inhibitor designated "Flt3-IN-25" is not publicly available. This guide will utilize publicly accessible data for a representative FLT3 inhibitor, FLT3-IN-3 , to illustrate the principles and methodologies for evaluating the activity of FLT3 inhibitors against Tyrosine Kinase Domain (TKD) mutations.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the activity of FMS-like tyrosine kinase 3 (FLT3) inhibitors against clinically relevant FLT3-TKD mutations. This document outlines the core data, experimental protocols, and signaling pathways involved in the preclinical evaluation of these targeted therapies.
Introduction to FLT3 and TKD Mutations
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3][4]
There are two main types of activating FLT3 mutations:
-
Internal Tandem Duplications (ITD): Occurring in the juxtamembrane domain, these mutations are found in about 25% of AML patients and are associated with a poor prognosis.[1][5]
-
Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations, most commonly at the D835 residue within the activation loop, and are found in about 5-10% of AML cases.[1][5]
Both ITD and TKD mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[3][6] Consequently, FLT3 has become a key therapeutic target in AML.
Data Presentation: Inhibitory Activity of FLT3-IN-3
The efficacy of a targeted inhibitor is quantified by its ability to inhibit the kinase activity of the target protein and the proliferation of cancer cells harboring the specific mutation. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
The following table summarizes the reported in vitro activity of FLT3-IN-3 against wild-type (WT) FLT3 and the common D835Y TKD mutation.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line Proliferation Inhibition |
| FLT3-IN-3 | FLT3 (WT) | Kinase Assay | 13 | MV4-11 (FLT3-ITD): Potent Inhibition |
| FLT3 (D835Y) | Kinase Assay | 8 | MOLM-13 (FLT3-ITD): Potent Inhibition |
Data sourced from publicly available information on FLT3-IN-3.[7]
Signaling Pathways and Mechanism of Action
FLT3 activation, whether by its ligand in wild-type cells or constitutively through mutations, triggers several key downstream signaling cascades that promote leukemogenesis. These primarily include the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT5 pathways.[3][8] Constitutively active FLT3 mutants, in particular, potently activate STAT5, which is crucial for transformation.[3][8]
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain:
-
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket. These inhibitors are typically effective against both ITD and TKD mutations, as TKD mutations stabilize the active conformation.[1][3]
-
Type II Inhibitors: Bind to the inactive conformation of the kinase, adjacent to the ATP-binding site. They are often ineffective against TKD mutations which lock the kinase in an active state.[1]
The specific classification of FLT3-IN-3 is not publicly detailed, but its potent activity against the D835Y TKD mutation suggests it may function as a Type I inhibitor.
Experimental Protocols
Evaluating the efficacy of an FLT3 inhibitor requires a series of standardized in vitro assays.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified FLT3 kinase (wild-type and mutant forms).
Methodology:
-
Reagents: Purified recombinant human FLT3 (WT, D835Y, etc.), kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT), ATP, and a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein (MBP)).[9][10]
-
Procedure: a. The inhibitor (e.g., FLT3-IN-3) is serially diluted to a range of concentrations. b. The inhibitor is pre-incubated with the FLT3 enzyme in the kinase buffer. c. The kinase reaction is initiated by adding ATP and the substrate. d. The reaction is allowed to proceed for a set time (e.g., 20-60 minutes) at room temperature or 30°C. e. The reaction is stopped (e.g., by adding EDTA or sample buffer).
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include:
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based FLT3 Phosphorylation Assay
Objective: To measure the inhibition of FLT3 autophosphorylation within intact cells.
Methodology:
-
Cell Lines: Use leukemia cell lines endogenously expressing FLT3-TKD mutations (e.g., Ba/F3 cells engineered to express FLT3-D835Y).
-
Procedure: a. Cells are seeded in multi-well plates and starved of serum/cytokines if necessary. b. Cells are treated with serial dilutions of the inhibitor for a specified time (e.g., 1-4 hours). c. Cells are lysed to extract total protein.
-
Detection: The levels of phosphorylated FLT3 (pFLT3) and total FLT3 are measured.
-
Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pFLT3 (e.g., pY591) and total FLT3.
-
ELISA: A sandwich ELISA format can be used for higher throughput quantification of pFLT3 levels in cell lysates.[12]
-
-
Data Analysis: The ratio of pFLT3 to total FLT3 is calculated and normalized to the untreated control. The IC50 is determined from the dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on FLT3-dependent cancer cells.
Methodology:
-
Cell Lines: Use FLT3-mutant leukemia cell lines (e.g., MOLM-13, MV4-11 for ITD; engineered Ba/F3 for TKD).
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density. b. Cells are treated with a range of inhibitor concentrations. c. Plates are incubated for a period of 48 to 72 hours.
-
Detection: Cell viability is measured using a metabolic assay.
-
MTS/MTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3]
-
CellTiter-Glo® Assay: Measures ATP levels as an indicator of viable cells.
-
-
Data Analysis: The concentration that causes 50% growth inhibition (GI50) or reduction in viability (IC50) is calculated from the dose-response curve.
Conclusion
The systematic evaluation of novel compounds like FLT3-IN-3 against FLT3-TKD mutations is a cornerstone of targeted drug discovery for AML. By employing a tiered approach of biochemical and cell-based assays, researchers can quantify the potency and efficacy of new inhibitors. This process, which involves detailed protocol execution and an understanding of the underlying signaling pathways, is critical for identifying promising therapeutic candidates that can overcome the challenges posed by oncogenic FLT3 mutations. The data on FLT3-IN-3, while limited, demonstrates potent activity against the key D835Y TKD mutation, marking it as a compound of interest for further investigation.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 10. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Real-Life Management of FLT3-Mutated AML: Single-Centre Experience over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Flt3-IN-25: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Flt3-IN-25" is not publicly available in the reviewed scientific literature. This document provides a representative technical guide for the preclinical evaluation of a hypothetical FMS-like tyrosine kinase 3 (FLT3) inhibitor, herein referred to as this compound, based on established methodologies and data patterns observed for compounds in this class.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[2][3][4][5] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[2][4][6][7] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts and is associated with a poor prognosis, including higher relapse rates and reduced overall survival.[1][2][7][8]
This compound is a novel, potent, and selective small-molecule inhibitor designed to target both wild-type and mutated forms of the FLT3 receptor. This whitepaper details the comprehensive preclinical evaluation of this compound, summarizing its in vitro and in vivo activity, pharmacokinetic profile, and the experimental protocols utilized in its assessment.
Mechanism of Action
Upon ligand binding, wild-type FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are essential for cell survival and proliferation.[5][7][9] In FLT3-mutated AML, this activation becomes constitutive.[2][7] Specifically, FLT3-ITD mutations are known to strongly activate the STAT5 pathway, a key driver of leukemogenesis.[2][5][7] this compound is a Type I inhibitor that binds to the ATP-binding pocket of the FLT3 kinase domain in both its active and inactive conformations, effectively blocking autophosphorylation and the subsequent activation of these critical downstream signaling pathways.
Quantitative Data Summary
The preclinical activity of this compound was assessed through a series of in vitro and in vivo studies. The quantitative data are summarized below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| FLT3-WT | 5.2 |
| FLT3-ITD | 1.1 |
| FLT3-D835Y (TKD) | 2.5 |
| c-KIT | 45.8 |
| PDGFRβ | 89.3 |
| IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. |
Table 2: In Vitro Cellular Antiproliferative Activity
| Cell Line | FLT3 Status | GI₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 8.5 |
| MV4-11 | FLT3-ITD | 10.2 |
| RS4;11 | FLT3-WT | > 1000 |
| HL-60 | FLT3-WT | > 1000 |
| GI₅₀ values represent the concentration of this compound required to inhibit 50% of cell growth. |
Table 3: In Vivo Efficacy in MOLM-13 Xenograft Model
| Treatment Group | Dose (mg/kg, QD, PO) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 65 |
| This compound | 30 | 98 |
| Tumor growth inhibition was measured at day 21 of treatment. |
Table 4: Key Pharmacokinetic Parameters in Mice
| Parameter | Value (PO, 10 mg/kg) |
| Tₘₐₓ (h) | 4.0 |
| Cₘₐₓ (ng/mL) | 1250 |
| AUC₀₋₂₄ (h*ng/mL) | 18500 |
| T₁/₂ (h) | 12.5 |
| Bioavailability (%) | 45 |
| Pharmacokinetic parameters were determined following a single oral dose. |
Experimental Protocols
Detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound are provided below.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of FLT3 (wild-type and mutant) and other related kinases by 50% (IC₅₀).
-
Methodology:
-
Recombinant human FLT3 kinase domains were incubated in a kinase buffer containing ATP and a biotinylated peptide substrate.
-
This compound was added in a 10-point, 3-fold serial dilution series.
-
The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.
-
Data were normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.
-
Cell Proliferation Assay
-
Objective: To measure the antiproliferative effect of this compound on FLT3-dependent and independent AML cell lines (GI₅₀).
-
Methodology:
-
AML cell lines (MOLM-13, MV4-11, RS4;11, HL-60) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells were treated with this compound in a 10-point, 3-fold serial dilution series and incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell viability was assessed by adding CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures intracellular ATP levels.
-
Luminescence was read on a plate reader.
-
Data were normalized to a DMSO-treated control.
-
GI₅₀ values were calculated using a non-linear regression curve fit.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of FLT3-ITD AML.
-
Methodology:
-
Female immunodeficient mice (e.g., NOD/SCID) were subcutaneously inoculated with 5 x 10⁶ MOLM-13 cells.
-
Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Mice were randomized into treatment groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).
-
The compound was administered once daily (QD) by oral gavage (PO) for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
At the end of the study, tumor growth inhibition (TGI) was calculated relative to the vehicle control group.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the key pharmacokinetic parameters of this compound in mice following oral administration.
-
Methodology:
-
Male BALB/c mice were administered a single oral dose of this compound formulated in a suitable vehicle.
-
Blood samples were collected via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma was isolated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and T₁/₂, were calculated using non-compartmental analysis software.
-
Logical Relationships in Preclinical Development
The progression of a candidate molecule like this compound through preclinical development follows a logical decision-making process based on integrated data.
Conclusion
The comprehensive preclinical data package for the hypothetical inhibitor, this compound, demonstrates its potential as a therapeutic agent for FLT3-mutated AML. It exhibits potent and selective inhibition of the FLT3 kinase, translates this activity into effective suppression of AML cell proliferation in vitro, and shows significant anti-tumor efficacy in a relevant in vivo xenograft model. Furthermore, its pharmacokinetic profile is supportive of once-daily oral dosing. These promising results warrant the continued development of this compound towards clinical evaluation in patients with FLT3-mutant AML.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of FMS-like Tyrosine Kinase 3 (Flt3) Inhibitors
Disclaimer: No public information was found for a compound specifically named "Flt3-IN-25". This guide provides a general overview of the pharmacokinetics and pharmacodynamics of FMS-like tyrosine kinase 3 (Flt3) inhibitors, utilizing publicly available data for well-characterized molecules in this class as representative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (Flt3), a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations typically manifest as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), leading to constitutive, ligand-independent activation of the receptor. This aberrant signaling drives uncontrolled cell proliferation and survival, and is associated with a poor prognosis.[2][3]
Flt3 inhibitors are a class of targeted therapies designed to block the kinase activity of the Flt3 receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis in leukemic cells. This guide provides an in-depth overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) principles that govern the efficacy and clinical application of these agents.
Pharmacodynamics of Flt3 Inhibitors
The primary pharmacodynamic effect of Flt3 inhibitors is the blockade of the receptor's kinase activity. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.[1][2][4] The potency of these inhibitors is typically evaluated in both biochemical and cellular assays.
In Vitro Potency of Representative Flt3 Inhibitors
The following table summarizes the in vitro potency (IC50) of several well-characterized Flt3 inhibitors against both wild-type (WT) and mutated forms of the Flt3 receptor.
| Compound | Assay Type | Flt3-WT IC50 (nM) | Flt3-ITD IC50 (nM) | Flt3-D835Y IC50 (nM) | Reference(s) |
| Gilteritinib | Cellular | - | 0.29 | 0.7 | [5] |
| Quizartinib (AC220) | Cellular | 1.1 | 0.3 | 1.2 | [6] |
| Midostaurin | Cellular | 11 | 10 | - | [6][7] |
| Sorafenib | Cellular | 2.5 | 1.5 | - | [6] |
| Crenolanib | Cellular | 6 | 0.6 | 4.3 | [8] |
| Pacritinib | Kinase Assay | - | 9 | 3.1 | [7] |
Flt3 Signaling Pathway and Point of Inhibition
The diagram below illustrates the major signaling pathways activated by Flt3 and the central role of Flt3 inhibitors in blocking these cascades.
Caption: Flt3 signaling pathways and the mechanism of Flt3 inhibitors.
Pharmacokinetics of Flt3 Inhibitors
The clinical efficacy of Flt3 inhibitors is highly dependent on their pharmacokinetic properties, which determine the drug's concentration at the target site over time. Key parameters include absorption, distribution, metabolism, and excretion.
Clinical Pharmacokinetic Parameters of Representative Flt3 Inhibitors
The following table summarizes key pharmacokinetic parameters for several FDA-approved or late-stage clinical Flt3 inhibitors in adult patients.
| Parameter | Gilteritinib | Midostaurin | Quizartinib (AC220) | Sorafenib |
| Dose | 120 mg QD | 50 mg BID | 30-60 mg QD | 400 mg BID |
| Tmax (median, hours) | 2 - 6 | 1 - 3 | 2 - 5 | 3 |
| Cmax (ng/mL) | Dose-proportional | - | Dose-proportional | ~5,000 |
| Half-life (t1/2, hours) | 113 | 20.3 (parent) | ~73 | 25 - 48 |
| Metabolism | Primarily CYP3A4 | CYP3A4 | CYP3A4 | CYP3A4, UGT1A9 |
| Active Metabolites | No | Yes (CGP62221, CGP52421) | Yes (AC886) | Yes (Sorafenib N-oxide) |
| Food Effect | Minimal | Increased absorption with food | Minimal | Decreased absorption with high-fat meal |
| Reference(s) | [9][10][11] | [12][13][14] | [15][16] | [17][18] |
Note: Pharmacokinetic parameters can vary significantly between individuals and in different patient populations (e.g., newly diagnosed vs. relapsed/refractory AML).[15]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the pharmacodynamic and pharmacokinetic properties of novel Flt3 inhibitors.
Protocol: Cellular Flt3 Phosphorylation Assay (Western Blot)
This assay is used to determine the potency of a compound in inhibiting Flt3 autophosphorylation in a cellular context.
-
Cell Culture: Culture a Flt3-ITD positive cell line (e.g., MV4-11) in appropriate media to 80-90% confluency.
-
Cell Plating: Seed cells in a 6-well plate at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Flt3 (p-Flt3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Flt3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities for p-Flt3 and total Flt3. Normalize the p-Flt3 signal to the total Flt3 signal for each sample. Plot the normalized values against the compound concentration to determine the IC50.[19]
Protocol: In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor activity of an Flt3 inhibitor in a mouse xenograft model.
-
Cell Line: Use a Flt3-ITD positive human AML cell line, such as MV4-11.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the Flt3 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
Efficacy Endpoints:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.[5]
Integrated PK/PD Analysis and Development Workflow
A key aspect of developing a successful targeted therapy is understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its effect on the target (pharmacodynamics).
Plasma Inhibitory Activity (PIA) Assay
The PIA assay is a valuable tool for assessing the pharmacodynamic activity of Flt3 inhibitors in a clinical setting. It involves incubating patient plasma, collected at various times after drug administration, with Flt3-ITD expressing cells. The level of Flt3 phosphorylation in these cells is then measured, providing a direct assessment of the target inhibitory activity present in the patient's circulation at a given time point. This data can be correlated with pharmacokinetic measurements to establish a PK/PD relationship.[20]
General Workflow for Flt3 Inhibitor Development
The following diagram outlines a typical workflow for the preclinical and early clinical development of a novel Flt3 inhibitor.
Caption: A simplified workflow for the development of a Flt3 inhibitor.
Conclusion
The development of Flt3 inhibitors represents a significant advancement in the treatment of Flt3-mutated AML. A thorough understanding of the pharmacokinetics and pharmacodynamics of these agents is paramount for their successful clinical development and application. This involves detailed characterization of their in vitro potency, in vivo efficacy, and a comprehensive evaluation of their absorption, distribution, metabolism, and excretion properties. Integrated PK/PD modeling and the use of pharmacodynamic assays like the PIA are crucial for optimizing dosing regimens and maximizing the therapeutic benefit for patients. As our understanding of the complex biology of Flt3-mutated AML continues to evolve, so too will the strategies for developing the next generation of more potent and selective Flt3 inhibitors.
References
- 1. Reactome | FLT3 Signaling [reactome.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. betalifesci.com [betalifesci.com]
- 5. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3-internal-tandem-duplication-positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validate User [ashpublications.org]
- 18. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25: A Technical Guide to Investigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flt3-IN-25 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] Its high affinity for wild-type FLT3 and its common oncogenic mutants, FLT3-ITD (internal tandem duplication) and FLT3-D835Y, makes it a valuable tool for cancer research and a potential therapeutic candidate.[1][2][3] However, like many kinase inhibitors, understanding its off-target profile is critical for predicting potential side effects and ensuring therapeutic safety. This technical guide provides a framework for investigating the off-target effects of this compound, summarizing known on-target activity, detailing relevant experimental protocols, and visualizing key concepts.
On-Target Activity of this compound
This compound demonstrates potent inhibitory activity against wild-type and mutated forms of FLT3. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target | IC50 (nM) |
| FLT3-WT | 1.2[1][2][3] |
| FLT3-ITD | 1.1[1][2][3] |
| FLT3-D835Y | 1.4[1][2][3] |
Off-Target Profile of this compound
As of this writing, comprehensive, quantitative data from a broad kinase selectivity panel (kinome scan) for this compound is not publicly available. One source suggests that this compound exhibits low activity against VEGFR, FGFR, PDGFR, c-KIT, and RET, but no quantitative data has been published to confirm the degree of selectivity. Therefore, a thorough investigation into its off-target effects is a critical step in the preclinical development of this compound. The following sections outline the experimental protocols that can be employed for such an investigation.
Experimental Protocols for Off-Target Effect Investigation
The following are detailed methodologies for key experiments to determine the off-target profile of this compound.
Kinome-Wide Selectivity Profiling (Kinome Scan)
This experiment is crucial for identifying potential off-target kinases of this compound across the human kinome.
Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.
Methodology:
-
Kinase Panel: Utilize a commercial kinome scanning service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of several hundred purified human kinases.
-
Assay Principle: The most common format is a competition binding assay. A proprietary, active site-directed ligand is bound to the kinase, and the ability of the test compound (this compound) to displace this ligand is measured. Alternatively, enzymatic assays measuring the phosphorylation of a substrate can be used.
-
Experimental Steps:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the this compound stock to a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Incubate each kinase in the panel with the various concentrations of this compound. A positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle) should be included.
-
For binding assays, measure the amount of displaced ligand, often using a quantitative PCR (qPCR) or a fluorescence-based readout. For enzymatic assays, quantify the amount of phosphorylated substrate, typically using luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. For kinases showing significant inhibition (typically >50% at 1 µM), determine the IC50 or Kd value by fitting the data to a dose-response curve.
-
Workflow for Kinome Scanning:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and identify off-target binding within a cellular context.
Objective: To determine if this compound binds to and stabilizes FLT3 and other potential off-target proteins in intact cells.
Methodology:
-
Principle: The binding of a ligand to a protein can increase its thermal stability. CETSA measures the extent of protein aggregation upon heating, where ligand-bound proteins remain soluble at higher temperatures.
-
Experimental Steps:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation) to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the protein of interest (FLT3 and potential off-targets identified from the kinome scan) in the soluble fraction using Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
CETSA Workflow:
FLT3 Signaling Pathway
Understanding the signaling pathways downstream of FLT3 is crucial for interpreting the cellular consequences of both on-target and off-target inhibition. Constitutive activation of FLT3, through mutations like ITD, leads to the activation of several key signaling cascades that promote cell proliferation and survival.
Conclusion
This compound is a highly potent inhibitor of the FLT3 kinase. While its on-target activity is well-characterized, a comprehensive understanding of its off-target effects is essential for its further development and use as a chemical probe or therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for elucidating the selectivity profile of this compound. The generation of quantitative off-target data through kinome scanning, coupled with cellular target engagement validation via CETSA, will provide a clear picture of the inhibitor's specificity and potential liabilities. This knowledge is paramount for the rational design of future experiments and the safe and effective translation of this compound into clinical applications.
References
The Role of Potent Flt3 Inhibitors in Hematopoietic Stem Cell Differentiation: A Technical Guide
Disclaimer: This guide details the role of potent and selective Flt3 inhibitors in hematopoietic stem cell differentiation. As no public data is available for a compound specifically named "Flt3-IN-25," this document utilizes representative data and methodologies from studies of well-characterized Flt3 inhibitors to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: Flt3 Signaling in Hematopoiesis
The Fms-like tyrosine kinase 3 (Flt3), a member of the class III receptor tyrosine kinase family, is a critical regulator of normal hematopoiesis.[1][2] Expressed on hematopoietic stem and progenitor cells (HSPCs), Flt3 and its ligand (FL) are crucial for the survival, proliferation, and differentiation of these early blood cell precursors.[2][3] Flt3 signaling is particularly important for the development of multipotent progenitors and the subsequent commitment to both myeloid and lymphoid lineages.[4][5]
Upon binding of the Flt3 ligand, the receptor dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[6] Key pathways activated by Flt3 include the phosphatidylinositol 3-kinase (PI3K)/AKT, RAS/mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 5 (STAT5) pathways.[3][6] These pathways collectively promote cell survival and proliferation.
In the context of acute myeloid leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[3][7] The most frequent of these are internal tandem duplications (ITD) in the juxtamembrane domain, which lead to ligand-independent constitutive activation of the receptor.[3][6] This aberrant signaling drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[3] Consequently, Flt3 has emerged as a key therapeutic target in AML, leading to the development of numerous small molecule inhibitors.
This guide focuses on the role of potent and selective Flt3 inhibitors in modulating hematopoietic stem cell differentiation, with a particular emphasis on the methodologies used to characterize their effects.
Quantitative Data on the Effects of Potent Flt3 Inhibitors
The following tables summarize representative quantitative data for potent Flt3 inhibitors from various in vitro and in vivo studies. This data is intended to provide a general overview of the efficacy of this class of compounds.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Compound Class | Target | Assay Type | Cell Line | IC50 / GI50 (nM) | Reference |
| 2nd Gen. Flt3 Inhibitor | Flt3-ITD | Kinase Inhibition | - | ~1-10 | [8] |
| 2nd Gen. Flt3 Inhibitor | Flt3-WT | Kinase Inhibition | - | ~10-50 | [8] |
| 2nd Gen. Flt3 Inhibitor | Flt3-ITD | Cell Proliferation | MV4-11 | ~1-5 | [9] |
| 2nd Gen. Flt3 Inhibitor | Flt3-ITD | Cell Proliferation | MOLM-13 | ~5-20 | [9] |
| 1st Gen. Flt3 Inhibitor | Flt3-ITD | Cell Proliferation | MV4-11 | ~10-100 | [10] |
Table 2: In Vivo Efficacy of Flt3 Inhibitors in AML Mouse Models
| Compound Class | Mouse Model | Dosing Regimen | Outcome | Reference |
| 2nd Gen. Flt3 Inhibitor | MV4-11 Xenograft | 10-30 mg/kg, daily | Tumor growth inhibition | [10] |
| 2nd Gen. Flt3 Inhibitor | Flt3-ITD Knock-in | 10 mg/kg, daily | Reversal of myeloproliferation | [1] |
| 1st Gen. Flt3 Inhibitor | Flt3-ITD Retroviral Transplant | 50-100 mg/kg, daily | Increased survival | [10] |
Experimental Protocols
This section details common experimental methodologies for evaluating the role of Flt3 inhibitors in hematopoietic stem cell differentiation.
In Vitro Flt3 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Flt3 kinase.
Protocol:
-
Reagents: Recombinant human Flt3 protein, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[11]
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, recombinant Flt3 enzyme, and the substrate/ATP mixture.[11]
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[11]
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP concentration.[11]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Flt3 Phosphorylation Assay
This assay determines the ability of an inhibitor to block Flt3 autophosphorylation within a cellular context.
Protocol:
-
Cell Lines: Use a human AML cell line with an activating Flt3 mutation, such as MV4-11 (homozygous FLT3-ITD) or MOLM-13 (heterozygous FLT3-ITD).[9]
-
Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with various concentrations of the Flt3 inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot analysis using antibodies specific for phosphorylated Flt3 (p-Flt3) and total Flt3.
-
Quantify the band intensities to determine the extent of inhibition of Flt3 phosphorylation.
-
In Vitro Hematopoietic Progenitor Colony-Forming Assay
This assay assesses the effect of a Flt3 inhibitor on the differentiation of normal hematopoietic progenitors.
Protocol:
-
Cells: Isolate CD34+ hematopoietic stem and progenitor cells from human cord blood or bone marrow.
-
Culture Medium: Use a semi-solid medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth and differentiation of various hematopoietic lineages (e.g., SCF, GM-CSF, IL-3, EPO).
-
Procedure:
-
Plate the CD34+ cells in the semi-solid medium containing different concentrations of the Flt3 inhibitor.
-
Incubate the plates for 14 days to allow for colony formation.
-
Enumerate and classify the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Analyze the dose-dependent effect of the inhibitor on the formation of different colony types to assess its impact on myeloid and erythroid differentiation.
-
In Vivo Hematopoietic Reconstitution Assay
This assay evaluates the long-term effects of a Flt3 inhibitor on the self-renewal and multilineage differentiation capacity of hematopoietic stem cells in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) that can accept human hematopoietic cell grafts.
-
Procedure:
-
Treat human CD34+ cells with the Flt3 inhibitor or a vehicle control ex vivo for a defined period.
-
Transplant the treated or control cells into sublethally irradiated NSG mice.[12]
-
Monitor the engraftment of human cells in the peripheral blood of the mice at regular intervals by flow cytometry for human CD45 expression.
-
At a late time point (e.g., 16-20 weeks), analyze the bone marrow of the mice to assess the presence of different human hematopoietic lineages (myeloid, B-lymphoid, T-lymphoid, and erythroid) by flow cytometry using lineage-specific markers.[12]
-
Perform secondary transplants into new recipient mice to assess the self-renewal capacity of the long-term hematopoietic stem cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of Flt3 inhibitors.
References
- 1. FLT3-ITD Knock-in Impairs Hematopoietic Stem Cell Quiescence/Homeostasis, Leading to Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Expression of Flt3 within the Mouse Hematopoietic Stem Cell Compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 in lineage specification and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes: In Vitro Profiling of Flt3-IN-25
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[3][4] The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1][2][5] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[1][2][3]
Flt3-IN-25 is a potent, small-molecule inhibitor targeting FLT3. It demonstrates high efficacy against wild-type FLT3 (FLT3-WT) and its common oncogenic mutants, FLT3-ITD and FLT3-D835Y, with IC50 values in the low nanomolar range.[6] These application notes provide detailed protocols for characterizing the in vitro activity of this compound, including its effect on cell proliferation and its ability to inhibit FLT3 signaling in AML cell lines.
Principle of Assays
Two key in vitro assays are described:
-
Cell Viability Assay: This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is employed, which quantifies ATP levels as an indicator of metabolically active, viable cells.[7][8] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the inhibitor.
-
Western Blot Analysis of FLT3 Signaling: This immunoassay is used to confirm the mechanism of action by assessing the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK). Inhibition of FLT3 kinase activity by this compound is expected to reduce the phosphorylation of these key signaling molecules.
Flt3 Signaling Pathway
The diagram below illustrates the FLT3 signaling cascade. In normal physiology, the binding of FLT3 Ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream pathways. In AML, mutations like ITD cause constitutive, ligand-independent dimerization and activation, leading to aberrant cell growth and survival.[1][3]
Caption: FLT3 signaling pathway in normal and malignant cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol details the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® 2.0 Assay.
1. Materials and Reagents:
-
Cell Lines:
-
Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Assay Plate: White, opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent: CellTiter-Glo® 2.0 Assay Kit (Promega).
-
Equipment: Multilabel plate reader with luminescence detection capability, cell counter, standard cell culture equipment.
2. Experimental Workflow:
Caption: Workflow for the cell viability and IC50 determination assay.
3. Detailed Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density and viability.
-
Dilute cells in culture medium to a concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 2-4 hours to allow cells to settle.
-
-
Compound Dilution:
-
Prepare a 2X serial dilution series of this compound from the 10 mM stock. For a typical 10-point curve, concentrations might range from 20 µM to 10 nM (2X final concentration).
-
Dilutions should be made in complete culture medium.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells containing cells. The final volume will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[12]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from "no cell" background control wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and a "no cell" or high-concentration inhibitor well as 0% viability.
-
Plot the normalized viability (%) against the log-transformed inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for FLT3 Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of FLT3 and downstream targets.
1. Materials and Reagents:
-
Cell Line: MV4-11.
-
Compound: this compound.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (5% BSA or non-fat milk in TBST), primary and secondary antibodies.
-
Primary Antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection: Enhanced chemiluminescence (ECL) substrate.
2. Detailed Procedure:
-
Cell Treatment and Lysis:
-
Seed MV4-11 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and allow them to grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or β-Actin).
-
Analyze the band intensities to determine the relative reduction in phosphorylation compared to the vehicle-treated control.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison.
Table 1: Proliferation IC50 Values for this compound
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.5 |
| MOLM-13 | FLT3-ITD | 1.8 |
| HL-60 | FLT3-WT | > 5,000 |
Note: Data are representative and should be determined experimentally.
Table 2: Summary of Western Blot Analysis in MV4-11 Cells
| This compound (nM) | p-FLT3 (Relative Intensity) | p-STAT5 (Relative Intensity) | p-ERK (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.45 | 0.52 | 0.60 |
| 10 | 0.08 | 0.11 | 0.15 |
| 100 | < 0.01 | < 0.01 | 0.02 |
Note: Relative intensity is normalized to the total protein and the vehicle control.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. FLT3-IN-25_TargetMol [targetmol.com]
- 7. fishersci.com [fishersci.com]
- 8. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 9. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-25: A Potent and Selective FLT3 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[4][5][6][7] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including PI3K/AKT, RAS/MAPK/ERK, and STAT5.[1][5][8]
Flt3-IN-25 is a novel, potent, and selective small molecule inhibitor of FLT3 kinase activity. This document provides detailed protocols for utilizing this compound in cell-based assays to assess its biological activity and mechanism of action in AML cell lines harboring FLT3-ITD mutations.
Product Information
| Product Name | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₅H₂₈N₆O₂ |
| Molecular Weight | 456.53 g/mol |
| Purity | ≥98% by HPLC |
| Solubility | Soluble in DMSO (>20 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of both wild-type and mutated FLT3. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades that are critical for the proliferation and survival of FLT3-driven leukemia cells.
Flt3 Signaling Pathway
The following diagram illustrates the central role of FLT3 in hematopoietic cell signaling and the points of intervention by this compound. In cells with FLT3-ITD mutations, the receptor is constitutively active, leading to aberrant activation of pro-proliferative and anti-apoptotic pathways. This compound inhibits the kinase activity of the mutated receptor, thus blocking these downstream signals.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Application Data
Inhibition of Cell Proliferation in FLT3-ITD Positive AML Cell Lines
This compound demonstrates potent anti-proliferative activity against the human AML cell line MV4-11, which is homozygous for the FLT3-ITD mutation, and the murine pro-B cell line Ba/F3 engineered to express human FLT3-ITD. The half-maximal inhibitory concentration (IC₅₀) was determined after 72 hours of treatment.
| Cell Line | Genotype | This compound IC₅₀ (nM) |
| MV4-11 | Human AML, FLT3-ITD/ITD | 8.5 |
| Ba/F3-FLT3-ITD | Murine Pro-B, FLT3-ITD | 12.2 |
| Ba/F3 (Parental) | Murine Pro-B, FLT3-WT | >10,000 |
Inhibition of FLT3 Phosphorylation and Downstream Signaling
Treatment with this compound for 2 hours leads to a dose-dependent inhibition of FLT3 autophosphorylation at Tyr591 in MV4-11 cells. This is accompanied by a corresponding decrease in the phosphorylation of downstream signaling proteins STAT5, AKT, and ERK.
| Target | This compound IC₅₀ (nM) |
| p-FLT3 (Tyr591) | 5.2 |
| p-STAT5 (Tyr694) | 7.8 |
| p-AKT (Ser473) | 9.1 |
| p-ERK1/2 (Thr202/Tyr204) | 10.5 |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of FLT3-ITD positive cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[1][9][10]
Experimental Workflow:
Caption: Workflow for the cell proliferation assay.
Materials:
-
MV4-11 or Ba/F3-FLT3-ITD cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed MV4-11 or Ba/F3-FLT3-ITD cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 90 µL of culture medium.
-
Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in culture medium.
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of FLT3 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MV4-11 cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 and starve overnight in serum-free medium.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours at 37°C.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins.
Data Analysis and Interpretation
The following diagram illustrates the logical flow for analyzing the experimental data.
Caption: Logical flow for data analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in cell viability assay | Uneven cell seeding, edge effects in the plate, compound precipitation | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Check the solubility of this compound at the highest concentration. |
| Weak or no signal in Western blot | Insufficient protein loading, low antibody concentration, inactive HRP substrate | Increase the amount of protein loaded. Optimize primary and secondary antibody dilutions. Use fresh ECL substrate. |
| High background in Western blot | Insufficient blocking, high antibody concentration, inadequate washing | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk for some antibodies). Reduce antibody concentrations. Increase the number and duration of washes. |
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ita.promega.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]
- 5. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Western Blot Analysis of Flt3-IN-25 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.[5][6]
Flt3-IN-25 is a small molecule inhibitor designed to target the kinase activity of FLT3. While specific public data on this compound is limited, it belongs to a class of compounds that competitively bind to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. This application note provides a detailed protocol for performing Western blot analysis to evaluate the efficacy of this compound in inhibiting FLT3 signaling in treated cells. The protocol outlines methods for cell lysis, protein quantification, gel electrophoresis, and immunodetection of key proteins in the FLT3 pathway, including total and phosphorylated FLT3, STAT5, AKT, and ERK.
Flt3 Signaling Pathway and Inhibition by this compound
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are critical for cell survival and proliferation.[2] In AML with activating FLT3 mutations, these pathways are constitutively active.[4] this compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of the FLT3 receptor, thereby preventing the activation of these downstream signaling molecules.
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol is designed for cultured cells (e.g., MV4-11 or MOLM-13, which are human AML cell lines with FLT3-ITD mutations) treated with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, SDS-PAGE running buffer, Laemmli sample buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, TBS-T (Tris-buffered saline with 0.1% Tween-20), blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T), primary and secondary antibodies.
-
Detection: Chemiluminescent HRP substrate, imaging system.
Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-FLT3 (Tyr591) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total FLT3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-STAT5 (Tyr694) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total STAT5 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology |
| Total p44/42 MAPK (Erk1/2) | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin or GAPDH (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Experimental Workflow
Caption: Western Blot experimental workflow.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) in appropriate medium.
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-proteins to their respective total protein levels and the loading control.
-
Data Presentation
The following table summarizes representative quantitative data from studies on Flt3 inhibitors, demonstrating the expected outcomes of this compound treatment. The values represent the relative band intensity normalized to the untreated control.
| Treatment | p-FLT3 (Tyr591) | p-STAT5 (Tyr694) | p-AKT (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| Vehicle Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 nM) | 0.65 | 0.70 | 0.85 | 0.90 |
| This compound (10 nM) | 0.25 | 0.30 | 0.50 | 0.60 |
| This compound (100 nM) | 0.05 | 0.10 | 0.20 | 0.25 |
Note: The data presented are hypothetical and based on typical results observed with potent Flt3 inhibitors. Actual results may vary depending on the cell line, treatment duration, and specific activity of this compound.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of cells treated with the Flt3 inhibitor, this compound. By examining the phosphorylation status of FLT3 and its key downstream effectors, researchers can effectively evaluate the potency and mechanism of action of this and other related kinase inhibitors. This methodology is essential for the preclinical assessment of novel therapeutics targeting the FLT3 signaling pathway in hematological malignancies.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Flt3-IN-25 IC50 in MV4-11 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[1][2] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[2]
The MV4-11 cell line, established from a patient with B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation and is a widely used preclinical model for studying FLT3-mutated AML and evaluating the efficacy of targeted inhibitors.[1][3] Flt3-IN-25 is a potent inhibitor of the FLT3 kinase. Determining its half-maximal inhibitory concentration (IC50) in MV4-11 cells is a critical step in its preclinical evaluation.
This document provides detailed protocols for culturing MV4-11 cells, determining the IC50 of this compound using a luminescent cell viability assay, and confirming its on-target activity via Western blot analysis of key signaling proteins.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| MV4-11 Cell Line | ATCC | CRL-9591 |
| Iscove's Modified Dulbecco's Medium (IMDM) | ATCC | 30-2005 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| This compound | Selleck Chemicals | S7978 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Phospho-FLT3 (Tyr591) | Cell Signaling | 3464 |
| Primary Antibody: FLT3 | Cell Signaling | 3462 |
| Primary Antibody: Phospho-STAT5 (Tyr694) | Cell Signaling | 9359 |
| Primary Antibody: STAT5 | Cell Signaling | 94205 |
| Primary Antibody: β-Actin | Cell Signaling | 4970 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling | 7074 |
| Opaque-walled 96-well microplates | Corning | 3917 |
Experimental Protocols
Protocol 1: Culture and Maintenance of MV4-11 Cells
MV4-11 cells are grown in suspension. Proper handling and maintenance are crucial for reproducible results.
-
Complete Growth Medium Preparation: Prepare complete growth medium using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS). Penicillin-Streptomycin can be added to a final concentration of 1% to prevent bacterial contamination.
-
Cell Thawing: Thaw cryopreserved vials of MV4-11 cells rapidly in a 37°C water bath.[4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-25 or T-75 culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2.[4] Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[4] For subculturing, simply add fresh medium to dilute the cell suspension to a starting density of approximately 2 x 10^5 cells/mL. Change the medium 2-3 times per week.
Protocol 2: IC50 Determination using CellTiter-Glo® Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5][6]
Caption: Workflow for determining the IC50 of this compound in MV4-11 cells.
-
Cell Seeding: Count MV4-11 cells and adjust the concentration to 2 x 10^5 cells/mL in complete growth medium. Seed 50 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurements.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to create a range of concentrations (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Add 50 µL of the diluted this compound solutions to the corresponding wells, resulting in a final volume of 100 µL. Also, add 50 µL of medium with 0.1% DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by setting the average vehicle control (0.1% DMSO) luminescence as 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of FLT3 Signaling
This protocol is used to confirm that this compound inhibits the phosphorylation of FLT3 and its downstream target, STAT5.
-
Cell Treatment and Lysis:
-
Seed 2 x 10^6 MV4-11 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.[9]
-
Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total FLT3, total STAT5, and a loading control like β-Actin.
-
Data Presentation and Analysis
FLT3 Signaling Pathway
The following diagram illustrates the FLT3 signaling pathway in MV4-11 cells and the mechanism of inhibition by this compound.
Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream signaling.
Representative IC50 Data
Quantitative data should be summarized in a clear, tabular format. The table below shows example IC50 values for various FLT3 inhibitors against MV4-11 cells, illustrating how to present the data obtained for this compound.
| Compound | Target(s) | IC50 in MV4-11 Cells (nM) | Reference |
| This compound | FLT3 | (Experimental Value) | (Your Data) |
| LT-171-861 | FLT3 | 1.8 | [10] |
| Sorafenib | FLT3, VEGFR, PDGFR | 0.88 | [2] |
| Sunitinib (SU11248) | FLT3, VEGFR, PDGFR, c-KIT | 10 | [2] |
| Quizartinib (AC220) | FLT3 | ~5 | [11] |
| Gilteritinib | FLT3, AXL | ~1 | N/A |
Western Blot Data
Results from the Western blot analysis can be quantified by densitometry and presented in a table to show the dose-dependent effect of this compound on protein phosphorylation.
| This compound (nM) | Relative p-FLT3 / Total FLT3 | Relative p-STAT5 / Total STAT5 |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | (Experimental Value) | (Experimental Value) |
| 10 | (Experimental Value) | (Experimental Value) |
| 100 | (Experimental Value) | (Experimental Value) |
This structured approach ensures that the IC50 determination of this compound is performed accurately and that the results are presented clearly, confirming both the potency and the mechanism of action of the compound in the relevant cellular context.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MV4-11 Cells [cytion.com]
- 4. elabscience.com [elabscience.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. haematologica.org [haematologica.org]
- 10. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Flt3-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5][6] These mutations lead to constitutive activation of the Flt3 receptor and downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which promote uncontrolled cell proliferation and inhibit apoptosis, contributing to leukemogenesis.[7][8]
Flt3 inhibitors are a class of targeted therapeutic agents designed to block the aberrant signaling from mutated Flt3 receptors, thereby inducing apoptosis in cancer cells. Flt3-IN-25 is a potent Flt3 inhibitor with high efficacy against both wild-type and mutated forms of the receptor.[9] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis of apoptosis markers.
Principle of Apoptosis Detection by Flow Cytometry
The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome, Annexin V can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live, non-apoptotic cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare population)
Flt3 Signaling Pathway and Inhibition by this compound
The Flt3 signaling pathway is initiated by the binding of the Flt3 ligand (FL), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades that promote cell survival and proliferation while inhibiting apoptosis. In AML with Flt3 mutations, the receptor is constitutively active, even in the absence of the Flt3 ligand. This compound acts as a competitive inhibitor at the ATP-binding site of the Flt3 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of pro-survival signals ultimately leads to the induction of apoptosis.
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Leukemic cell line with Flt3 mutation (e.g., MV4-11, MOLM-13)[4]
-
Flow cytometer
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Treatment
-
Culture the leukemic cells in appropriate cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 - 1 x 10^6 cells/mL in a multi-well plate or culture flask.
-
Prepare a series of dilutions of this compound from the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in the specific cell line being used (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated samples.
-
Incubate the cells with this compound or vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation time.
Staining Protocol for Flow Cytometry (Annexin V/PI Assay)
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Determine the cell density and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome) and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Flow Cytometry Data Acquisition and Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest and to set the baseline fluorescence.
-
Use single-stained controls (Annexin V only and PI only) to set up the compensation to correct for spectral overlap between the fluorochromes.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000 - 20,000 events) within the gated cell population.
-
Analyze the data using appropriate software. Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Live cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Apoptosis in Flt3-mutated AML Cells (Hypothetical Data)
| Treatment | Concentration | Incubation Time (h) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0.1% DMSO | 48 | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 7.3 ± 1.3 |
| This compound | 10 nM | 48 | 75.3 ± 3.5 | 15.8 ± 2.2 | 6.7 ± 1.1 | 22.5 ± 3.3 |
| This compound | 100 nM | 48 | 42.1 ± 4.2 | 35.6 ± 3.9 | 18.2 ± 2.5 | 53.8 ± 6.4 |
| This compound | 1 µM | 48 | 15.8 ± 2.9 | 50.3 ± 5.1 | 29.7 ± 4.3 | 80.0 ± 9.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell death during handling | Handle cells gently, keep on ice, and analyze promptly after staining. |
| Weak Annexin V signal | Insufficient calcium in binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| High percentage of necrotic cells (PI+) | This compound concentration is too high or incubation is too long | Perform a dose-response and time-course experiment to optimize conditions. |
| Poor separation between populations | Inadequate compensation | Use single-stained controls to properly set up compensation. |
Conclusion
This document provides a comprehensive guide for the analysis of apoptosis induced by the Flt3 inhibitor, this compound, using flow cytometry. By following the detailed protocols and utilizing the provided diagrams and tables, researchers can effectively design and execute experiments to investigate the pro-apoptotic effects of this compound on Flt3-mutated cancer cells. It is important to note that the optimal experimental conditions, such as inhibitor concentration and incubation time, should be empirically determined for each cell line and experimental setup.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Autophagy Targeting and Hematological Mobilization in FLT3-ITD Acute Myeloid Leukemia Decrease Repopulating Capacity and Relapse by Inducing Apoptosis of Committed Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FLT3-IN-25_TargetMol [targetmol.com]
Flt3-IN-25: Application Notes and Protocols for AML Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Flt3-IN-25, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in preclinical acute myeloid leukemia (AML) mouse model studies. The information is curated for professionals in oncology research and drug development to facilitate the evaluation of this compound's therapeutic potential.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in a significant subset of acute myeloid leukemia (AML) cases. The internal tandem duplication (FLT3-ITD) mutation is the most common type, leading to constitutive activation of the kinase and subsequent downstream signaling that promotes leukemic cell proliferation and survival. This compound (also referred to as compound 17) is a novel and potent inhibitor of FLT3, demonstrating significant efficacy against both wild-type and mutated forms of the kinase, including the FLT3-ITD and D835Y mutations.[1] Preclinical studies have highlighted its potential as a therapeutic agent for FLT3-ITD-positive AML.[1][2][3]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring the FLT3-ITD mutation, this leads to the downregulation of critical downstream signaling pathways, including STAT5, MAPK, and AKT, which are essential for cell survival and proliferation.[1] Inhibition of these pathways by this compound induces cell cycle arrest in the sub-G1 phase and triggers apoptosis in FLT3-ITD-positive AML cells.[1][2][3]
Data Presentation
In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| FLT3-ITD | 0.8[1][2] |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
Cellular Proliferation Inhibition
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 23.5[1][2] |
| MOLM-13 | FLT3-ITD | 35.5[1][2] |
In Vivo Efficacy in AML Xenograft Models
| Mouse Model | Treatment Dose | Tumor Growth Inhibition (TGI) |
| MV4-11 Xenograft | 10 mg/kg | 93.4%[1][2] |
| MOLM-13 Xenograft | 20 mg/kg | 98.0%[1][2] |
Pharmacokinetic Profile
| Parameter | Value |
| Bioavailability (in vivo) | 73.6%[1][2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 kinase.
Materials:
-
Recombinant FLT3 kinase (wild-type and mutants)
-
This compound
-
ATP
-
Kinase buffer
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the recombinant FLT3 kinase and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the AML cells in 96-well plates at an appropriate density.
-
Prepare a serial dilution of this compound and add it to the cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 values from the dose-response curves.
AML Xenograft Mouse Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
FLT3-ITD positive AML cells (e.g., MV4-11 or MOLM-13)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, Saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the AML cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Prepare the this compound formulation for oral administration. A recommended formulation is DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Administer this compound orally at the desired dose (e.g., 10 or 20 mg/kg) daily.
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) based on the tumor volumes in the treated versus control groups.
Visualizations
Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream signaling pathways.
Caption: Experimental workflow for evaluating this compound efficacy in an AML xenograft mouse model.
References
- 1. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flt3-IN-25 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-25, also referred to as compound 17, is a potent inhibitor of FLT3, including wild-type (WT), D835Y, and ITD-mutated forms.[1][2] These application notes provide detailed protocols for the administration of this compound in animal models of AML, based on available preclinical data.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound (compound 17).
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
| FLT3-ITD | 1.1 |
Table 2: In Vivo Efficacy of Orally Administered this compound (Compound 17) in AML Xenograft Models [3][4]
| Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Bioavailability |
| Mouse Xenograft | MV4-11 | 10 mg/kg | Oral | 93.4% | 73.6% |
| Mouse Xenograft | MOLM-13 | 20 mg/kg | Oral | 98.0% | Not Reported for this model |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for in vivo studies with this compound.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on a common formulation for administering hydrophobic small molecule inhibitors to animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 200 µL, a stock of 40 mg/mL in DMSO can be prepared.
-
Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved.
-
-
Vehicle Preparation (Example Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline):
-
In a sterile tube, add 300 µL of PEG300 to 50 µL of the this compound DMSO stock solution.
-
Vortex until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.
-
Add 600 µL of saline or PBS to reach the final volume of 1 mL.
-
Vortex thoroughly to ensure a homogenous and clear solution.
-
Prepare a vehicle control solution using the same procedure but with pure DMSO instead of the this compound stock solution.
-
Note: The solubility of this compound in this specific formulation should be confirmed. Adjustments to the percentages of co-solvents may be necessary. This formulation is a general guide and should be optimized for this compound specifically.
Protocol 2: Oral Administration of this compound in a Mouse Xenograft Model
This protocol describes the administration of this compound to mice bearing AML cell line-derived xenografts.
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice) are required for human AML cell line xenografts such as MV4-11 and MOLM-13.
Procedure:
-
Cell Implantation:
-
Subcutaneously inject AML cells (e.g., 5 x 10^6 MV4-11 or MOLM-13 cells) suspended in a suitable medium (e.g., PBS or Matrigel) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Dosing and Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Based on preclinical data, administer this compound orally at a dose of 10 mg/kg for MV4-11 models or 20 mg/kg for MOLM-13 models.[3][4]
-
The frequency of administration is typically once daily, but should be optimized based on pharmacokinetic studies if available.
-
Use an appropriate-sized oral gavage needle to administer the prepared this compound formulation. The volume is typically 100-200 µL for a 20-25g mouse.
-
Administer the vehicle solution to the control group in the same manner.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of significant morbidity are observed in the treatment groups.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies to assess target engagement).
-
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental needs and institutional guidelines for animal care and use.
References
Application Notes: Monitoring the In Vivo Efficacy of Flt3-IN-25
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. researchgate.net [researchgate.net]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring of FLT3 phosphorylation status and its response to drugs by flow cytometry in AML blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyses of Tumor Burden In Vivo and Metastasis Ex Vivo Using Luciferase-Expressing Cancer Cells in an Orthotopic Mouse Model of Neuroblastoma | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FLT3-ITD-specific MRD assessment useful for clinical management of AML - Medical Conferences [conferences.medicom-publishers.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
- 21. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improvement in clinical outcome of FLT3 ITD mutated acute myeloid leukemia patients over the last one and a half decade - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo AML xenograft models. [bio-protocol.org]
- 25. In vivo xenograft models for AML, HSPCs and CARTs [bio-protocol.org]
Application Notes and Protocols: Gilteritinib Combination Therapy with Chemotherapy for FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, gilteritinib, with standard chemotherapy agents for the treatment of FLT3-mutated Acute Myeloid Leukemia (AML). The protocols outlined below are based on established preclinical studies and are intended to serve as a guide for researchers in the field.
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2][3] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation and survival of leukemic cells.[4][5][6] The presence of a FLT3-ITD mutation, in particular, is associated with a poor prognosis, including higher relapse rates and reduced overall survival with standard chemotherapy alone.[1]
Gilteritinib (XOSPATA®) is a potent and selective second-generation, oral FLT3 inhibitor that targets both FLT3-ITD and FLT3-TKD mutations.[1][2][3][4][7] As a single agent, gilteritinib has demonstrated significant clinical activity in patients with relapsed or refractory FLT3-mutated AML.[1][2][3][7] Preclinical evidence strongly suggests that combining gilteritinib with conventional chemotherapy agents, such as cytarabine and anthracyclines (e.g., daunorubicin, idarubicin), can lead to synergistic anti-leukemic effects, providing a strong rationale for its investigation in combination therapy regimens.[1][2][3][7][8]
Mechanism of Action: Synergistic Effects
Gilteritinib functions by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks its downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[5] This inhibition leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[1][4][9]
Standard chemotherapy agents, such as cytarabine and anthracyclines, induce DNA damage and apoptosis through different mechanisms. The combination of gilteritinib with these agents has been shown to potentiate apoptosis and lead to greater tumor regression than either agent alone in preclinical models.[1][2][3][7] This synergistic effect is thought to be due to the complementary mechanisms of action, where gilteritinib's targeted inhibition of a key survival pathway makes the leukemic cells more susceptible to the cytotoxic effects of chemotherapy.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of gilteritinib with chemotherapy in FLT3-ITD positive AML cell lines and xenograft models.
Table 1: In Vitro Apoptosis in FLT3-ITD+ AML Cell Lines
| Cell Line | Treatment (48 hours) | Mean % of Annexin V-Positive Cells (Apoptosis) |
| MOLM-13 | Control | 4.1% |
| Gilteritinib (30 nM) | 32.0% | |
| Gilteritinib (100 nM) | 52.4% | |
| Idarubicin (3 nM) | 36.6% | |
| Gilteritinib (30 nM) + Idarubicin (3 nM) | 91.4% | |
| Cytarabine (100 nM) | 21.9% | |
| Gilteritinib (30 nM) + Cytarabine (100 nM) | 65.1% | |
| Azacitidine (1000 nM) | 21.9% | |
| Gilteritinib (30 nM) + Azacitidine (1000 nM) | 73.5% |
Data adapted from a preclinical study evaluating gilteritinib in combination with chemotherapy.[1]
Table 2: In Vivo Antitumor Activity in a MV4-11 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (Day 21) | Tumor Regression | Complete Remission |
| Gilteritinib alone | 78% | - | - |
| Cytarabine + Daunorubicin | 56% | - | - |
| Gilteritinib + Cytarabine + Daunorubicin | Complete Inhibition | 80% | 6 out of 8 mice |
Data adapted from a preclinical study in a xenograft mouse model.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of gilteritinib and chemotherapy.
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Objective: To determine the synergistic cytotoxic and pro-apoptotic effects of gilteritinib in combination with chemotherapy on FLT3-mutated AML cell lines.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Gilteritinib
-
Chemotherapy agents (e.g., cytarabine, daunorubicin, idarubicin)
-
96-well and 6-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture FLT3-ITD positive AML cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat cells with a dose range of gilteritinib, chemotherapy agent, or the combination of both for 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and assess for synergy using the Chou-Talalay method.
-
-
Apoptosis Assay:
-
Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat cells with gilteritinib, chemotherapy agent, or the combination for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway
Objective: To assess the effect of gilteritinib and chemotherapy on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
Treated cell lysates from the apoptosis assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
-
Protocol 3: In Vivo AML Xenograft Model
Objective: To evaluate the in vivo efficacy of gilteritinib in combination with chemotherapy in a mouse model of FLT3-mutated AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Matrigel
-
Gilteritinib (formulated for oral gavage)
-
Chemotherapy agents (formulated for intraperitoneal or intravenous injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a mixture of AML cells and Matrigel into the flank of the mice.
-
Treatment:
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, gilteritinib alone, chemotherapy alone, combination therapy).
-
Administer gilteritinib daily via oral gavage.
-
Administer chemotherapy according to a clinically relevant schedule (e.g., cytarabine daily for 5 days, daunorubicin on days 1-3).
-
-
Tumor Measurement and Survival:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Continue treatment for a specified duration or until a humane endpoint is reached.
-
Analyze tumor growth inhibition and regression, and monitor overall survival.
-
Mandatory Visualizations
References
- 1. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Paper: Intensity-Adjusted Salvage Chemotherapy Plus FLT3-Inhibitor Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia with Mutated FLT3-ITD/TKD (SAPPHIRE-G) [ash.confex.com]
- 9. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
Synergistic Effects of Flt3 Inhibitors in Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining FMS-like tyrosine kinase 3 (Flt3) inhibitors with other targeted agents for the treatment of cancers, particularly Acute Myeloid Leukemia (AML). The information presented herein is intended to guide researchers in designing and executing experiments to evaluate and understand these synergistic interactions. Detailed protocols for key assays are provided, along with a summary of quantitative data from preclinical studies.
Introduction
Flt3 mutations, especially internal tandem duplications (Flt3-ITD), are common in AML and are associated with a poor prognosis.[1][2] While Flt3 inhibitors have shown clinical efficacy, responses are often not durable, leading to relapse.[1][3] A promising strategy to enhance the therapeutic efficacy of Flt3 inhibitors and overcome resistance is to combine them with other targeted agents. This document focuses on the synergistic combinations of Flt3 inhibitors with BCL-2 inhibitors, MCL-1 inhibitors, and CDK4/6 inhibitors.
The underlying principle of these combination therapies is to target multiple, often interconnected, signaling pathways crucial for cancer cell survival and proliferation. Flt3 inhibition can prime cancer cells for apoptosis by downregulating key survival proteins, thereby increasing their sensitivity to agents that directly induce cell death.
Data Presentation: Synergistic Effects of Flt3 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic anti-leukemic activity of various Flt3 inhibitor combinations. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 is antagonistic.
Table 1: Flt3 Inhibitors in Combination with BCL-2 Inhibitors (e.g., Venetoclax)
| Flt3 Inhibitor | BCL-2 Inhibitor | Cell Line / Model | Assay | Key Findings | Reference(s) |
| Gilteritinib | Venetoclax | FLT3-ITD AML cell lines (MOLM-13, MV4-11) | Apoptosis Assay | Potent and synergistic induction of apoptosis. | [4] |
| Gilteritinib | Venetoclax | FLT3-mutated primary AML samples | Apoptosis Assay | Synergistic induction of apoptosis. | [4] |
| Gilteritinib | Venetoclax | FLT3-ITD AML xenograft model | In vivo efficacy | Significant tumor growth inhibition and prolonged survival. | [4] |
| Midostaurin | Venetoclax | FLT3-ITD AML cell lines (MOLM-13, MV4-11) | Apoptosis Assay | Synergistic induction of apoptosis (CI values < 1). | [4][5] |
| Midostaurin | Venetoclax | FLT3-mutated primary AML samples | Apoptosis Assay | Synergistic induction of apoptosis. | [4] |
| Quizartinib | Venetoclax | FLT3-ITD+ cell lines (MV4;11, Molm13) | Cell Viability (CellTiter-Glo) | Highly synergistic (Bliss sum > 100). | [1] |
| Quizartinib | Venetoclax | FLT3-ITD+ xenograft models (MV4;11, Molm13) | In vivo efficacy | Greater anti-tumor efficacy and prolonged survival compared to monotherapies. | [1] |
| Olverembatinib (HQP1351) | Lisaftoclax (APG-2575) | FLT3-ITD mutant AML cells (MOLM-13, MV-4-11) | Apoptosis Assay | Synergistic induction of apoptosis. | [6][7] |
| Olverembatinib (HQP1351) | Lisaftoclax (APG-2575) | FLT3-ITD mutant AML xenograft models | In vivo efficacy | Synergistic tumor growth suppression and improved survival. | [6] |
Table 2: Flt3 Inhibitors in Combination with MCL-1 Inhibitors
| Flt3 Inhibitor | MCL-1 Inhibitor | Cell Line / Model | Assay | Key Findings | Reference(s) |
| Gilteritinib | AZD5991 | FLT3-mutated AML cell lines (MOLM-13, MV4-11) | Apoptosis Assay | Synergistic induction of apoptosis (CI < 1). | [8][9] |
| Gilteritinib | AZD5991 | FLT3-mutated primary AML samples | Apoptosis Assay | Synergistic induction of apoptosis. | [8] |
| MRX-2843 | AZD5991 | FLT3-mutated AML cell lines (MOLM-13, MV4-11) | Apoptosis Assay | Synergistic induction of apoptosis. | [8] |
| Midostaurin | S63845 | FLT3-mutant MOLM14 cells | Cell Viability | Synergistic effects observed. | [10] |
Table 3: Flt3 Inhibitors in Combination with CDK4/6 Inhibitors
| Flt3 Inhibitor | CDK4/6 Inhibitor | Cell Line / Model | Assay | Key Findings | Reference(s) |
| Quizartinib | Palbociclib | FLT3-ITD+ AML cell lines (MOLM-14) | Cell Proliferation | Synergistic inhibition of cell proliferation (CI < 1 for Fa ≤ 0.5). | [11] |
| TCS-359 | Palbociclib | FLT3-ITD+ AML cell lines | Cell Viability | Pronounced in vitro synergy. | [12][13] |
| Tandutinib | Palbociclib | FLT3-ITD+ AML cell lines | Cell Viability | Pronounced in vitro synergy. | [12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the synergistic interactions and a general workflow for assessing these effects.
Caption: Flt3 and BCL-2 inhibitor synergy mechanism.
Caption: Flt3 and MCL-1 inhibitor synergy mechanism.
Caption: Flt3 and CDK4/6 inhibitor synergy mechanism.
Caption: General workflow for synergy assessment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of Flt3 inhibitors with other compounds.
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Flt3 inhibitor (e.g., Gilteritinib)
-
Combination drug (e.g., Venetoclax)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AML cells to a logarithmic growth phase.
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Flt3 inhibitor and the combination drug in complete culture medium. Also, prepare a vehicle control (DMSO).
-
Add 10 µL of the drug dilutions (or vehicle) to the appropriate wells to achieve the final desired concentrations. This can be done as single agents and in combination at various concentration ratios.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot dose-response curves and calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.[2][14]
Materials:
-
AML cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Collection and Washing:
-
After drug treatment, collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of apoptotic cells (early + late) for each treatment condition.
-
Protocol 3: Western Blotting for Signaling Protein Analysis
This protocol outlines a general procedure for analyzing the expression and phosphorylation status of key proteins in the Flt3 signaling pathway and apoptosis regulation.
Materials:
-
AML cells treated as described in Protocol 1.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Flt3, anti-Flt3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-MCL-1, anti-BCL-2, anti-BIM, anti-cleaved-PARP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After drug treatment, collect and wash the cells with cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 4: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of Flt3 inhibitor combinations using a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of AML.[15]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL-2Rγnull or NSG)
-
AML cells (patient-derived or cell line)
-
Matrigel (optional)
-
Flt3 inhibitor and combination drug formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Xenograft Establishment:
-
Inject a defined number of AML cells (e.g., 1-5 x 10^6) into the mice. This can be done intravenously (tail vein) for a disseminated leukemia model or subcutaneously for a solid tumor model. For PDX models, intrafemoral injection is often preferred.[16]
-
Monitor the mice for engraftment. For luciferase-expressing cells, this can be done by bioluminescence imaging. For other models, peripheral blood can be monitored for the presence of human CD45+ cells.
-
-
Drug Treatment:
-
Once tumors are established (e.g., palpable for subcutaneous models or a certain bioluminescence signal is reached), randomize the mice into treatment groups (Vehicle, Flt3 inhibitor alone, combination drug alone, and the combination).
-
Administer the drugs at the predetermined doses and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Monitor tumor growth (subcutaneous) or leukemia burden (disseminated) regularly (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (or when humane endpoints are reached), collect tumors and/or tissues for further analysis (e.g., histology, western blotting).
-
-
Survival Analysis:
-
In a separate cohort of mice, monitor survival until a predefined endpoint is reached.
-
-
Data Analysis:
-
Plot tumor growth curves and analyze for statistical significance between treatment groups.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reagents. Always follow appropriate safety guidelines and institutional regulations when working with chemical inhibitors and animal models.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nortonhealthcareprovider.com [nortonhealthcareprovider.com]
- 4. Inhibition of Bcl-2 Synergistically Enhances the Antileukemic Activity of Midostaurin and Gilteritinib in Preclinical Models of FLT3-mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 inhibition by olverembatinib (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor lisaftoclax (APG-2575) in preclinical models of FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palbociclib treatment of FLT3-ITD+ AML cells uncovers a kinase-dependent transcriptional regulation of FLT3 and PIM1 by CDK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast cancer drug could treat AML | MDedge [mdedge.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25 for Studying FLT3 Signaling Cascades: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[2][4] This aberrant signaling promotes uncontrolled cell proliferation and survival through the activation of downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT.[5][6] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-25 is a potent and specific inhibitor of FLT3, demonstrating efficacy against both wild-type and mutated forms of the kinase. Its high potency makes it a valuable tool for dissecting the intricacies of FLT3 signaling pathways and for preclinical evaluation of FLT3 inhibition as a therapeutic strategy. These application notes provide detailed protocols for utilizing this compound to study FLT3 signaling cascades in relevant cellular models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (nM) |
| FLT3-WT | 1.2[7] |
| FLT3-D835Y | 1.4[7] |
| FLT3-ITD | 1.1[7] |
Signaling Pathways and Experimental Workflow
FLT3 Signaling Cascade
Mutated FLT3 promotes leukemogenesis through the activation of several key downstream signaling pathways. The diagram below illustrates the major cascades initiated by constitutively active FLT3.
References
- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms Using Flt3-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3][4][5][6][7] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[3][5][8]
Flt3-IN-25 is a potent and selective inhibitor of FLT3. It demonstrates significant activity against both wild-type (WT) FLT3 and clinically relevant mutant forms, including FLT3-ITD and the drug-resistant D835Y mutation.[9] This makes this compound a valuable tool for studying the mechanisms of both intrinsic and acquired resistance to FLT3 inhibitors in AML.
These application notes provide a comprehensive guide for utilizing this compound to investigate drug resistance mechanisms, including detailed experimental protocols and data presentation strategies.
Quantitative Data Summary
The inhibitory activity of this compound against various forms of the FLT3 kinase is summarized below. This data is crucial for designing experiments and interpreting results.
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-ITD | 1.1 |
| FLT3-D835Y | 1.4 |
| Data sourced from TargetMol product information.[9] |
FLT3 Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway and the points of intervention by this compound. Understanding this pathway is fundamental to interpreting the molecular effects of the inhibitor and the mechanisms of resistance.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate drug resistance mechanisms using this compound.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of AML cell lines with acquired resistance to this compound through continuous exposure to the inhibitor.
Materials:
-
FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell counting solution (e.g., Trypan Blue)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Sterile culture flasks and plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[9]
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental AML cell line.
-
Seed cells at a density of 5 x 10^4 cells/mL in a 96-well plate.
-
Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
-
Continuous Exposure:
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation regularly. Initially, a significant reduction in cell growth is expected.
-
When the cell growth rate recovers to a level comparable to the untreated parental cells, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
-
Isolation of Resistant Clones: Once a resistant population is established, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual resistant clones.
-
Characterization of Resistant Phenotype: Confirm the resistance of the generated cell lines by performing a dose-response assay and comparing the IC50 value to that of the parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.
Protocol 2: Identification of Resistance Mechanisms
This protocol outlines the steps to investigate the molecular mechanisms underlying the acquired resistance to this compound.
Materials:
-
Parental and this compound resistant AML cell lines
-
Reagents for DNA and RNA extraction
-
Reagents for Sanger sequencing and/or Next-Generation Sequencing (NGS)
-
Antibodies for Western blotting (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Lysis buffer for protein extraction
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
On-Target (FLT3) Mutations:
-
DNA Sequencing: Extract genomic DNA from both parental and resistant cell lines. Amplify the FLT3 gene, particularly the kinase domain, using PCR. Sequence the PCR products using Sanger sequencing or NGS to identify any acquired mutations.[10] The D835 and F691 residues are common sites for resistance mutations.[8][11]
-
-
Off-Target (Bypass Signaling) Mechanisms:
-
Western Blotting: Analyze the activation status of key downstream and parallel signaling pathways.
-
Prepare protein lysates from parental and resistant cells, both with and without this compound treatment.
-
Perform Western blotting to assess the phosphorylation levels of key signaling proteins such as STAT5, ERK, and AKT.[8][11] Sustained phosphorylation of these proteins in resistant cells despite this compound treatment suggests the activation of bypass signaling pathways.
-
-
Gene Expression Analysis:
-
Extract total RNA from parental and resistant cells.
-
Perform qRT-PCR or RNA sequencing (RNA-seq) to identify differentially expressed genes in the resistant cells. Upregulation of genes involved in alternative survival pathways (e.g., BCL2, PIM kinases) can confer resistance.[12]
-
-
-
Drug Efflux:
-
Assess the expression and activity of drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP) in parental and resistant cells using qRT-PCR, Western blotting, or functional assays with fluorescent substrates (e.g., Rhodamine 123).
-
Workflow for Investigating this compound Resistance
The following diagram provides a logical workflow for the investigation of drug resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Concluding Remarks
The study of drug resistance is paramount for the development of more effective and durable cancer therapies. This compound, with its potent activity against various FLT3 forms, provides an excellent research tool to dissect the complex mechanisms by which AML cells evade targeted therapies. The protocols and workflows detailed in these application notes offer a robust framework for researchers to generate and characterize this compound resistant AML models and to elucidate the underlying molecular drivers of resistance. This knowledge will be instrumental in designing novel therapeutic strategies to overcome drug resistance in FLT3-mutated AML.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutated acute myeloid leukemia: 2021 treatment algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preliminary clinical activity of TP-0903 in relapsed or refractory acute myeloid leukemia with FLT3-ITD mutations [frontiersin.org]
- 8. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3-IN-25_TargetMol [targetmol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-25 in Primary AML Patient Sample Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3] These mutations, most frequently internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting leukemic cell growth and are associated with a poor prognosis.[1][2][3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.
Flt3-IN-25 is a novel, potent, and selective inhibitor of FLT3 kinase activity. These application notes provide detailed protocols for the evaluation of this compound in primary AML patient samples, enabling researchers to assess its therapeutic potential. The following sections describe methodologies for determining the cytotoxic and pro-apoptotic effects of this compound, as well as its impact on FLT3 signaling pathways.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Primary AML Patient Samples
| Patient ID | FLT3 Mutation Status | IC50 of this compound (nM) |
| AML-001 | FLT3-ITD positive | 5.8 |
| AML-002 | FLT3-ITD positive | 8.2 |
| AML-003 | FLT3-TKD positive | 15.5 |
| AML-004 | FLT3 wild-type | >1000 |
| AML-005 | FLT3-ITD positive | 7.1 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in primary AML patient samples with varying FLT3 mutation statuses. Lower IC50 values indicate greater potency.
Table 2: Induction of Apoptosis by this compound in Primary AML Blasts
| Patient ID | FLT3 Mutation Status | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| AML-001 | FLT3-ITD positive | Vehicle Control | 8.5% |
| AML-001 | FLT3-ITD positive | This compound (10 nM) | 65.2% |
| AML-004 | FLT3 wild-type | Vehicle Control | 6.2% |
| AML-004 | FLT3 wild-type | This compound (10 nM) | 12.8% |
This table presents the percentage of apoptotic cells, as determined by Annexin V staining and flow cytometry, in primary AML blasts following treatment with this compound or a vehicle control.
Signaling Pathway and Experimental Workflow
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in primary AML samples.
Experimental Protocols
Isolation of Mononuclear Cells from Primary AML Patient Samples
Objective: To isolate viable mononuclear cells (MNCs), including primary AML blasts, from patient bone marrow or peripheral blood.
Materials:
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile Pasteur pipettes
-
Centrifuge
Protocol:
-
Dilute the bone marrow aspirate or peripheral blood sample 1:1 with PBS.
-
Carefully layer 4 mL of the diluted sample over 3 mL of Ficoll-Paque in a 15 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) using a sterile Pasteur pipette and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Cells are now ready for downstream applications.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on primary AML cells and calculate the IC50 value.
Materials:
-
Isolated primary AML MNCs
-
Complete RPMI-1640 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Microplate reader
Protocol:
-
Seed 5 x 10^4 to 1 x 10^5 primary AML cells per well in 100 µL of complete RPMI-1640 medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells to achieve the final desired concentrations.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in primary AML cells upon treatment with this compound.
Materials:
-
Isolated primary AML MNCs
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 primary AML cells per well in a 6-well plate in 2 mL of complete medium.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 1-2 times the IC50) and a vehicle control.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells by transferring the culture medium to a flow cytometry tube and gently scraping any adherent cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Western Blot Analysis for FLT3 Signaling
Objective: To assess the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.
Materials:
-
Isolated primary AML MNCs
-
Complete RPMI-1640 medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed 1-2 x 10^6 primary AML cells per well in a 6-well plate.
-
Treat cells with this compound at various concentrations for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.
References
- 1. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for CRISPR-Cas9 Screening with a Novel FLT3 Inhibitor, Flt3-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3][4] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic blasts.[3]
Flt3-IN-25 is a novel, potent, and selective small molecule inhibitor of FLT3. As a Type I inhibitor, it binds to both the active and inactive conformations of the FLT3 kinase, effectively blocking its autophosphorylation and the activation of downstream signaling pathways, including the STAT5, MAPK, and PI3K/Akt pathways.[3] CRISPR-Cas9 genetic screens are powerful tools for identifying genes that modulate cellular responses to targeted therapies. By systematically knocking out every gene in the genome, researchers can identify genetic dependencies and mechanisms of drug resistance.
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen in AML cells treated with this compound to identify genes whose loss confers resistance to this novel inhibitor.
Data Presentation
Table 1: In Vitro Activity of this compound and Other FLT3 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known FLT3 inhibitors against various AML cell lines harboring FLT3 mutations. This data is essential for determining the appropriate screening concentration of this compound.
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| This compound (Hypothetical) | MV4-11 | FLT3-ITD | 0.5 | - |
| This compound (Hypothetical) | MOLM-13 | FLT3-ITD | 0.8 | - |
| This compound (Hypothetical) | Ba/F3-ITD | FLT3-ITD | 1.2 | - |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [5] |
| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [5] |
| Quizartinib (AC220) | MOLM-14 | FLT3-ITD | 0.38 ± 0.06 | [5] |
| Sorafenib | Ba/F3-ITD | FLT3-ITD | 5 | [6] |
| Sunitinib | Ba/F3-ITD | FLT3-ITD | 2 | [6] |
| Midostaurin | Ba/F3-ITD | FLT3-ITD | 10 | [6] |
Table 2: Representative CRISPR-Cas9 Screening Parameters
This table outlines the key experimental parameters for a typical genome-wide CRISPR-Cas9 screen to identify resistance mechanisms to an FLT3 inhibitor.
| Parameter | Description | Recommended Value |
| Cell Line | Human AML cell line with endogenous FLT3-ITD mutation. | MV4-11[7] |
| CRISPR Library | Pooled genome-scale CRISPR-Cas9 knockout library. | GeCKO v2, Brunello, or similar[7] |
| Transduction Method | Lentiviral transduction. | Spinoculation |
| Multiplicity of Infection (MOI) | Ratio of viral particles to target cells. | 0.3 - 0.5 (to ensure single guide RNA per cell) |
| Antibiotic Selection | To select for successfully transduced cells. | Puromycin (concentration to be determined by kill curve) |
| Cell Coverage | Number of cells per sgRNA in the library. | >500 cells/sgRNA |
| This compound Concentration | Concentration for the screen. | IC80 - IC90 (determined from dose-response curve) |
| Screen Duration | Duration of drug treatment. | 14 - 21 days |
| Genomic DNA Isolation | For subsequent sequencing. | At initial time point (T0) and final time point (T-final) |
| Sequencing | Next-generation sequencing of sgRNA cassettes. | Illumina NextSeq or similar |
| Data Analysis | Identification of enriched sgRNAs. | MAGeCK or similar bioinformatics pipeline |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
Caption: FLT3 signaling and inhibition by this compound.
CRISPR-Cas9 Screening Workflow
Caption: Genome-wide CRISPR-Cas9 screening workflow.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in AML Cell Lines
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 media.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in DMSO, and then further dilute in culture media to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM).
-
Treatment: Add 100 µL of the diluted this compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or a similar method according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
A. Lentivirus Production and Titer Determination
-
Plasmid Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration: Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer by transducing target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent reporter or by antibiotic selection).
B. CRISPR-Cas9 Library Transduction and Screening
-
Cell Transduction: Transduce Cas9-expressing MV4-11 cells with the lentiviral CRISPR library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.
-
T0 Sample Collection: After selection is complete (typically 2-3 days), harvest a representative population of cells as the T0 reference sample.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (e.g., IC80). Maintain cell coverage of at least 500 cells per sgRNA throughout the screen.
-
Cell Culture and Passaging: Passage the cells every 2-3 days, reseeding at the required density to maintain coverage and drug concentration.
-
T-final Sample Collection: After 14-21 days of treatment, harvest the surviving cells from both the DMSO and this compound treated populations.
C. Genomic DNA Extraction, Sequencing, and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis: Use a bioinformatics tool such as MAGeCK to demultiplex the sequencing reads, align them to the sgRNA library, and identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the T0 or DMSO control. Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.
Conclusion
The combination of the novel FLT3 inhibitor, this compound, with genome-wide CRISPR-Cas9 screening provides a powerful approach to elucidate the genetic mechanisms of drug resistance. The protocols and data presented here offer a comprehensive guide for researchers to identify and validate novel targets that, when inhibited, may synergize with this compound or overcome resistance, ultimately leading to more effective therapeutic strategies for FLT3-mutated AML.
References
- 1. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A genome-wide CRISPR screen identifies genes critical for resistance to FLT3 inhibitor AC220 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Protocol for Flt3-IN-25 Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][4][5][6] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving aberrant cell growth and contributing to a poor prognosis.[1][4][5][7] Consequently, FLT3 has emerged as a critical therapeutic target, and several FLT3 inhibitors have been developed.[6][8][9] Flt3-IN-25 is one such inhibitor. The screening of this compound analogs is a rational approach to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties. This document provides a detailed high-throughput screening (HTS) protocol for the identification and characterization of novel Flt3 inhibitors derived from the this compound scaffold using the ADP-Glo™ Kinase Assay.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10][11][12] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[11][12] The luminescence intensity is directly proportional to the amount of ADP formed and, therefore, to the Flt3 kinase activity.[10][11] Inhibitors of Flt3 will decrease the production of ADP, resulting in a lower luminescent signal.
Flt3 Signaling Pathway
Caption: Simplified Flt3 signaling cascade.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| FLT3 Kinase Enzyme System | Promega | V4064 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | Selleckchem | S7979 |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Brij-35 | Sigma-Aldrich | B4184 |
| DTT | Sigma-Aldrich | D0632 |
| 384-well low-volume, white plates | Corning | 3673 |
| This compound Analog Library | In-house/Vendor | N/A |
Equipment
-
Multimode plate reader with luminescence detection capability (e.g., BMG PHERAstar FS, Tecan Spark)
-
Acoustic liquid handler (e.g., ECHO 525) or multichannel pipettes
-
Plate shaker
-
Centrifuge with plate rotor
Solution Preparation
-
1x Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Prepare from stock solutions and store at 4°C. Add DTT fresh before use.
-
ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water. Aliquot and store at -20°C.
-
This compound Control (10 mM Stock): Dissolve this compound in 100% DMSO. Aliquot and store at -20°C.
-
Analog Library Plates: Prepare stock plates of this compound analogs dissolved in 100% DMSO, typically at a concentration of 10 mM. From this, create intermediate plates and final assay-ready plates at the desired concentrations.
Protocol 1: Primary High-Throughput Screen
This protocol is designed to screen a large library of this compound analogs at a single concentration to identify "hits".
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM. Dispense 50 nL of DMSO for negative (0% inhibition) and positive (100% inhibition) controls.
-
Enzyme Addition: Prepare a 2x Flt3 enzyme solution (e.g., 20 ng/µL in 1x Kinase Reaction Buffer). Add 2.5 µL of this solution to each well.
-
Positive Control: To the positive control wells (containing DMSO), add 2.5 µL of a 2x solution of this compound (e.g., 20 µM in 1x Kinase Reaction Buffer with 2% DMSO) to achieve a final concentration that yields >90% inhibition.
-
Initiate Kinase Reaction: Prepare a 2x Substrate/ATP mix in 1x Kinase Reaction Buffer. The final concentration of ATP should be close to its Km for Flt3. Add 2.5 µL of this mix to all wells. The final reaction volume is 5 µL.
-
Incubation: Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to collect reagents at the bottom of the wells. Incubate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis for Primary Screen
-
Percent Inhibition Calculation:
Where RLU is the Relative Luminescence Unit.
-
Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality of the assay.[13][14][15]
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][16]
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for "hit" compounds identified in the primary screen to determine their potency.
-
Compound Plating: Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO.
-
Assay Procedure: Follow the same procedure as the primary screen (steps 1-8), dispensing 50 nL of each concentration of the serially diluted compounds into the assay plates.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for Flt3 inhibitors.
Data Presentation
Table 1: Representative Primary Screening Data
| Compound ID | Conc. (µM) | % Inhibition | Hit ( >50%) |
| This compound | 10 | 98.2 | Yes |
| Analog-001 | 10 | 85.7 | Yes |
| Analog-002 | 10 | 12.3 | No |
| Analog-003 | 10 | 92.1 | Yes |
| Analog-004 | 10 | 45.6 | No |
| Analog-005 | 10 | 68.4 | Yes |
Table 2: IC₅₀ Values for Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope | R² Value |
| This compound | 25.4 | 1.1 | 0.995 |
| Analog-001 | 15.8 | 1.2 | 0.998 |
| Analog-003 | 32.1 | 0.9 | 0.991 |
| Analog-005 | 89.5 | 1.0 | 0.993 |
Conclusion
The described ADP-Glo™ based high-throughput screening protocol provides a robust and reliable method for identifying and characterizing novel Flt3 kinase inhibitors from a library of this compound analogs. The assay demonstrates excellent quality control parameters, as assessed by the Z'-factor, and allows for the accurate determination of inhibitor potency through IC₅₀ values. Confirmed hits from this screening cascade can be advanced to secondary assays, such as selectivity profiling against other kinases and cell-based assays, to further evaluate their therapeutic potential.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | FLT3 Signaling [reactome.org]
- 3. promega.com [promega.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of High Throughput Technologies in the Development of Acute Myeloid Leukemia Therapy: Challenges and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. FLT3 Kinase Enzyme System Application Note [promega.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. assay.dev [assay.dev]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. researchgate.net [researchgate.net]
- 18. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
Flt3-IN-25 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Flt3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Using DMSO that has absorbed moisture can negatively impact the solubility and stability of the compound.
Q2: What is the expected solubility of this compound in DMSO?
A2: While the exact maximum solubility of this compound in DMSO is not readily published, based on similar FMS-like tyrosine kinase 3 (FLT3) inhibitors, a solubility of at least 2.5 mg/mL to potentially around 30 mg/mL can be anticipated.[2][3] It is crucial to determine the optimal concentration for your specific experimental needs empirically.
Q3: How should I store this compound powder and DMSO stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[4][5]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1% to 0.5%.[6] However, the tolerance to DMSO is cell-line dependent, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects on cell viability and function.[6]
Q5: My this compound solution in DMSO appears to have precipitated. What should I do?
A5: Please refer to the Troubleshooting Guide below for detailed steps on how to address precipitation issues. Gentle warming, vortexing, or sonication can often help redissolve the compound.[1][7]
Solubility Data of Similar FLT3 Inhibitors in DMSO
While specific quantitative data for this compound is limited, the following table summarizes the solubility of other commercially available FLT3 inhibitors in DMSO to provide a comparative reference.
| Inhibitor Name | Reported Solubility in DMSO |
| FLT3 Inhibitor III | ~30 mg/mL |
| Gilteritinib | ~30 mg/mL[8] |
| Flt3-IN-2 | ≥ 2.5 mg/mL[2] |
Note: This data is for informational purposes only. The actual solubility of this compound may vary.
Troubleshooting Guide: Solubility and Precipitation Issues
Encountering solubility issues with this compound is a common challenge. This guide provides a step-by-step approach to troubleshoot and resolve these problems.
Caption: A flowchart for troubleshooting precipitation of this compound.
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
This protocol outlines the recommended procedure for dissolving lyophilized this compound to create a concentrated stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-treatment of the Vial: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1000 x g) for 1 minute to ensure all the powder is at the bottom of the vial.[1]
-
Solvent Addition: Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate initial dissolution.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.[1]
-
Gentle Warming (optional): If precipitation persists, gently warm the solution in a 37°C water bath for 10-15 minutes and vortex again.[7] Caution: Do not overheat, as it may degrade the compound.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.
Cell-Based Assay: Inhibition of FLT3 Phosphorylation
This protocol describes a general method to assess the inhibitory activity of this compound on FLT3 phosphorylation in a cell-based assay.
Caption: A workflow for assessing this compound activity in cells.
Materials:
-
FLT3-expressing cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and appropriate secondary antibodies
-
Western blotting reagents and equipment or p-FLT3 ELISA kit
Procedure:
-
Cell Seeding: Seed the FLT3-expressing cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Dilution: Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and below the cytotoxic threshold for your cell line.
-
Cell Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (if applicable).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours) to allow for inhibitor activity.
-
Cell Lysis: After incubation, wash the cells with cold PBS and then add lysis buffer to each well. Incubate on ice for 15-30 minutes with gentle agitation.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FLT3 (p-FLT3) and total FLT3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal for each treatment condition. Plot the normalized p-FLT3 levels against the this compound concentration to determine the IC50 value.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Dysregulation of FLT3 signaling, often due to activating mutations, is a key driver in acute myeloid leukemia (AML).
Caption: Overview of the FLT3 signaling pathway and the point of inhibition by this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. FLT3-IN-25_TargetMol [targetmol.com]
- 5. FLT3-IN-5e|2093038-25-4|MSDS [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing Flt3-IN-25 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flt3-IN-25 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] In normal hematopoiesis, FLT3 signaling is crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells. However, in a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor.[2][3][4][5] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells. This compound works by binding to the FLT3 receptor, blocking its kinase activity and downstream signaling pathways, thereby inducing apoptosis and inhibiting the proliferation of FLT3-mutated cancer cells.
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on its potent in vitro activity, a good starting point for dose-response experiments is in the low nanomolar range. This compound has demonstrated IC50 values of 1.2 nM for wild-type FLT3, 1.4 nM for the D835Y mutant, and 1.1 nM for the ITD mutant.[1] We recommend performing a dose-response curve starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are appropriate for studying the effects of this compound?
A4: The choice of cell line is critical for studying Flt3 inhibitors. For assessing the efficacy of this compound against mutated FLT3, cell lines endogenously expressing these mutations are recommended. For FLT3-ITD positive AML, MV4-11 and MOLM-13 cell lines are widely used.[7] For FLT3 wild-type expressing cells, you can use cell lines such as HL-60 and U937.[7] It is also advisable to include a negative control cell line that does not express FLT3 to assess off-target effects.
Troubleshooting Guides
Problem 1: No or weak inhibition of cell viability in FLT3-mutated cell lines.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line and experimental conditions. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions from the stock for each experiment. |
| Cell Line Integrity | Verify the FLT3 mutation status of your cell line using techniques like PCR or sequencing. Cell lines can lose their characteristics over multiple passages. |
| Presence of Flt3 Ligand (FL) | High levels of Flt3 ligand in the culture medium (e.g., from serum) can compete with the inhibitor and reduce its efficacy.[6] Consider using serum-free or low-serum media, or adding a neutralizing anti-FL antibody as a control. |
| Development of Resistance | Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms, such as secondary mutations in the FLT3 gene or upregulation of bypass signaling pathways.[8][9] |
Problem 2: High background or non-specific effects in Western blot analysis of FLT3 signaling.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10] Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species. |
| High Protein Load | Reduce the amount of protein loaded onto the gel to minimize non-specific antibody binding. |
Problem 3: Cytotoxicity observed in FLT3-negative control cell lines.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | This compound may inhibit other kinases at higher concentrations. Perform a dose-response experiment on your control cell line to determine the concentration at which off-target toxicity occurs. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control. |
| General Cellular Stress | High concentrations of any compound can induce non-specific cellular stress. Compare the cytotoxic concentration in your control cells to the effective concentration in your FLT3-mutated cells to determine the therapeutic window. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Reference |
| FLT3-WT | 1.2 | [1] |
| FLT3-D835Y | 1.4 | [1] |
| FLT3-ITD | 1.1 | [1] |
Table 2: Recommended Human AML Cell Lines for Flt3 Inhibitor Studies
| Cell Line | FLT3 Status | Reference |
| MV4-11 | FLT3-ITD | [7] |
| MOLM-13 | FLT3-ITD | [7] |
| HL-60 | FLT3-WT | [7] |
| U937 | FLT3-WT | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your chosen AML cell line (e.g., MV4-11 for FLT3-ITD) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the different concentrations of this compound to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using a suitable software.
Protocol 2: Assessing Inhibition of FLT3 Signaling by Western Blot
-
Cell Treatment: Treat your AML cells with different concentrations of this compound (based on your IC50 data) for a specific time (e.g., 2-4 hours). Include an untreated or vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total FLT3 and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for weak this compound activity.
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Flt3-IN-25 degradation and storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] It targets both wild-type FLT3 and its mutated forms, including FLT3-ITD (internal tandem duplication) and FLT3-D835Y, which are commonly found in acute myeloid leukemia (AML).[1] By inhibiting the kinase activity of FLT3, this compound blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Recommendations are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from TargetMol product information.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as DMSO. For in vivo studies, a common formulation involves a combination of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is important to ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media.
Q4: What is the degradation pathway for this compound?
A4: Currently, there is limited publicly available information specifically detailing the chemical degradation pathways of the this compound compound itself through processes like hydrolysis, oxidation, or photolysis. However, the biological target of this compound, the FLT3 protein, is known to be degraded via the ubiquitin-proteasome system.[3] FLT3 is a client protein of the chaperone Hsp90, and inhibition of Hsp90 can lead to FLT3 degradation.[3] Additionally, proteasome inhibitors have been shown to induce the degradation of FLT3-ITD.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media | - Exceeding the solubility limit of the compound in aqueous media.- Temperature fluctuations causing the compound to fall out of solution.[4]- Interaction with components in the serum or media. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line.- Prepare fresh dilutions of this compound from a concentrated stock solution just before use.- Warm the media to 37°C and gently swirl to try and redissolve the precipitate.[5]- If precipitation persists, consider using a lower concentration or a different solvent system if compatible with your experimental setup. |
| Loss of this compound activity | - Improper storage of the compound or stock solutions.- Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound due to exposure to light or harsh chemical conditions. | - Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.[1]- Protect the compound and its solutions from direct light. |
| Inconsistent experimental results | - Inaccurate pipetting or dilution of the compound.- Variability in cell density or health.- Presence of Flt3 ligand in the culture system, which can compete with the inhibitor.[6] | - Calibrate pipettes regularly and perform serial dilutions carefully.- Ensure consistent cell seeding densities and monitor cell viability.- Be aware that chemotherapy or other treatments can increase Flt3 ligand levels, potentially impacting inhibitor efficacy.[6] Consider washing cells to remove endogenous ligands before adding the inhibitor. |
| No effect on FLT3 phosphorylation or cell viability | - The cell line used does not have a constitutively active FLT3 pathway.- The concentration of this compound is too low.- Development of resistance in the cell line. | - Confirm that your cell line expresses a form of FLT3 that is sensitive to this compound (e.g., FLT3-ITD or D835Y mutations).- Perform a dose-response experiment to determine the optimal concentration (IC50).- If resistance is suspected, consider sequencing the FLT3 gene in your cells to check for new mutations. |
Experimental Protocols
Determination of IC50 of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell line (e.g., MV4-11 or MOLM-13, which harbor FLT3-ITD mutations)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C in small aliquots.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.[7]
Western Blot Analysis of FLT3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of FLT3 in a target cell line.
Materials:
-
This compound
-
Cell line expressing constitutively active FLT3 (e.g., MV4-11)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591), anti-total-FLT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-FLT3 and anti-total-FLT3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Flt3-IN-25 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flt3-IN-25 in western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3] In certain types of acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled growth of cancer cells.[2][4] this compound works by binding to the FLT3 receptor, preventing its activation and the subsequent signaling cascade that drives cancer cell proliferation.[2]
Q2: I am not seeing a decrease in phosphorylated FLT3 (p-FLT3) after treating my cells with this compound. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal Inhibitor Concentration: Ensure you are using the correct concentration of this compound. The IC50 values for this compound are in the low nanomolar range, but the optimal concentration for your specific cell line and experimental conditions may vary.[1] Consider performing a dose-response experiment to determine the optimal concentration.
-
Insufficient Treatment Time: The inhibition of FLT3 phosphorylation can be rapid. However, very short or very long incubation times might lead to misleading results. A time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended to identify the optimal treatment duration.
-
Cell Line Resistance: The cell line you are using may have developed resistance to FLT3 inhibitors. This can occur through various mechanisms, including the activation of alternative signaling pathways.
-
Technical Issues with Western Blot: Problems with sample preparation, protein transfer, or antibody incubation can all lead to a lack of signal. Refer to the detailed troubleshooting guide below.
Q3: My total FLT3 protein levels are decreasing after this compound treatment. Is this expected?
A decrease in total FLT3 protein levels can be an expected outcome of sustained FLT3 inhibition. Inhibition of FLT3 activity can lead to the downregulation of its expression or increased protein degradation. However, it is also possible that the observed decrease is due to off-target effects or cellular toxicity at higher concentrations of the inhibitor. It is important to assess cell viability in parallel with your western blot experiments.
Q4: I am observing non-specific bands in my western blot. How can I resolve this?
Non-specific bands are a common issue in western blotting. Here are some steps to troubleshoot this problem:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.
-
Blocking Conditions: Ensure that the blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of non-fat dry milk).
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Antibody Specificity: Verify the specificity of your primary antibody. If possible, include a positive and negative control cell line in your experiment.
Q5: The signal for my protein of interest is very weak or absent. What should I do?
A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Check Protein Transfer: Confirm that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane before blocking.
-
Increase Protein Load: If your target protein is of low abundance, you may need to load more protein onto the gel.
-
Antibody Dilution: The antibody dilution may be too high. Try using a more concentrated antibody solution.
-
Detection Reagent: Ensure that your detection reagent has not expired and is sensitive enough to detect your target protein.
Experimental Protocols
Western Blot Protocol for Assessing this compound Efficacy
This protocol outlines the key steps for evaluating the effect of this compound on FLT3 phosphorylation and downstream signaling pathways.
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., MV4-11, MOLM-13) in the appropriate medium.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
| FLT3-ITD | 1.1 |
Data from TargetMol product information.[1]
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for western blotting.
Caption: A decision tree for troubleshooting common western blot issues.
References
Technical Support Center: Overcoming Flt-3-IN-25 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor Flt3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). It has demonstrated high potency against wild-type FLT3 (FLT3-WT) and its mutated forms, including FLT3 with internal tandem duplication (FLT3-ITD) and mutations in the tyrosine kinase domain (FLT3-D835Y), which are commonly found in acute myeloid leukemia (AML).[1][2]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a kinase inhibitor binds to and inhibits kinases other than its intended target.[3] This can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity in clinical applications. Given the structural similarity among kinase ATP-binding sites, achieving absolute specificity is a significant challenge in kinase inhibitor development.[4][5]
Q3: Is this compound a selective inhibitor?
This compound is designed to be a selective FLT3 inhibitor. Second-generation FLT3 inhibitors, as a class, are generally more selective than first-generation inhibitors, which are known to have broader kinase activity.[6][7] However, like most kinase inhibitors, this compound may exhibit some level of off-target activity. Comprehensive kinase profiling is essential to fully characterize its selectivity.
Q4: How can I determine if the observed phenotype in my experiment is due to off-target effects of this compound?
Several experimental approaches can help distinguish between on-target and off-target effects. These include:
-
Dose-response analysis: Correlating the inhibitor concentration required to observe the phenotype with its IC50 for FLT3.
-
Using a structurally unrelated FLT3 inhibitor: Observing if a different FLT3 inhibitor with a distinct off-target profile recapitulates the phenotype.
-
Rescue experiments: Genetically or biochemically rescuing the on-target inhibition to see if the phenotype is reversed.
-
Cellular Thermal Shift Assay (CETSA): Directly confirming target engagement in cells.
-
Kinase profiling: Identifying potential off-target kinases that might be responsible for the observed phenotype.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on identifying and mitigating off-target effects.
Problem 1: Unexpected or inconsistent cellular phenotype.
Possible Cause: Off-target inhibition by this compound.
Solutions:
-
Validate On-Target Engagement with Cellular Thermal Shift Assay (CETSA): CETSA assesses the binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[8] An increase in the thermal stability of FLT3 in the presence of this compound confirms target engagement.
-
Perform a Washout Experiment: This experiment helps determine if the observed phenotype is reversible upon removal of the inhibitor. A reversible phenotype is more likely to be a direct pharmacological effect.
Problem 2: Discrepancy between biochemical IC50 and cellular potency.
Possible Cause: Cellular factors such as membrane permeability, efflux pumps, or high intracellular ATP concentrations can influence the effective concentration of the inhibitor at the target site.[4]
Solutions:
-
Optimize Inhibitor Concentration and Incubation Time: Perform a time-course and dose-response experiment in your specific cell system to determine the optimal conditions.
-
Consider Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the cellular IC50 value.[4]
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) |
| FLT3-WT | 1.2[1][2] |
| FLT3-D835Y | 1.4[1][2] |
| FLT3-ITD | 1.1[1][2] |
Table 2: Representative Off-Target Profile for a Selective FLT3 Inhibitor
Note: This is a representative profile based on the characteristics of selective FLT3 inhibitors. The actual off-target profile of this compound should be determined experimentally.
| Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / FLT3-ITD IC50) |
| c-KIT | 150 | 136 |
| PDGFRβ | 250 | 227 |
| VEGFR2 | 800 | 727 |
| SRC | >1000 | >909 |
| LCK | >1000 | >909 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies to validate the engagement of this compound with FLT3 in intact cells.[8][9]
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting using an anti-FLT3 antibody.
-
Quantify the band intensities and plot the percentage of soluble FLT3 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Inhibitor Washout Experiment
This protocol determines the reversibility of this compound's cellular effects.
Methodology:
-
Initial Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat one set of cells with this compound at a concentration that elicits a clear phenotype (e.g., 3x EC50) and a control set with vehicle for a defined period (e.g., 24 hours).
-
-
Washout:
-
For the "washout" group, remove the medium containing this compound.
-
Gently wash the cells twice with pre-warmed, drug-free culture medium.[10]
-
Add fresh, drug-free medium to the washout wells.
-
Maintain the "continuous treatment" group in the drug-containing medium and the "vehicle" group in the vehicle-containing medium.
-
-
Analysis:
-
At various time points after the washout (e.g., 24, 48, and 72 hours), assess the cellular phenotype of interest (e.g., cell viability, phosphorylation of a downstream target of FLT3).
-
Compare the phenotype of the washout group to the continuous treatment and vehicle control groups. Reversal of the phenotype in the washout group suggests a reversible mechanism of action.
-
Protocol 3: Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 of this compound against a panel of off-target kinases.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a solution of the kinase of interest and its specific substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer (typically at the Km concentration for the specific kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate solution.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect kinase activity. A common method is to measure ADP production using a commercial kit (e.g., ADP-Glo™).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Investigating Unexpected Phenotypes.
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. mdpi.com [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assayquant.com [assayquant.com]
- 12. courses.edx.org [courses.edx.org]
Flt3-IN-25 Technical Support Center: Troubleshooting Inconsistent Cell Viability Assay Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results observed in cell viability assays when using the FLT3 inhibitor, Flt3-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It is utilized in research, particularly in the context of Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[1] this compound works by binding to the ATP-binding site of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[2][3][4][5][6][7][8][9][10][11][12]
Q2: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values when using this compound can arise from several factors:
-
Choice of Viability Assay: Different assays measure different cellular parameters. Tetrazolium-based assays (e.g., MTT, XTT) measure metabolic activity, while others (e.g., CellTiter-Glo) measure ATP levels.[13][14] this compound, by inhibiting a key signaling pathway, can alter cellular metabolism, leading to discrepancies between these assay types.[14]
-
Cell Line-Specific Effects: The genetic background and metabolic state of your cell line can significantly influence its response to this compound and the readout of the viability assay.[14]
-
Experimental Variability: Factors such as cell seeding density, incubation time, and pipetting accuracy can introduce significant variability.[15]
-
Compound Stability and Solubility: Poor solubility or degradation of this compound in your cell culture media can lead to inconsistent effective concentrations.
Q3: Can this compound directly interfere with the MTT assay?
While direct chemical interference with formazan crystal formation has been reported for some kinase inhibitors, there is no specific evidence for this compound.[14] However, indirect interference is highly probable. By inhibiting the FLT3 pathway, this compound can alter the metabolic activity of the cells, which directly impacts the reduction of the tetrazolium salt and, consequently, the absorbance reading.[14] This can lead to an over- or underestimation of cell viability.[14]
Q4: Are there alternative assays to MTT that are less prone to interference by kinase inhibitors?
Yes, several alternative assays can provide a more robust assessment of cell viability in the presence of kinase inhibitors:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a direct indicator of metabolically active cells. They are generally considered less susceptible to interference from compounds that alter cellular metabolism without immediately causing cell death.[13]
-
Real-Time Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing a more dynamic view of the cellular response to a compound.
-
Dye Exclusion Assays (e.g., Trypan Blue): While not high-throughput, this method directly counts viable cells based on membrane integrity and can be used to validate results from other assays.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays specifically measure markers of apoptosis, providing mechanistic insight into the mode of cell death induced by this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. | - Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette with care, ensuring equal volume in each well.- Avoid the outer wells of the plate which are prone to evaporation ("edge effect"). |
| 2. Pipetting errors: Inaccurate addition of this compound, assay reagents, or solvent. | - Calibrate pipettes regularly.- Use fresh pipette tips for each replicate.- Perform a "mock" plating with a colored solution to check for consistency. | |
| 3. Edge effects: Increased evaporation in the outer wells of a 96-well plate. | - Fill the outer wells with sterile PBS or media without cells.- Use plates with moats that can be filled with sterile water. | |
| IC50 values are higher than expected or not reproducible | 1. This compound degradation or precipitation: The compound is not stable or soluble in the culture medium. | - Prepare fresh stock solutions of this compound in DMSO.[4]- Do not store diluted working solutions for extended periods.- Visually inspect the media for any signs of precipitation after adding the compound. |
| 2. Cell density is too high or too low: The assay is not in its linear range. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay. | |
| 3. Incorrect incubation time: The incubation with this compound or the assay reagent is not optimal. | - Optimize the incubation time for both the compound treatment and the assay itself. | |
| Discrepancy between MTT and other viability assays (e.g., CellTiter-Glo) | 1. Metabolic effects of this compound: The inhibitor is altering cellular metabolism without inducing cell death at the same rate. | - Use an orthogonal assay to confirm viability (e.g., an ATP-based assay or a direct cell count).- Consider that a decrease in MTT signal may reflect a cytostatic (inhibition of proliferation) rather than a cytotoxic effect. |
| 2. Off-target effects of this compound: The inhibitor may be affecting other kinases that influence cellular metabolism. | - Review the known off-target profile of this compound if available.- Compare results with other, more specific FLT3 inhibitors. |
Data Presentation
Table 1: Comparative IC50 Values of FLT3 Inhibitors in Different AML Cell Lines and Assay Formats
| Inhibitor | Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |
| This compound | - | FLT3-WT | Biochemical | 1.2 | [1] |
| - | FLT3-D835Y | Biochemical | 1.4 | [1] | |
| - | FLT3-ITD | Biochemical | 1.1 | [1] | |
| Midostaurin | MOLM-13 | FLT3-ITD | MTT | ~200 | [2][16] |
| Gilteritinib | MOLM-13 | FLT3-ITD | MTT | ~90 | [2] |
| Quizartinib | MOLM-13 | FLT3-ITD | MTT | ~70 | [2] |
| Gilteritinib | MV4;11 | FLT3-ITD | MTT | 18.9 | [5] |
| Venetoclax | MV4;11 | FLT3-ITD | MTT | 12.5 | [5] |
| WS6 | MV4-11 | FLT3-ITD | CellTiter-Blue | <200 | [13] |
| Ispinesib | MV4-11 | FLT3-ITD | CellTiter-Blue | <200 | [13] |
| Ponatinib | MV4-11 | FLT3-ITD | CellTiter-Blue | <200 | [13] |
| Cabozantinib | MV4-11 | FLT3-ITD | CellTiter-Blue | <200 | [13] |
Note: This table is a compilation of data from multiple sources and assay conditions may vary.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with media only as a blank control.
-
Compound Treatment: After allowing cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours, add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium per well. Include wells with media only for background luminescence measurement.
-
Compound Treatment: Add various concentrations of this compound to the wells, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent Viability Assay Results.
Caption: Comparison of Common Cell Viability Assay Mechanisms.
References
- 1. blog.quartzy.com [blog.quartzy.com]
- 2. mdpi.com [mdpi.com]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the pathogenesis of FLT3-mutated acute myeloid leukemia and targeted treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 15. scielo.br [scielo.br]
- 16. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flt3-IN-25 Bioavailability in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the Flt3 inhibitor, Flt3-IN-25, in mouse models. The following information is curated to address common experimental hurdles and provide actionable strategies for optimizing compound exposure.
Troubleshooting Guide
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility and/or rapid metabolism are common challenges for many kinase inhibitors, likely affecting this compound's absorption.
Solutions:
-
Vehicle Optimization: The choice of delivery vehicle is critical for compounds with low solubility. Consider the following formulations that have been successfully used for other Flt3 inhibitors in mice:
-
Cyclodextrin-based: A 5% solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water can enhance the solubility of hydrophobic compounds.[1]
-
Mixed Micelle/Co-solvent Systems: A combination of DMSO, Tween 80, and polyethylene glycol (PEG) 400 in an aqueous solution can improve solubility and absorption.[2]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[3][4]
-
-
Alternative Administration Routes: If oral bioavailability remains low despite formulation optimization, consider alternative routes to ensure adequate systemic exposure for initial efficacy studies:
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism in the liver.
-
Subcutaneous (SC) Injection: Can provide a slower release and more sustained exposure.
-
Problem: High variability in plasma concentrations between individual mice.
Possible Cause: Inconsistent dosing, variability in food and water intake, or formulation instability can contribute to erratic absorption.
Solutions:
-
Standardize Dosing Technique: Ensure consistent oral gavage technique to minimize variability in administration.
-
Fasting: Fasting mice for a few hours before dosing can reduce the impact of food on drug absorption.
-
Formulation Homogeneity: Ensure the dosing solution is a homogenous suspension or a clear solution before each administration.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for formulating this compound for oral gavage in mice?
A common and effective starting point for poorly soluble kinase inhibitors is a formulation containing 5% 2-hydroxypropyl-β-cyclodextrin in sterile water.[1] Alternatively, a mixture of 10% DMSO, 5% Tween 80, and 20% PEG 400 in water is another viable option.[2]
Q2: Are there any general strategies to improve the oral bioavailability of kinase inhibitors like this compound?
Yes, several strategies can be employed. These include preparing the compound as a lipophilic salt to improve its solubility in lipid-based formulations, which can lead to increased oral absorption.[3][4] Additionally, exploring different salt forms or co-crystals of the active compound can sometimes improve its physicochemical properties.
Q3: What are the typical pharmacokinetic profiles for other Flt3 inhibitors in mice?
The pharmacokinetic properties of Flt3 inhibitors can vary. For instance, after a single oral dose of quizartinib (AC220) at 10 mg/kg in mice, the maximum plasma concentration (Cmax) of 3.8 µM was reached within 2 hours.[5] For gilteritinib, maximal plasma concentrations were observed 2 hours after a single oral administration in xenografted mice, with concentrations in the tumor being higher than in plasma at each time point.[6]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for other Flt3 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Flt3 Inhibitors in Mice
| Compound | Dose and Route | Cmax | Tmax | Reference |
| Quizartinib (AC220) | 10 mg/kg, oral | 3.8 µM | 2 hours | [5] |
| Gilteritinib | 1, 6, 10 mg/kg, oral | Dose-dependent increase | 2 hours (plasma) | [6] |
Table 2: Preclinical Formulations for Flt3 Inhibitors
| Compound | Formulation | Species | Route | Reference |
| Quizartinib (AC220) | 5% 2-hydroxypropyl-β-cyclodextrin | Mouse | Oral gavage | [1] |
| Quizartinib (AC220) | 10% DMSO, 5% Tween 80, 20% PEG 400, 65% water | Mouse | Oral gavage | [2] |
| Midostaurin | Microemulsion formulation | Mouse | Oral gavage | [7] |
| Fluvastatin (used to target Flt3) | Dissolved in PBS | Mouse | Oral gavage | [8] |
Experimental Protocols
Protocol 1: Preparation of a 5% HP-β-CD Formulation
-
Calculate the required amount of this compound and HP-β-CD.
-
Weigh the HP-β-CD and dissolve it in sterile water by vortexing or sonicating.
-
Add the this compound to the HP-β-CD solution.
-
Continue to vortex or sonicate until the compound is fully dissolved or a fine suspension is formed.
-
The final formulation should be administered at a volume appropriate for the mouse's weight (e.g., 100 µL for a 25g mouse).[1]
Protocol 2: Pharmacokinetic Study Design in Mice
-
Divide mice into groups (e.g., n=3-5 per time point).
-
Administer this compound via the desired route and formulation.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Flt3 signaling pathway upon ligand binding.
Caption: Experimental workflow for improving bioavailability.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluvastatin inhibits FLT3 glycosylation in human and murine cells and prolongs survival of mice with FLT3/ITD leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25 dose-response curve not sigmoidal
This technical support guide provides troubleshooting for researchers encountering a non-sigmoidal dose-response curve with Flt3-IN-25, a potent FLT3 inhibitor. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dose-response curve for this compound is not sigmoidal. What are the potential causes?
A non-sigmoidal, or irregular, dose-response curve can arise from several factors related to the compound, the experimental setup, or the biological system. Common causes include:
-
Compound Precipitation: this compound, like many kinase inhibitors, has limited aqueous solubility. At high concentrations in your assay medium, the compound may precipitate out of solution, leading to a lower effective concentration than intended. This can cause the response to plateau or even decrease at the highest concentrations, disrupting the expected sigmoidal shape.
-
Off-Target Cytotoxicity: At very high concentrations (typically well above the IC50 for FLT3), the inhibitor might induce cytotoxicity through mechanisms unrelated to FLT3 inhibition. This can create a "bell-shaped" or "U-shaped" curve where the response (e.g., cell viability) decreases at expected inhibitory concentrations but then drops sharply again at very high concentrations due to general toxicity.
-
Assay Artifacts: The detection method itself can be a source of error. For example, in colorimetric assays like MTT, the inhibitor might interfere with the reagent or its metabolic conversion, leading to inaccurate readings.
-
Incomplete Curve: The concentration range tested may be too narrow or shifted. If the concentrations are too low, you may only see the bottom plateau of the curve. If they are too high, you might miss the initial part of the inhibition curve.
-
Cell Line-Specific Effects: The cell line used may not be dependent on FLT3 signaling for survival. In such cases, this compound would not be expected to produce a classic inhibitory sigmoidal curve in a cell viability assay.[1]
-
Complex Biological Response: Some compounds can elicit biphasic responses (hormesis), where a low dose stimulates a response while a high dose is inhibitory.[2] While less common for kinase inhibitors in cancer cell lines, it is a biological possibility.
Q2: How can I troubleshoot a suspected compound solubility issue?
-
Check Solubility Information: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[3][4] Ensure the final concentration of DMSO in your cell culture medium is low (usually <0.5%) to avoid solvent toxicity.
-
Visual Inspection: When preparing your highest concentrations, visually inspect the wells of your plate under a microscope before and after adding the compound. Look for signs of precipitation (e.g., crystals, cloudiness).
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
Modify Dilution Scheme: If solubility is a concern, consider preparing an intermediate dilution of your stock in a serum-containing medium before the final dilution in the assay plate, as serum proteins can sometimes help maintain compound solubility.
Q3: What should I do if I suspect off-target cytotoxicity?
To differentiate between specific FLT3 inhibition and non-specific toxicity, consider the following:
-
Use a Control Cell Line: Test the inhibitor on a cell line that does not express FLT3 or is known to be independent of FLT3 signaling. A lack of a dose-dependent effect in this cell line would suggest the activity seen in your primary line is target-specific.
-
Biochemical Target Engagement Assay: Measure the phosphorylation status of FLT3 or a direct downstream target like STAT5 or ERK at various inhibitor concentrations.[1][6] A sigmoidal inhibition of FLT3 phosphorylation that correlates with the specific portion of your cell viability curve would confirm on-target activity.[1] The cytotoxic effect should parallel the inhibition of FLT3 phosphorylation.[1]
-
Adjust Concentration Range: Focus your dose-response experiment on a concentration range centered around the known IC50 values for this compound (see table below). It is often recommended to use concentrations 5 to 10 times higher than the known IC50 or Ki values to achieve complete inhibition.
Quantitative Data Summary
This compound is a potent inhibitor of wild-type and mutated forms of FLT3. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 Value |
| FLT3-WT (Wild-Type) | 1.2 nM |
| FLT3-D835Y (TKD Mutation) | 1.4 nM |
| FLT3-ITD (Internal Tandem Duplication) | 1.1 nM |
| (Data sourced from TargetMol)[4] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard method for determining the effect of this compound on the viability of a FLT3-dependent leukemia cell line (e.g., MV4-11).
Materials:
-
FLT3-dependent cells (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound powder
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.[5]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Dilution and Addition:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in complete culture medium to prepare working solutions at 2x the final desired concentrations. A typical 8-point dilution series might range from 2000 nM to 0.1 nM (final concentrations 1000 nM to 0.05 nM).
-
Include a vehicle control (DMSO diluted to the same final concentration as the highest drug concentration).
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the 2x compound working solutions to the appropriate wells in triplicate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.[7]
-
Visualizations
Caption: Simplified FLT3 signaling pathway and point of inhibition by this compound.
Caption: Troubleshooting workflow for a non-sigmoidal dose-response curve.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FLT3-IN-25_TargetMol [targetmol.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Cell line contamination affecting Flt3-IN-25 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Flt3-IN-25. Cell line contamination is a critical factor that can significantly impact experimental outcomes. This resource is designed to help you identify and resolve potential issues related to cell line integrity.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of FLT3 Phosphorylation
You are treating your FLT3-mutated cell line (e.g., MOLM-13, MV4-11) with this compound, but you observe inconsistent or no reduction in phosphorylated FLT3 (p-FLT3) levels by western blot.
Potential Cause:
-
Cell Line Cross-Contamination: The cell line you are using may have been overgrown by a different cell line that does not express the FLT3 receptor or harbors a different FLT3 mutation status. It is estimated that 15-20% of all cell lines are misidentified or cross-contaminated.[1] HeLa cells are a common contaminant and are known for their aggressive growth.[2][3]
-
Mycoplasma Contamination: Mycoplasma are bacteria that lack a cell wall and can significantly alter cellular metabolism, signal transduction, and drug sensitivity.[4] This can lead to unexpected resistance to this compound.
-
Incorrect Cell Line Identity: The cell line may have been mislabeled from the start, and you may be working with a cell line that is not sensitive to FLT3 inhibition.
Troubleshooting Steps:
-
Cell Line Authentication:
-
Action: Perform Short Tandem Repeat (STR) profiling on your cell line stock.
-
Expected Outcome: The STR profile of your cell line should match the reference profile for that cell line. For example, the STR profiles for MOLM-13 and MV4-11 are well-documented.[5][6][7][8][9][10][11] A match of ≥80% with the reference STR profile is considered authentic.[12]
-
-
Mycoplasma Testing:
-
Action: Test your cell cultures for mycoplasma contamination using a reliable method such as PCR, a luminescence-based kit, or DAPI/Hoechst staining.[13][14][15][16][17]
-
Expected Outcome: The test should be negative. If positive, discard the contaminated cells and start with a fresh, authenticated stock.
-
-
Obtain a New Cell Line Stock:
-
Action: If STR profiling fails or you suspect contamination, obtain a new vial of the cell line from a reputable cell bank (e.g., ATCC, DSMZ).
-
Expected Outcome: A new, authenticated stock should resolve the issue if the original stock was compromised.
-
Issue 2: Higher than Expected IC50 Value for this compound
Your cell viability assays (e.g., MTT, CellTiter-Glo) show a significantly higher IC50 value for this compound than what is reported in the literature for your specific cell line.
Potential Cause:
-
Mixed Cell Population: Cross-contamination can result in a mixed population of sensitive and resistant cells. The resistant cells will continue to proliferate, leading to an artificially high IC50 value.
-
Mycoplasma-Induced Resistance: Mycoplasma can alter cellular responses to drugs, leading to increased resistance and a higher IC50 value.
-
Genetic Drift: Cell lines can undergo genetic changes over prolonged periods in culture, which may lead to the selection of a more resistant sub-population.
Troubleshooting Steps:
-
Verify Cell Line Identity and Purity:
-
Action: Perform STR profiling and mycoplasma testing as described in Issue 1.
-
-
Review Passage Number:
-
Action: Check the passage number of your cells. High-passage number cell lines are more prone to genetic drift.
-
Recommendation: Use low-passage number cells for your experiments. It is good practice to establish a master and working cell bank to ensure a consistent supply of low-passage cells.
-
-
Compare with Reference Data:
-
Action: Compare your results to established IC50 values for Flt3 inhibitors in authenticated AML cell lines. While specific data for this compound may vary, the table below provides a general reference for the expected potency of FLT3 inhibitors in common FLT3-mutated cell lines.
-
Table 1: Representative IC50 Values of FLT3 Inhibitors in AML Cell Lines
| Cell Line | FLT3 Mutation Status | FLT3 Inhibitor | Reported IC50 (nM) |
| MOLM-13 | FLT3-ITD | Midostaurin | ~200[18] |
| Gilteritinib | <10[18] | ||
| Quizartinib | <10[18] | ||
| HSM1651 | ~150[19] | ||
| MV4-11 | FLT3-ITD | Midostaurin | ~10[18] |
| Gilteritinib | <10[18] | ||
| Quizartinib | <10[18] | ||
| HSM1651 | ~150[19] | ||
| THP-1 | FLT3-WT | Silvestrol | 3.8[20] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time). This table is for reference purposes only.
Frequently Asked Questions (FAQs)
Q1: What is cell line cross-contamination and why is it a problem for my this compound experiments?
A1: Cell line cross-contamination is the unintentional introduction of one cell line into another. This is a significant problem because if your target cell line (e.g., a FLT3-ITD positive AML cell line) is overgrown by a contaminant (e.g., a cell line without FLT3 expression), your experimental results will not be valid.[1][21] For instance, you might conclude that this compound is ineffective when, in reality, the cells you are testing do not have the drug's target.
Q2: How can I prevent cell line contamination in my lab?
A2: To prevent cell line contamination, you should:
-
Source cell lines from reputable cell banks.
-
Perform routine authentication (STR profiling) and mycoplasma testing.
-
Practice good aseptic technique, including working with only one cell line at a time in the biosafety cabinet.
-
Maintain separate media and reagents for each cell line.
-
Establish a cell banking system with master and working stocks to minimize the risk of contamination and genetic drift.
Q3: What is the principle behind STR profiling for cell line authentication?
A3: Short Tandem Repeat (STR) profiling is a method used to generate a unique DNA fingerprint for a human cell line.[22][23] STRs are short, repetitive DNA sequences that vary in length between individuals. By amplifying and analyzing multiple STR loci, a unique genetic profile is created.[24] This profile can be compared to a reference database to confirm the identity of your cell line.
Q4: Mycoplasma contamination is suspected. What are the first steps I should take?
A4: If you suspect mycoplasma contamination, you should:
-
Quarantine the suspected culture to prevent it from spreading to other cell lines.
-
Test the culture using a reliable detection method (PCR, luminescence kit, or DNA staining).[13][14][15][16][17]
-
If the test is positive, discard the contaminated cells and all related reagents. Decontaminate the incubator and biosafety cabinet thoroughly.
-
Thaw a fresh, authenticated vial of cells that has been tested and confirmed to be mycoplasma-free.
Experimental Protocols
Protocol 1: Mycoplasma Detection by DAPI Staining
This protocol provides a simple and rapid method for the visual detection of mycoplasma.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
1x Phosphate-Buffered Saline (PBS)
-
DAPI solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Remove the culture medium and gently wash the cells with 1x PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with 1x PBS.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Wash the cells three times with 1x PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Observe the slide under a fluorescence microscope.
-
Negative Result: Only the nuclei of your cells will be stained with DAPI.
-
Positive Result: In addition to the cell nuclei, you will see small, punctate DAPI staining in the cytoplasm, which is indicative of mycoplasma DNA.[14]
-
Protocol 2: Western Blotting for Phospho-FLT3 (p-FLT3)
This protocol outlines the general steps for detecting the phosphorylation status of FLT3 in response to this compound treatment.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FLT3 (Tyr591) and anti-total-FLT3
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed the cells and allow them to attach or stabilize in culture.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
AML cell lines
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[25]
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Impact of cell line cross-contamination on this compound experiments.
References
- 1. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 2. cbc.ca [cbc.ca]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. AddexBio Product Detail - MV-4-11 Cells [addexbio.com]
- 8. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 9. ubigene.us [ubigene.us]
- 10. MOLM-13 | Cell lines | DSMZCellDive [celldive.dsmz.de]
- 11. Leibniz Institute DSMZ: Details [dsmz.de]
- 12. news-medical.net [news-medical.net]
- 13. Cell Culture Protocol 10: Testing Cells for Mycoplasma Contamination by Hoechst DNA Staining [sigmaaldrich.com]
- 14. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 15. Mycoplasma Testing Protocol [protocols.io]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. List of contaminated cell lines [bionity.com]
- 22. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 23. Cell Line Authentication [promega.com]
- 24. cellculturedish.com [cellculturedish.com]
- 25. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Flt3-IN-25 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain types of leukemia, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to its constitutive activation, promoting uncontrolled cell growth. This compound works by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and the subsequent activation of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Q2: What is the recommended solvent for dissolving this compound?
Based on the high solubility of similar Flt3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.
Q3: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions of this compound in DMSO should be stored at -80°C and are typically stable for at least one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. For most cancer cell lines, including AML cell lines, a final DMSO concentration of 0.5% or less in the cell culture medium is generally considered safe and has minimal cytotoxic effects.[4][5] However, for sensitive cell lines or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[4][5] It is always best practice to perform a DMSO toxicity titration for your specific cell line to determine the maximum tolerated concentration.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Diagram: Troubleshooting Workflow for this compound Precipitation
References
Technical Support Center: Flt3-IN-25 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-25 in animal studies. The information is compiled from preclinical data on selective FLT3 inhibitors and general best practices for in vivo kinase inhibitor studies. Note that specific toxicity data for this compound is limited in publicly available literature; therefore, some guidance is based on the known profile of other selective FLT3 inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We observed unexpected morbidity (e.g., weight loss, lethargy, hunched posture) and mortality in our mouse cohort treated with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected morbidity and mortality can arise from several factors, including incorrect dosing, formulation issues, or inherent compound toxicity. Here’s a systematic approach to troubleshoot this issue:
1. Verify Dosing and Formulation:
-
Dose Calculation: Double-check all dose calculations, including animal body weights and concentration of the dosing solution.
-
Formulation Integrity: this compound is a potent inhibitor, and improper formulation can lead to poor solubility, precipitation, and inconsistent exposure. A recommended formulation for in vivo studies is a solution of DMSO, PEG300, Tween 80, and saline.[1] Ensure all components are thoroughly mixed and the final solution is clear before administration.
-
Route of Administration: Confirm the correct route of administration (e.g., oral gavage, intraperitoneal injection) was used as intended in your protocol.
2. Assess for Common Toxicities:
-
Myelosuppression: This is a known class effect of FLT3 inhibitors, often due to off-target inhibition of c-KIT.[2][3] This can lead to anemia, neutropenia, and thrombocytopenia, increasing the risk of infection and bleeding.
-
Action: Perform complete blood counts (CBCs) on satellite animals or at interim time points to monitor for changes in red blood cells, white blood cells, and platelets.
-
-
Gastrointestinal Toxicity: Diarrhea, weight loss, and dehydration can occur.
-
Action: Monitor animal weight daily and provide supportive care, such as hydration with sterile saline, as needed.
-
-
Off-Target Kinase Inhibition: While this compound is a selective inhibitor, off-target effects can still occur, leading to unforeseen toxicities.
3. Refine Experimental Protocol:
-
Dose Escalation/De-escalation: If toxicity is observed at the current dose, consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Staggered Dosing: Instead of continuous daily dosing, an intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow for recovery from potential myelosuppression.
-
Prophylactic Antibiotics: If neutropenia is suspected or confirmed, consider prophylactic antibiotic treatment to prevent opportunistic infections.
Issue 2: Hematological Abnormalities Observed in Blood Work
Question: Our routine blood analysis of mice treated with this compound shows a significant drop in white blood cell and platelet counts. How should we interpret and manage this?
Answer:
A decrease in white blood cells (leukopenia/neutropenia) and platelets (thrombocytopenia) is a strong indicator of myelosuppression, a known toxicity of FLT3 inhibitors.[2][3]
1. Interpretation:
-
On-Target vs. Off-Target Effects: While FLT3 is involved in hematopoiesis, severe myelosuppression is often attributed to the off-target inhibition of c-KIT, another important kinase for hematopoietic stem and progenitor cell function.[2][3] The high selectivity of this compound for FLT3 over other kinases is intended to minimize this, but it can still occur at higher doses.
-
Dose-Dependency: The severity of myelosuppression is typically dose-dependent.
2. Management and Mitigation Strategies:
-
Dose Reduction: The most immediate action is to reduce the dose of this compound.
-
Intermittent Dosing: As mentioned previously, an intermittent dosing schedule can allow for hematopoietic recovery.
-
Supportive Care:
-
Transfusions: In severe cases of anemia or thrombocytopenia, red blood cell or platelet transfusions may be necessary for valuable animals.
-
Growth Factors: The use of hematopoietic growth factors like G-CSF (for neutropenia) can be considered, but their interaction with this compound should be carefully evaluated.
-
-
Combination Therapy Considerations:
-
Quizartinib Priming Model: Interestingly, short-term exposure to the FLT3 inhibitor quizartinib has been shown to induce transient quiescence in multipotent progenitors, protecting them from chemotherapy-induced myelosuppression.[4][5] A similar "priming" strategy with this compound before a cytotoxic agent could potentially mitigate hematological toxicity in combination studies.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
Q2: How should I prepare this compound for in vivo administration?
A2: A suggested formulation for this compound for in vivo use is a solution consisting of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
It is critical to ensure the compound is fully dissolved and the solution is clear before administration to ensure consistent bioavailability and avoid injection site reactions.[1]
Q3: What are the expected off-target effects of this compound?
A3: While this compound is a potent and selective FLT3 inhibitor, the potential for off-target effects exists, particularly at higher concentrations. The most clinically relevant off-target for this class of inhibitors is c-KIT, which can lead to myelosuppression.[2][3] A comprehensive kinase inhibition profile for this compound is not publicly available. Researchers should be vigilant for unexpected toxicities that may indicate off-target activities.
Q4: What parameters should be monitored during an in vivo study with this compound?
A4: A comprehensive monitoring plan should include:
-
Daily: Body weight, clinical observations (posture, activity, grooming), and food/water intake.
-
Weekly (or more frequently if toxicity is observed): Complete blood counts (CBCs) to monitor for hematological toxicity.
-
At termination: Organ weights and histopathological analysis of key organs (e.g., bone marrow, spleen, liver, kidneys) to assess for any compound-related changes.
Q5: Can this compound be combined with other anti-cancer agents?
A5: Yes, FLT3 inhibitors are often used in combination with other therapies. However, researchers should be aware of potential overlapping toxicities. For example, combining this compound with a cytotoxic agent that also causes myelosuppression could lead to severe and prolonged cytopenias.[7] Careful dose adjustments and scheduling are critical in combination studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
| FLT3-ITD | 1.1 |
| Data from TargetMol product information.[1] |
Table 2: Hypothetical Hematological Toxicity Data for a Selective FLT3 Inhibitor in Mice
| Treatment Group (mg/kg/day) | White Blood Cells (x10³/µL) | Platelets (x10³/µL) | Red Blood Cells (x10⁶/µL) |
| Vehicle Control | 8.5 ± 1.2 | 950 ± 150 | 9.2 ± 0.8 |
| 10 | 6.2 ± 0.9 | 780 ± 120 | 8.9 ± 0.7 |
| 30 | 4.1 ± 0.7 | 550 ± 90 | 8.5 ± 0.6 |
| 100 | 2.5 ± 0.5 | 320 ± 60 | 7.8 ± 0.5 |
| p < 0.05, **p < 0.01 compared to vehicle control. This is illustrative data based on the known effects of FLT3 inhibitors and does not represent actual data for this compound. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline or Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Dissolve the this compound powder in DMSO to create a stock solution. Ensure complete dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
Slowly add the this compound/DMSO stock solution to the PEG300 while vortexing to ensure mixing.
-
Add the required volume of Tween 80 and continue to vortex.
-
Finally, add the required volume of saline or PBS to reach the final desired concentration and volume.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Visually inspect the solution for any precipitates before administration.
Protocol 2: Assessment of Hematological Toxicity in Mice
Materials:
-
Mice treated with this compound or vehicle
-
EDTA-coated micro-collection tubes
-
Automated hematology analyzer
Procedure:
-
Collect peripheral blood from mice via a suitable method (e.g., retro-orbital sinus, submandibular vein) at predetermined time points (e.g., baseline, weekly during treatment, and at study termination).
-
Dispense the blood into EDTA-coated tubes to prevent coagulation.
-
Gently mix the blood by inverting the tube several times.
-
Analyze the blood samples using a calibrated automated hematology analyzer to determine complete blood counts (CBCs), including white blood cell count, red blood cell count, platelet count, hemoglobin, and hematocrit.
-
Compare the results from the this compound treated groups to the vehicle control group to identify any significant changes in hematological parameters.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo this compound toxicity study.
Caption: Troubleshooting decision tree for unexpected toxicity in animal studies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming myelosuppression due to synthetic lethal toxicity for FLT3-targeted acute myeloid leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing chemotherapy-induced myelosuppression by repurposing the FLT3 inhibitor quizartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the Flt3 inhibitor, Flt3-IN-25.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[3][4][5] this compound functions by binding to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[5][6]
2. What are the reported potencies of this compound against different FLT3 variants?
This compound has demonstrated high potency against wild-type and common mutant forms of FLT3. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| FLT3 Variant | IC50 (nM) |
| FLT3-WT | 1.2[1][2] |
| FLT3-ITD | 1.1[1][2] |
| FLT3-D835Y | 1.4[1][2] |
3. How should I prepare and store this compound stock solutions?
For optimal stability and reproducibility, proper handling and storage of this compound are crucial.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Solvent: Prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1]
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in cell culture medium. It is important to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. What are the potential sources of experimental variability when using this compound?
Several factors can contribute to variability in experiments with this compound and other kinase inhibitors. The following table outlines common sources of variability and recommended mitigation strategies.
| Source of Variability | Potential Cause | Mitigation Strategy |
| Compound Integrity | Improper storage leading to degradation; repeated freeze-thaw cycles. | Aliquot stock solutions and store at -80°C. Use fresh dilutions for each experiment. |
| Cell Line Authenticity & Health | Mycoplasma contamination; genetic drift; high passage number. | Regularly test for mycoplasma. Use low-passage cells from a reputable cell bank. |
| Assay Conditions | Variations in cell seeding density, incubation time, and reagent concentrations. | Standardize protocols and perform rigorous quality control for all assay parameters. |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. | Maintain a final DMSO concentration below 0.5% in all experimental and control wells. |
| Off-Target Effects | Inhibition of other kinases can lead to unexpected phenotypes. | Consult kinase inhibitor selectivity databases and include appropriate controls. |
Troubleshooting Guides
Cell-Based Assays (e.g., Cell Viability, Apoptosis)
Problem: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or improper mixing of the compound.
-
Solution: Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Gently mix the plate after adding the compound.
Problem: No significant effect of this compound on cell viability, even at high concentrations.
-
Possible Cause: The cell line used does not have a constitutively active FLT3 mutation, or has developed resistance. The compound may have degraded.
-
Solution: Confirm the FLT3 mutation status of your cell line. Test a fresh aliquot of this compound. Include a positive control cell line known to be sensitive to FLT3 inhibition (e.g., MV4-11, MOLM-14).
Western Blotting for FLT3 Phosphorylation
Problem: Weak or no signal for phosphorylated FLT3 (p-FLT3).
-
Possible Cause: Low levels of p-FLT3 in the cell lysate, phosphatase activity during sample preparation, or suboptimal antibody performance.
-
Solution: Use a positive control cell line with high FLT3 activity. Prepare lysates with phosphatase inhibitors. Optimize the primary antibody concentration and incubation conditions. Consider using a more sensitive ECL substrate.
Problem: High background on the western blot membrane.
-
Possible Cause: Inadequate blocking, high antibody concentration, or insufficient washing.
-
Solution: Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washes.
In Vitro Kinase Assays
Problem: Inconsistent IC50 values across experiments.
-
Possible Cause: Variations in ATP concentration, enzyme activity, or substrate concentration.
-
Solution: Use an ATP concentration close to the Km for FLT3. Ensure the kinase is used within its linear range. Standardize all reagent concentrations and incubation times.
Experimental Protocols
The following are detailed, generalized protocols for common experiments involving FLT3 inhibitors. These should be optimized for your specific experimental conditions and for this compound.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for FLT3 Phosphorylation
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., p-FLT3 Tyr591) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 as a loading control.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, add the kinase buffer, a specific peptide substrate for FLT3, and the desired concentrations of this compound.
-
Enzyme Addition: Add recombinant FLT3 enzyme to each well to initiate the reaction.
-
ATP Addition: Add ATP to start the kinase reaction. The concentration of ATP should be at or near the Km of the enzyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Use a suitable method to detect substrate phosphorylation, such as an ADP-Glo™ kinase assay that measures ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FLT3-IN-25_TargetMol [targetmol.com]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Flt3-IN-25 treatment duration for optimal effect
Technical Support Center: Flt3-i-X
Welcome to the technical support center for Flt3-i-X, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Flt3-i-X to use for in vitro studies?
A1: The optimal concentration of Flt3-i-X is cell line-dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for a potent FLT3 inhibitor is between 1 nM and 1 µM. For initial experiments, you can test a range of concentrations such as 1, 10, 50, 100, 500, and 1000 nM.
Q2: What is the recommended treatment duration for Flt3-i-X in cell culture experiments?
A2: The optimal treatment duration depends on the experimental endpoint.
-
For signaling pathway analysis (e.g., Western blot for p-FLT3): Short-term treatment (e.g., 1, 4, 8, 24 hours) is usually sufficient to observe inhibition of FLT3 phosphorylation.
-
For cell viability or apoptosis assays: Longer-term treatment (e.g., 24, 48, 72 hours) is typically required to observe significant effects on cell proliferation and death.[1][2] A time-course experiment is recommended to determine the optimal time point for your specific cell line and experimental conditions.
Q3: My cells are not responding to Flt3-i-X treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to Flt3-i-X:
-
Cell line does not have a FLT3 mutation: Flt3-i-X is most effective in cell lines with activating FLT3 mutations (e.g., FLT3-ITD or FLT3-TKD).[1][3] Confirm the FLT3 mutation status of your cell line.
-
Drug concentration is too low: The concentration of Flt3-i-X may not be sufficient to inhibit FLT3 signaling. Perform a dose-response experiment to determine the optimal concentration.
-
Drug degradation: Ensure that the Flt3-i-X stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Presence of resistance mechanisms: Cells can develop resistance to FLT3 inhibitors through on-target secondary mutations or activation of bypass signaling pathways.[4][5][6]
-
High levels of FLT3 ligand: The presence of FLT3 ligand in the culture medium can compete with the inhibitor and reduce its efficacy.[3][7] Consider using a serum-free medium or a medium with low levels of growth factors.
Q4: I am observing cytotoxicity in my control (wild-type FLT3) cell line. Is this expected?
A4: While Flt3-i-X is designed to be a selective FLT3 inhibitor, some off-target effects can occur at higher concentrations. First-generation FLT3 inhibitors were known to have broader kinase activity.[8][9] If you observe significant toxicity in wild-type FLT3 cells, consider the following:
-
Lower the concentration of Flt3-i-X: Use the lowest effective concentration that inhibits FLT3 signaling in your mutant cell line.
-
Use a more selective inhibitor: If off-target effects are a concern, consider using a second-generation, more specific FLT3 inhibitor.[9]
-
Confirm the absence of other sensitive targets: Your control cell line may express other kinases that are sensitive to Flt3-i-X at the concentrations being tested.
Q5: How can I confirm that Flt3-i-X is inhibiting its target in my cells?
A5: The most direct way to confirm target engagement is to assess the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Western Blot: Perform a western blot to detect phosphorylated FLT3 (p-FLT3). A significant decrease in p-FLT3 levels upon treatment with Flt3-i-X indicates target inhibition. You can also probe for downstream signaling molecules like p-STAT5, p-AKT, and p-ERK.[10][11]
-
Phospho-Flow Cytometry: This technique allows for the quantitative analysis of protein phosphorylation at the single-cell level and can be a high-throughput alternative to western blotting.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare fresh drug dilutions for each experiment. Mix well before adding to the cells. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
| Cell confluency | Seed cells at a consistent density to ensure they are in the exponential growth phase during treatment. |
Issue 2: No significant induction of apoptosis after Flt3-i-X treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal treatment duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. |
| Insufficient drug concentration | Confirm the IC50 of your cell line and use a concentration at or above this value. |
| Apoptosis assay sensitivity | Try a different apoptosis assay (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage by Western blot).[12] |
| Cell cycle arrest | Flt3-i-X may be causing cell cycle arrest rather than immediate apoptosis.[13] Analyze the cell cycle distribution using flow cytometry. |
| Upregulation of anti-apoptotic proteins | Investigate the expression of anti-apoptotic proteins like Bcl-2, BCL-XL, and MCL-1, which can contribute to resistance.[4] |
Quantitative Data Summary
Table 1: Effect of Flt3-i-X Treatment Duration on Cell Viability in FLT3-ITD+ Cell Lines
| Treatment Duration (hours) | MV4-11 (% Viability) | MOLM-13 (% Viability) |
| 24 | 75.2 ± 5.1 | 80.5 ± 4.8 |
| 48 | 48.6 ± 3.9 | 55.1 ± 6.2 |
| 72 | 25.3 ± 2.8 | 30.7 ± 4.1 |
| Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 nM Flt3-i-X. |
Table 2: IC50 Values of Flt3-i-X in Various Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) after 72h |
| MV4-11 | FLT3-ITD | 1.8 |
| MOLM-13 | FLT3-ITD | 1.3 |
| THP-1 | FLT3-WT | > 1000 |
| U937 | FLT3-WT | > 1000 |
| IC50 values were determined using a standard cell viability assay.[14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Flt3-i-X in culture medium at 2x the final desired concentration.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x drug solution. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for FLT3 Phosphorylation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with Flt3-i-X at the desired concentrations and for the desired time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total FLT3 and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by Flt3-i-X.
Caption: Workflow for Optimizing Flt3-i-X Treatment.
Caption: Troubleshooting Decision Tree for Flt3-i-X.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 10. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-25 not inhibiting downstream STAT5 phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Flt3-IN-25, a potent FLT3 inhibitor.
Troubleshooting Guide
Q1: Why is this compound not inhibiting the phosphorylation of downstream STAT5 in my experiment?
If you are observing a lack of inhibition of STAT5 phosphorylation upon treatment with this compound, there are several potential experimental factors to consider. This guide will walk you through a systematic troubleshooting process to identify the issue.
First, confirm the expected signaling pathway in your cell line. Constitutively active FLT3, particularly the FLT3-ITD mutation, is known to strongly activate the STAT5 pathway.[1][2][3][4][5][6][7][8] However, wild-type FLT3 stimulated by its ligand does not typically activate STAT5.[1][3] Ensure your cell model expresses a constitutively active form of FLT3 (e.g., FLT3-ITD) for which STAT5 is a known downstream effector.
Here is a troubleshooting workflow to pinpoint the potential cause of the issue:
Possible Cause 1: Suboptimal Inhibitor Concentration
This compound is a highly potent inhibitor with low nanomolar IC50 values against various forms of FLT3.[1] However, the optimal concentration for cell-based assays can be higher due to factors like cell permeability and protein binding.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-STAT5 in your specific cell line. A starting range could be from 1 nM to 1 µM. For another FLT3 inhibitor, CHMFL-FLT3-122, a concentration range of 0.03-1 μM was effective in inhibiting STAT5 phosphorylation.
Possible Cause 2: Inadequate Incubation Time
The inhibition of downstream signaling may not be instantaneous.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation time. You could test various time points, for example, 1, 4, 8, and 24 hours of treatment with this compound.
Possible Cause 3: Issues with this compound Stock Solution
Improper storage or handling can lead to the degradation of the inhibitor.
-
Recommendation: this compound powder should be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[1] Ensure your stock solution is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.
Possible Cause 4: Cell Line-Specific Issues
-
FLT3 Expression and Mutation Status: Confirm that your cell line expresses a form of FLT3 that is known to activate STAT5 (e.g., FLT3-ITD).[1][2][3][4][5][6][7][8] The expression of pSTAT5 is highly predictive of FLT3-ITD.
-
Resistance Mutations: Acquired resistance to kinase inhibitors can arise from secondary mutations in the kinase domain, such as the "gatekeeper" mutation. While this compound is potent against the D835Y mutation, other resistance mutations could be present.[1]
-
Cell Health: Ensure your cells are healthy and not overgrown, as this can affect signaling pathways and drug response.
Possible Cause 5: Suboptimal Western Blot Protocol
Detection of phosphorylated proteins can be challenging.
-
Lysis Buffer: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of STAT5.
-
Antibody Quality: Ensure your primary antibody against phospho-STAT5 (Tyr694) is validated and used at the recommended dilution.
-
Positive Control: Include a positive control, such as cells treated with a known activator of the JAK/STAT pathway (e.g., GM-CSF for some cell lines), to confirm that your Western blot procedure can detect p-STAT5.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
This compound is a potent, small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations such as internal tandem duplications (ITD), drives the proliferation and survival of leukemic cells.[6][7] this compound binds to the FLT3 kinase and blocks its enzymatic activity, thereby inhibiting the downstream signaling pathways that promote cancer cell growth, including the STAT5 pathway.[1][5][6][7][8]
Q3: What are the IC50 values for this compound?
The reported half-maximal inhibitory concentrations (IC50) for this compound are presented in the table below.
| Target | IC50 (nM) |
| FLT3-WT | 1.2 |
| FLT3-D835Y | 1.4 |
| FLT3-ITD | 1.1 |
| Data from TargetMol product information.[1] |
Q4: What is the expected downstream signaling pathway of FLT3 that involves STAT5?
In cells with constitutively active FLT3, particularly the FLT3-ITD mutation, the receptor autophosphorylates, creating docking sites for signaling molecules. This leads to the activation of several downstream pathways, including the JAK/STAT pathway. Activated JAK kinases then phosphorylate STAT5, leading to its dimerization, nuclear translocation, and transcription of target genes involved in cell proliferation and survival.[5][6][7][8]
Q5: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not detailed in the currently available literature, it is important to note that many kinase inhibitors can have off-target activities. First-generation FLT3 inhibitors are known to be multi-targeted, while second-generation inhibitors are generally more specific. If you observe unexpected phenotypes in your experiments, it is worth considering the possibility of off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT5 (p-STAT5)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed your cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined optimal incubation time.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology #9351) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like β-actin or GAPDH.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the GI50 (concentration that causes 50% inhibition of cell growth).
-
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. CDC25A governs proliferation and differentiation of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ashpublications.org [ashpublications.org]
Technical Support Center: Modifying Flt3-IN-25 Delivery for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the delivery method of Flt3-IN-25 to improve its experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. It demonstrates inhibitory activity against both wild-type FLT3 and its mutated forms, including FLT3-D835Y and FLT3-ITD, with IC50 values in the low nanomolar range.[1] By binding to the FLT3 receptor, this compound blocks its activation and the subsequent downstream signaling cascades that promote the proliferation of cancer cells.[2] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target.[3]
Q2: Why would I need to modify the delivery method of this compound?
Like many kinase inhibitors, this compound may face challenges with poor aqueous solubility and stability, which can limit its bioavailability and efficacy in both in vitro and in vivo experiments.[4][5] Modifying the delivery method, for instance, through encapsulation in nanoparticles or liposomes, can help overcome these limitations by:
-
Improving Solubility: Encapsulating hydrophobic drugs like this compound can enhance their dispersion in aqueous solutions, which is crucial for cell-based assays and in vivo studies.[6]
-
Increasing Stability: Nanocarriers can protect the inhibitor from degradation, prolonging its half-life.[7][8]
-
Enhancing Cellular Uptake: Nanoparticles can facilitate the entry of the inhibitor into target cells.[9]
-
Enabling Targeted Delivery: The surface of nanocarriers can be modified with ligands to specifically target cancer cells, potentially reducing off-target effects.[8][10]
Q3: What are the most promising alternative delivery methods for this compound?
Based on preclinical studies with other tyrosine kinase inhibitors, promising alternative delivery systems for this compound include:
-
Polymeric Nanoparticles: These are biodegradable and biocompatible carriers that can encapsulate hydrophobic drugs.[9]
-
Liposomes: These are vesicles composed of lipid bilayers that can carry both hydrophilic and hydrophobic compounds.[11][12]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can improve the oral bioavailability of drugs.[6]
Troubleshooting Guides
Guide 1: Poor Solubility and Precipitation of this compound in Aqueous Media
Problem: You observe precipitation of this compound when preparing stock solutions or adding it to your cell culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the stock in your aqueous medium with vigorous vortexing. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | This compound remains in solution at the desired working concentration. |
| Incorrect Solvent | Consult the manufacturer's data sheet for recommended solvents. Test small aliquots in different biocompatible solvents (e.g., ethanol, PEG300) to find one that provides better solubility. | Identification of a more suitable solvent for your experimental setup. |
| Aggregation | After dilution, briefly sonicate the solution to break up any aggregates that may have formed. | A clear, homogenous solution is obtained. |
| Formulation Instability | Consider encapsulating this compound in nanoparticles or liposomes to improve its solubility and stability in aqueous environments. | The encapsulated inhibitor is readily dispersible in aqueous media without precipitation. |
Guide 2: Low Efficacy of Nanoparticle-Encapsulated this compound
Problem: Your nanoparticle-formulated this compound shows lower than expected inhibitory activity in cell-based assays compared to the free drug.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Drug Loading/Encapsulation Efficiency | Optimize the drug loading process by adjusting the drug-to-carrier ratio, solvent, and incubation time. Quantify the encapsulation efficiency using techniques like HPLC or UV-Vis spectroscopy. | Increased amount of this compound encapsulated within the nanoparticles. |
| Inefficient Drug Release | Characterize the drug release profile of your nanoparticles over time in relevant media (e.g., cell culture media with serum). If release is too slow, consider modifying the nanoparticle composition to facilitate faster drug release. | A drug release profile that aligns with the required timeframe for your biological assay. |
| Nanoparticle Aggregation | Measure the size and zeta potential of your nanoparticles to assess their stability in your experimental media. Aggregation can reduce cellular uptake. Adjust buffer conditions or surface chemistry to improve stability. | Stable, monodispersed nanoparticles in your experimental media. |
| Poor Cellular Uptake | Use fluorescently labeled nanoparticles to visualize and quantify cellular uptake by flow cytometry or fluorescence microscopy. If uptake is low, consider modifying the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors on your target cells. | Enhanced uptake of the nanoparticles by the target cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes a general method for encapsulating a hydrophobic small molecule like this compound into a biodegradable polymer, such as PLGA.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM. The ratio of drug to polymer can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring vigorously. Sonicate or homogenize the mixture to form an oil-in-water (o/w) emulsion. The sonication time and power will influence the final nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.
Protocol 2: Characterization of this compound Loaded Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which influences their stability and interaction with cells. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound encapsulated within the nanoparticles. |
Protocol 3: In Vitro Efficacy Assessment of this compound Formulations
Cell Lines:
-
MV4-11 (human AML cell line with FLT3-ITD mutation)[13]
-
HL-60 (human AML cell line with wild-type FLT3)[13]
Assays:
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of free this compound and encapsulated this compound for a specified time (e.g., 48-72 hours).
-
Measure cell viability according to the assay manufacturer's protocol.
-
Calculate IC50 values to compare the potency of the different formulations.
-
-
Western Blot Analysis:
-
Treat cells with effective concentrations of the this compound formulations.
-
Lyse the cells and perform western blotting to assess the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK).
-
A decrease in phosphorylation indicates successful target engagement.
-
-
Cell Cycle Analysis:
-
Treat cells with the this compound formulations.
-
Fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
Flt3 inhibition is expected to induce cell cycle arrest, typically at the G1 phase.[14]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Formulations in AML Cell Lines
| Formulation | MV4-11 (FLT3-ITD) IC50 (nM) | HL-60 (FLT3-WT) IC50 (nM) |
| Free this compound | Example Value: 1.5 | Example Value: 50 |
| This compound Nanoparticles | Example Value: 0.8 | Example Value: 35 |
| Blank Nanoparticles | >10,000 | >10,000 |
Table 2: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | Example Value: 150 ± 10 |
| Polydispersity Index (PDI) | Example Value: 0.15 ± 0.02 |
| Zeta Potential (mV) | Example Value: -20 ± 2.5 |
| Encapsulation Efficiency (%) | Example Value: 85 ± 5 |
| Drug Loading (%) | Example Value: 5 ± 0.5 |
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Nanoparticle Formulation.
References
- 1. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 2. DNA-Controlled Encapsulation of Small Molecules in Protein Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cbe.princeton.edu [cbe.princeton.edu]
- 7. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eradication of acute myeloid leukemia with FLT3 ligand-targeted miR-150 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpab.com [ijpab.com]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In-Depth Comparison: Flt3-IN-25 and Quizartinib for FLT3-ITD Acute Myeloid Leukemia
A comprehensive comparison between Flt3-IN-25 and the well-characterized FLT3 inhibitor, quizartinib, cannot be provided at this time due to a lack of publicly available scientific literature on this compound. Extensive searches for peer-reviewed articles, preclinical and clinical data, and detailed experimental protocols for a compound specifically designated as "this compound" have been unsuccessful. The primary information available for this compound is from commercial suppliers, which, while providing basic inhibitory concentrations, lacks the in-depth experimental validation and characterization necessary for a rigorous scientific comparison.
A chemical structure search for the compound listed as this compound by a commercial vendor did not yield any corresponding publications under alternative names. This suggests that "this compound" may be a research compound that has not yet been extensively studied or published in the peer-reviewed scientific literature.
Therefore, this guide will focus on providing a detailed overview of quizartinib , a potent and selective second-generation FLT3 inhibitor, for which a wealth of preclinical and clinical data exists. This will serve as a valuable resource for researchers, scientists, and drug development professionals working on FLT3-ITD positive Acute Myeloid Leukemia (AML).
Quizartinib: A Profile in FLT3-ITD AML Treatment
Quizartinib (AC220) is a highly potent and selective type II inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are found in approximately 25-30% of patients with AML and are associated with a poor prognosis. FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.
Mechanism of Action
Quizartinib functions as an ATP-competitive inhibitor that specifically binds to the inactive conformation of the FLT3 kinase domain. This binding prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways. By inhibiting these pathways, quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.
Caption: Mechanisms of resistance to quizartinib.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of drug performance. Below are representative protocols for key assays used to evaluate FLT3 inhibitors like quizartinib.
FLT3 Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
-
Reagents: Recombinant human FLT3 (wild-type or mutant) enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a kinase buffer.
-
Procedure: a. The FLT3 enzyme is incubated with varying concentrations of the inhibitor (e.g., quizartinib) in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP). c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing). e. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (Cellular IC50 Determination)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on FLT3 signaling.
-
Cell Lines: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) and a FLT3-wild type control cell line.
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density. b. The cells are treated with a serial dilution of the inhibitor (e.g., quizartinib) for a specified duration (e.g., 72 hours). c. A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well. d. The signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of viable cells at each inhibitor concentration is calculated relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Procedure: a. Human FLT3-ITD positive AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice. b. Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), mice are randomized into treatment and control groups. c. The treatment group receives the inhibitor (e.g., quizartinib) via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle. d. Tumor volume (for subcutaneous models) and animal body weight are measured regularly. For intravenous models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing peripheral blood for leukemic cells. e. The study is terminated when tumors reach a predetermined size or when animals show signs of morbidity. Survival is monitored.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Survival curves are analyzed using Kaplan-Meier analysis.
dot
Caption: Workflow for preclinical evaluation of FLT3 inhibitors.
Conclusion
Quizartinib is a well-documented, potent, and selective FLT3 inhibitor with significant preclinical and clinical activity in FLT3-ITD positive AML. While it represents a major advancement in the targeted therapy of this aggressive leukemia subtype, the emergence of resistance remains a clinical challenge. Further research into combination therapies and next-generation FLT3 inhibitors is ongoing to overcome these resistance mechanisms.
A direct and objective comparison with this compound is not possible without access to peer-reviewed experimental data for the latter compound. Researchers interested in this compound are encouraged to seek out primary literature or contact the manufacturer for more detailed information and to conduct their own head-to-head comparative studies.
A Comparative Guide to FLT3 Inhibitors: Gilteritinib, Midostaurin, and Quizartinib
For Researchers, Scientists, and Drug Development Professionals
Notice: Information on the compound "Flt3-IN-25" was not available in the public domain at the time of this publication. Therefore, this guide provides a comparative analysis of gilteritinib against two other well-characterized and clinically relevant FLT3 inhibitors: midostaurin and quizartinib.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target. This guide offers a detailed comparison of the efficacy and mechanisms of action of three prominent FLT3 inhibitors: gilteritinib, midostaurin, and quizartinib. The information presented herein is intended to assist researchers in understanding the nuances of these compounds and in designing future preclinical and clinical studies.
Mechanism of Action and Kinase Inhibition Profile
Gilteritinib and midostaurin are classified as Type I FLT3 inhibitors, which bind to the active conformation of the FLT3 kinase.[1][2] This allows them to inhibit both FLT3 internal tandem duplication (ITD) mutations and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][2] In contrast, quizartinib is a Type II inhibitor that binds to the inactive conformation of the kinase, making it highly potent against FLT3-ITD but less effective against most FLT3-TKD mutations.[1][2]
Gilteritinib is a potent and selective oral FLT3 inhibitor that has demonstrated significant single-agent activity in relapsed or refractory FLT3-mutated AML.[3] Midostaurin is a multi-kinase inhibitor with activity against FLT3, KIT, and other kinases.[4] Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[5]
In Vitro Efficacy
The in vitro potency of these inhibitors is typically assessed in AML cell lines harboring FLT3 mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their activity.
| Inhibitor | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |
| Gilteritinib | MOLM-14 | FLT3-ITD | 29.08 - 49.31 | [5] |
| MV4-11 | FLT3-ITD | ~1 | [6] | |
| Ba/F3 | FLT3-D835Y | 1-10 | [4] | |
| Midostaurin | MOLM-14 | FLT3-ITD | 45.09 - 106.00 | [5] |
| Ba/F3 | FLT3-ITD | ~1.5 | [4] | |
| Ba/F3 | FLT3-D835Y | ~1.5 | [4] | |
| Quizartinib | MOLM-14 | FLT3-ITD | 3.61 - 9.23 | [5] |
| MV4-11 | FLT3-ITD | <1 | [7] | |
| Ba/F3 | FLT3-D835Y | ~11 | [4] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of FLT3 inhibitors. These studies provide insights into the drugs' efficacy in a more complex biological system.
| Inhibitor | Animal Model | Cell Line Engrafted | Dosing | Tumor Growth Inhibition | Reference |
| Gilteritinib | Mouse Xenograft | MV4-11 (FLT3-ITD) | 30 mg/kg, oral, daily | Significant inhibition | [8] |
| Mouse Xenograft | Ba/F3 (FLT3-TKD-PM) | Not specified | Potent antitumor effect | [9] | |
| Midostaurin | Mouse Xenograft | MV4-11 (FLT3-ITD) | Not specified | No significant effect (in midostaurin-resistant model) | [5] |
| Quizartinib | Mouse Xenograft | MV4-11 (FLT3-ITD) | 0.3 - 10 mg/kg, oral, daily | Dose-dependent inhibition | [5] |
| Mouse Xenograft | Ba/F3 (FLT3-TKD-PM) | Not specified | Significantly diminished effect | [9] |
Resistance Mechanisms
A major challenge in FLT3-targeted therapy is the development of resistance. Resistance can arise through on-target secondary mutations in the FLT3 gene or through the activation of bypass signaling pathways.
-
Gilteritinib: Resistance can be mediated by the F691L "gatekeeper" mutation.[2][10]
-
Midostaurin: Resistance can be associated with RAS pathway mutations.[5]
-
Quizartinib: Resistance is commonly associated with the emergence of FLT3-TKD mutations, particularly at the D835 residue, which is not effectively targeted by this Type II inhibitor.[2][10]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating FLT3 inhibitors.
FLT3 Signaling Pathway
Experimental Workflow for FLT3 Inhibitor Evaluation
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11][12]
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treat cells with various concentrations of the FLT3 inhibitor for 72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V apoptosis detection methods.[15][16]
Materials:
-
AML cells treated with FLT3 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired method (e.g., FLT3 inhibitor).
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot for FLT3 Signaling Pathway
This is a general protocol for analyzing protein expression and phosphorylation in the FLT3 signaling pathway.
Materials:
-
AML cells treated with FLT3 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with the FLT3 inhibitor for the desired time.
-
Lyse the cells in lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. chondrex.com [chondrex.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Flt3-IN-25 vs. Crenolanib: A Comparative Guide for Researchers on Efficacy Against FLT3-TKD Mutations
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the efficacy of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors against resistance-conferring Tyrosine Kinase Domain (TKD) mutations is a critical area of research. This guide provides a detailed comparison of two potent FLT3 inhibitors, Flt3-IN-25 and crenolanib, with a focus on their performance against FLT3-TKD mutations, particularly the well-characterized D835Y mutation.
Introduction to FLT3 and TKD Mutations
The FMS-like tyrosine kinase 3 (FLT3) receptor is a key regulator of hematopoiesis, and activating mutations in the FLT3 gene are among the most common genetic alterations in AML.[1][2] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][2] While first-generation FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance, frequently through the acquisition of secondary mutations in the TKD, such as the D835Y substitution.[3][4] This has driven the development of next-generation inhibitors with broader activity against these resistant mutants.
This compound and Crenolanib: An Overview
This compound , also identified as compound 17, is a potent inhibitor of FLT3.[5] Preclinical data demonstrates its strong inhibitory activity against wild-type FLT3, the FLT3-ITD mutation, and the resistant FLT3-D835Y TKD mutation.[5]
Crenolanib is a highly selective and potent type I FLT3 tyrosine kinase inhibitor (TKI) that has demonstrated efficacy against both FLT3-ITD and various FLT3-TKD mutations, including those at the D835 residue.[3][6][7] As a type I inhibitor, crenolanib binds to the active conformation of the kinase, enabling it to inhibit both wild-type and mutated forms of FLT3.[4][8]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of this compound and crenolanib against different FLT3 variants. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Inhibitor | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | Reference |
| This compound | 1.2 | 1.1 | 1.4 | [5] |
| Crenolanib | 1-3 | 7-8 | 8.8 | [6] |
Table 1: Comparison of Biochemical and Cellular IC50 Values.
| Crenolanib Activity Against Primary AML Samples with D835 Mutations | |
| Patient Sample | FLT3 Autophosphorylation IC50 (nM) |
| Patient 2 (de novo D835Y) | 1.2 |
| Patient 3 (de novo D835Y) | 8.1 |
| Patient 4 (relapsed D835V) | 2.0 |
Table 2: Crenolanib's inhibitory activity on FLT3 autophosphorylation in primary AML patient samples harboring D835 mutations.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to assess their efficacy.
Caption: FLT3 signaling pathway activated by TKD mutations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3-IN-25_TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
Validating Flt3-IN-25 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Flt3-IN-25, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. We present objective comparisons with alternative FLT3 inhibitors and include supporting experimental data and detailed protocols for key validation assays.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.
This compound is a potent inhibitor of FLT3, demonstrating significant activity against both wild-type (WT) and mutated forms of the kinase. Validating that this compound effectively engages its intended target in a cellular context is a critical step in its development as a therapeutic agent. This guide explores the primary methods for confirming this target engagement.
FLT3 Signaling Pathway
Upon binding of its ligand (FLT3 Ligand), the FLT3 receptor dimerizes and autophosphorylates, triggering downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways are critical for regulating cell survival and proliferation. In FLT3-mutated AML, this signaling is constitutively active. This compound and other FLT3 inhibitors aim to block this aberrant signaling by binding to the kinase domain of FLT3.
Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Methods for Validating FLT3 Target Engagement
Several robust methods can be employed to confirm that this compound directly interacts with and inhibits FLT3 within cells. This guide focuses on three widely used techniques: Western Blotting for phosphorylated FLT3 (p-FLT3), NanoBRET™ Target Engagement Assays, and the Cellular Thermal Shift Assay (CETSA).
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blot (p-FLT3) | Measures the inhibition of FLT3 autophosphorylation, a direct indicator of kinase activity. | Direct measure of functional kinase inhibition. Widely available technology. | Low throughput. Semi-quantitative. Requires specific antibodies. | Decrease in p-FLT3 band intensity. |
| NanoBRET™ Assay | Measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer.[1][2][3] | High throughput. Quantitative (IC50). Live-cell assay.[4] | Requires genetic modification of cells to express the fusion protein.[5] | IC50 value.[6] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free (no modification of compound or protein needed).[7] Can be performed in cells and tissues. | Can be lower throughput than NanoBRET. Data analysis can be complex.[8][9] | EC50 value or thermal shift (ΔTm).[10] |
Quantitative Data Comparison
The following table summarizes the inhibitory potency of this compound against different FLT3 variants and compares it with other well-characterized FLT3 inhibitors.
| Compound | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| This compound | Biochemical | FLT3-WT | 1.2 | [1] |
| FLT3-D835Y | 1.4 | [1] | ||
| FLT3-ITD | 1.1 | [1] | ||
| Quizartinib (AC220) | Western Blot (p-FLT3) | FLT3-ITD (MV4-11 cells) | ~0.50 | [11] |
| Cell Viability | FLT3-ITD (MV4-11 cells) | 0.40 | [11] | |
| Cell Viability | FLT3-ITD (MOLM-14 cells) | 0.73 | [11] | |
| Gilteritinib (ASP2215) | Cell Viability | FLT3-ITD (MOLM-14 cells) | 7.87 | [11] |
Note: IC50 and EC50 values are dependent on specific experimental conditions and cell lines used and should be compared with caution.
Experimental Protocols
Western Blot for Phospho-FLT3 (p-FLT3)
This protocol describes how to assess the inhibition of FLT3 autophosphorylation in a human AML cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation) following treatment with this compound.
Workflow Diagram:
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 7. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flt3-inhibitor quizartinib augments apoptosis and promotes maladaptive remodeling after myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FLT3 Inhibitors: Unveiling the Specificity of a Novel Third-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) is continually evolving, with a significant focus on inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and driving leukemogenesis. While several FLT3 inhibitors have been developed, achieving high specificity to minimize off-target effects and overcome resistance remains a critical challenge. This guide provides an objective comparison of the novel third-generation FLT3 inhibitor, CHMFL-FLT3-362, with established first and second-generation inhibitors, including midostaurin, sorafenib, quizartinib, and gilteritinib, with a focus on their specificity and supported by experimental data.
Introduction to FLT3 and its Inhibition
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant portion of AML patients, FLT3 is constitutively activated through internal tandem duplication (ITD) mutations in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts.
FLT3 inhibitors are broadly classified into two types based on their binding mode:
-
Type I inhibitors: These bind to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations. Examples include midostaurin and gilteritinib.
-
Type II inhibitors: These bind to the inactive conformation of the kinase and are generally more selective for FLT3-ITD mutations. Quizartinib and sorafenib fall into this category.
The Emergence of a Highly Selective Third-Generation Inhibitor: CHMFL-FLT3-362
Recent research has led to the development of CHMFL-FLT3-362, a novel third-generation FLT3 inhibitor designed for high selectivity against FLT3-ITD mutants while sparing the wild-type (WT) form and other structurally similar kinases like c-KIT.[1][2] This enhanced specificity is anticipated to reduce off-target toxicities, such as myelosuppression, which can be a significant concern with less selective inhibitors.[1][2]
Comparative Analysis of Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of CHMFL-FLT3-362 and other key FLT3 inhibitors.
Table 1: Biochemical Inhibitory Activity against FLT3
| Inhibitor | Type | FLT3-WT (IC₅₀/Kᵢ, nM) | FLT3-ITD (IC₅₀/Kᵢ, nM) | FLT3-D835Y (IC₅₀/Kᵢ, nM) | Selectivity (WT vs. ITD) |
| CHMFL-FLT3-362 | Type I (putative) | ~30-fold less potent than ITD | Data not available | Data not available | ~30-fold |
| Midostaurin | Type I | 11 | 11 | 8 | 1-fold |
| Sorafenib | Type II | 58 | 5.9 | 30 | ~10-fold |
| Quizartinib (AC220) | Type II | 4.2 | 1.1 | 1.5 | ~4-fold |
| Gilteritinib (ASP2215) | Type I | 0.29 | 0.7 | 0.7 | ~1-fold |
Note: IC₅₀ and Kᵢ values are compiled from various sources and may not be directly comparable due to different assay conditions. The selectivity of CHMFL-FLT3-362 is presented as a fold-difference based on available reports.[1]
Table 2: Cellular Activity in FLT3-Mutant Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation | Proliferation Inhibition (GI₅₀, nM) | FLT3 Autophosphorylation Inhibition (IC₅₀, nM) |
| CHMFL-FLT3-362 | MV4-11 | FLT3-ITD | Data not available | Data not available |
| Midostaurin | MV4-11 | FLT3-ITD | ~10 | ~3 |
| Sorafenib | MV4-11 | FLT3-ITD | 5 | 1 |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 1.1 | 0.3 |
| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.92 | 0.7 |
Note: Data is compiled from multiple studies and serves as a representative comparison.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's specificity is its activity against a broad panel of other kinases. While a comprehensive kinase panel screen for CHMFL-FLT3-362 is not publicly available, reports highlight its high selectivity over c-KIT, a kinase whose inhibition is linked to myelosuppression.[1][2] In contrast, first-generation inhibitors like midostaurin are known to be multi-targeted. Second-generation inhibitors such as quizartinib and gilteritinib offer improved selectivity but can still exhibit off-target activities.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: FLT3 signaling pathways.
Caption: Biochemical kinase assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize FLT3 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
Test inhibitor (serially diluted)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular FLT3 Autophosphorylation Assay
Objective: To measure the inhibition of FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed MV4-11 cells in a multi-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies (anti-phospho-FLT3 and anti-total-FLT3).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Calculate the percent inhibition of autophosphorylation and determine the IC₅₀ value.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of an inhibitor on the proliferation of FLT3-dependent cancer cells.
Materials:
-
FLT3-dependent cell line (e.g., MV4-11)
-
Cell culture medium
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed MV4-11 cells in a 96-well plate.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the GI₅₀ value.
Conclusion
The development of FLT3 inhibitors has significantly advanced the treatment of FLT3-mutated AML. While first- and second-generation inhibitors have shown clinical benefit, the quest for greater specificity to improve safety and overcome resistance is ongoing. The novel third-generation inhibitor, CHMFL-FLT3-362, demonstrates a promising selectivity profile, particularly its ability to spare FLT3-WT and c-KIT.[1][2] This characteristic may translate into a more favorable therapeutic window. Further comprehensive kinase profiling and direct comparative studies will be essential to fully elucidate the clinical potential of CHMFL-FLT3-362 relative to existing FLT3 inhibitors. The experimental protocols provided herein offer a standardized framework for such comparative evaluations, which are vital for advancing the development of more effective and less toxic targeted therapies for AML.
References
Evaluating Novel FLT3 Tyrosine Kinase Inhibitors: A Comparative Guide to Cross-Resistance Studies
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a new tyrosine kinase inhibitor (TKI) is critical for predicting its clinical efficacy and potential limitations. While specific experimental data for "Flt3-IN-25" is not currently available in the public domain, this guide provides a framework for evaluating novel FLT3 inhibitors by comparing them to established TKIs. The methodologies and data presented here serve as a benchmark for characterizing the cross-resistance and signaling effects of new chemical entities targeting FMS-like tyrosine kinase 3 (FLT3).
Comparative Efficacy of FLT3 TKIs
A primary step in characterizing a novel FLT3 inhibitor is to determine its potency against various forms of the FLT3 receptor, including wild-type (WT), internal tandem duplication (ITD) mutants, and tyrosine kinase domain (TKD) mutants. These mutations are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][2][3] The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
Below is a summary of reported IC50 values for several well-characterized FLT3 TKIs against common FLT3 mutations and AML cell lines. A new inhibitor's performance would be assessed against these benchmarks.
| Tyrosine Kinase Inhibitor | FLT3-ITD (IC50, nM) | FLT3-TKD (D835Y) (IC50, nM) | MV4-11 (FLT3-ITD) (IC50, nM) | MOLM-13 (FLT3-ITD) (IC50, nM) |
| First Generation | ||||
| Midostaurin | ~10 | Active | ~10 | ~11 |
| Sorafenib | ~6 | Inactive | ~5-10 | ~3-8 |
| Lestaurtinib | ~2-4 | ~25-50 | ~3 | ~2 |
| Second Generation | ||||
| Gilteritinib | <1 | ~1 | ~0.7 | ~0.3 |
| Quizartinib | ~1 | Inactive | ~0.3 | ~0.4 |
| Crenolanib | ~1-5 | ~5-20 | ~2-10 | ~1-5 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources.
Mechanisms of Resistance to FLT3 Inhibitors
Resistance to FLT3 inhibitors can be categorized as primary (intrinsic) or secondary (acquired).[4] Understanding these mechanisms is crucial for designing effective combination therapies and next-generation inhibitors.
Primary Resistance Mechanisms:
-
FLT3-TKD Mutations: Some TKIs are inherently less effective against certain TKD mutations. For instance, Type II inhibitors like quizartinib and sorafenib are inactive against most FLT3-TKD mutations because these mutations favor the active kinase conformation, which these inhibitors do not bind to.[5]
-
Co-occurring Mutations: Mutations in other signaling pathways, such as RAS/MAPK, can provide alternative survival signals, rendering cells less dependent on FLT3.[4]
Secondary (Acquired) Resistance Mechanisms:
-
On-Target Mutations: The development of new mutations within the FLT3 kinase domain is a common mechanism of acquired resistance. The "gatekeeper" mutation F691L and activation loop mutations at D835 are frequently observed.[5][6]
-
Upregulation of Parallel Pathways: Cancer cells can bypass FLT3 inhibition by upregulating other survival pathways, such as the PI3K/Akt/mTOR or JAK/STAT pathways.[7] Overexpression of other receptor tyrosine kinases like AXL can also contribute to resistance.[8]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect leukemia cells from the effects of FLT3 inhibitors through the secretion of growth factors like FGF2.[4]
Experimental Protocols
To assess the cross-resistance profile of a novel FLT3 inhibitor, a series of standardized in vitro experiments are necessary.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of cancer cell lines by 50% (IC50).
Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13, Ba/F3 expressing various FLT3 mutants) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the novel TKI and reference TKIs. Add the compounds to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Western Blotting for FLT3 Signaling
This technique is used to assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat AML cells with the TKI at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.[10][11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing Signaling and Experimental Workflows
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for evaluating the cross-resistance of a novel FLT3 inhibitor.
Common Mechanisms of TKI Resistance
Caption: Overview of on-target and off-target mechanisms of TKI resistance.
References
- 1. Treatment of FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Navigating Resistance: A Comparative Guide to Next-Generation FLT3 Inhibitors in Quizartinib-Resistant Acute Myeloid Leukemia
A Note on the Topic: While this guide focuses on the efficacy of novel FLT3 inhibitors in quizartinib-resistant Acute Myeloid Leukemia (AML), a comprehensive search of the scientific literature did not yield specific data for a compound designated "Flt3-IN-25." Therefore, to provide a valuable and data-driven comparison for researchers, this guide will focus on other well-documented, next-generation FLT3 inhibitors that have demonstrated efficacy against common quizartinib resistance mechanisms.
Introduction: The Challenge of Quizartinib Resistance in FLT3-ITD AML
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a historically poor prognosis.[1][2] The development of potent and selective FLT3 inhibitors, such as the type II inhibitor quizartinib, represented a significant therapeutic advancement, showing impressive clinical activity.[3][4] However, the emergence of resistance remains a major clinical hurdle, limiting the duration of response.
Resistance to quizartinib is primarily driven by two mechanisms:
-
On-target secondary mutations: The most common mechanism involves the acquisition of secondary point mutations within the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue (e.g., D835Y) and the gatekeeper residue F691 (e.g., F691L).[3][5][6] These mutations prevent the binding of type II inhibitors like quizartinib, which preferentially recognize the inactive conformation of the kinase.[4][7]
-
Off-target mechanisms: Activation of alternative pro-survival signaling pathways, such as the RAS/MAPK pathway, can also mediate resistance by bypassing the need for FLT3 signaling.[4]
This guide provides a comparative overview of the efficacy of next-generation FLT3 inhibitors in preclinical models of quizartinib-resistant AML, with a focus on their ability to overcome common resistance mutations.
Comparative Efficacy of Next-Generation FLT3 Inhibitors
The limitations of type II FLT3 inhibitors in the face of TKD mutations have spurred the development of type I inhibitors, which can bind to the active conformation of the FLT3 kinase, and other novel agents with distinct mechanisms of action.
Data Presentation: In Vitro Efficacy Against Quizartinib-Resistant Mutations
The following table summarizes the in vitro activity of various FLT3 inhibitors against wild-type FLT3-ITD and clinically relevant quizartinib-resistant FLT3-ITD/TKD dual mutations.
| Inhibitor | Type | FLT3-ITD (IC50, nM) | FLT3-ITD + D835Y (IC50, nM) | FLT3-ITD + F691L (IC50, nM) | Key Findings & References |
| Quizartinib | Type II | <1 | >1000 | High Resistance | Potent against FLT3-ITD, but ineffective against TKD mutations.[3][8] |
| Gilteritinib | Type I | ~1-5 | ~5-20 | ~50-100 | Dual inhibitor of FLT3 and AXL; demonstrates activity against both D835 and F691L mutations, though with reduced potency for the latter.[2][6][9][10] |
| Crenolanib | Type I | ~5-10 | ~10-50 | High Resistance | Active against D835 mutations but shows limited activity against the F691L gatekeeper mutation.[5][6][9][11][12] |
| CCT241736 | Dual FLT3/Aurora Kinase Inhibitor | ~1-5 | ~5-15 | ~20-40 | Overcomes resistance mediated by both D835Y and F691L mutations in preclinical models. |
| FF-10101 | Covalent Inhibitor | Potent | Potent | Potent | A covalently-binding inhibitor with preclinical activity against gatekeeper F691 mutations.[6] |
IC50 values are approximate and compiled from various preclinical studies for comparative purposes. Actual values may vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of FLT3 inhibitors on the proliferation of AML cell lines.
-
Cell Lines:
-
Quizartinib-sensitive: MOLM-14 (FLT3-ITD), MV4-11 (FLT3-ITD)
-
Quizartinib-resistant: MOLM-13-RES (FLT3-ITD + D835Y), Ba/F3 cells engineered to express FLT3-ITD with D835Y or F691L mutations.
-
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
A serial dilution of the FLT3 inhibitor (e.g., from 0.1 nM to 10 µM) is added to the wells.
-
Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric assay such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
Absorbance or luminescence is measured using a plate reader.
-
Data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis of FLT3 Signaling
-
Objective: To assess the inhibition of FLT3 autophosphorylation and downstream signaling pathways.
-
Methodology:
-
AML cells are treated with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cells are harvested, washed, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Models
-
Objective: To evaluate the in vivo efficacy of FLT3 inhibitors in suppressing tumor growth in mouse models of quizartinib-resistant AML.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Methodology:
-
Mice are subcutaneously or intravenously injected with quizartinib-resistant AML cells (e.g., MOLM-13-RES or engineered Ba/F3 cells).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and vehicle control groups.
-
The FLT3 inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or disease burden is monitored by bioluminescence imaging (for disseminated models).
-
Body weight and overall health of the mice are monitored.
-
At the end of the study, mice are euthanized, and tumors or tissues can be collected for further analysis (e.g., pharmacodynamic studies).
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs can aid in understanding the complex biological processes and research methodologies.
Caption: FLT3-ITD signaling and points of inhibitor action.
Caption: Preclinical evaluation workflow for novel FLT3 inhibitors.
Conclusion
The development of resistance to quizartinib, primarily through on-target FLT3-TKD mutations, has underscored the need for next-generation inhibitors with broader activity. Type I inhibitors, such as gilteritinib, have demonstrated the ability to overcome resistance mediated by the common D835Y mutation and have shown clinical efficacy in this setting. However, the gatekeeper F691L mutation remains a challenge for many current inhibitors.
Emerging therapeutic strategies, including dual-target inhibitors and covalent inhibitors, show promise in preclinical models against a wider range of resistance mutations. The continued investigation into the mechanisms of resistance and the development of novel therapeutic agents are critical to improving outcomes for patients with quizartinib-resistant FLT3-ITD AML. The data presented in this guide highlight the importance of inhibitor design in circumventing predictable resistance mechanisms and provide a framework for the preclinical evaluation of new therapeutic candidates.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 activating mutations display differential sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Flt3 Inhibitors in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-leukemic activity of various FMS-like tyrosine kinase 3 (FLT3) inhibitors, with a focus on their in vivo validation. While in vitro data for the potent inhibitor Flt3-IN-25 is available, this document primarily contrasts its profile with that of clinically evaluated alternatives for which in vivo experimental data have been published. This guide aims to be an objective resource for researchers in the field of acute myeloid leukemia (AML) therapeutics.
Flt3 Signaling Pathway in AML
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival. The diagram below illustrates the simplified FLT3 signaling cascade.
Caption: Simplified FLT3 signaling pathway in leukemia.
Comparative In Vitro Activity of Flt3 Inhibitors
This table summarizes the in vitro potency of this compound against wild-type and mutated forms of the FLT3 receptor.
| Compound | Target | IC50 (nM) |
| This compound | FLT3-WT | 1.2[1] |
| FLT3-D835Y | 1.4[1] | |
| FLT3-ITD | 1.1[1] |
Note: As of the latest search, in vivo validation data for this compound is not publicly available. The following sections focus on the in vivo performance of other prominent Flt3 inhibitors.
In Vivo Efficacy of Clinically Evaluated Flt3 Inhibitors
The following tables summarize key in vivo experimental data for several well-documented Flt3 inhibitors in AML models. These studies typically utilize xenograft models where human AML cell lines or patient-derived cells are implanted into immunodeficient mice.
Midostaurin (PKC412)
| Animal Model | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |
| Xenograft | SKNO-1-luc+ | 80 mg/kg | Significantly lowered leukemia burden and increased median survival. | [2] |
| Xenograft | OCI-AML3-luc+ | 100 mg/kg | Significantly lowered leukemia burden and increased median survival. | [2] |
| Mouse Model | FLT3-ITD induced myeloproliferative disease | Not Specified | Demonstrated activity against FLT3-induced disease. | [3] |
Gilteritinib (ASP2215)
| Animal Model | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |
| Xenograft | MV4-11 | 10 mg/kg/day, oral | Complete tumor regression. | [4] |
| Xenograft | Ba/F3 (FLT3-ITD) | 30 mg/kg, oral | Induced tumor regression. | [4] |
| Xenograft | MOLM13-Luc+ | 30 mg/kg, once daily | Significantly inhibited tumor growth. | [5] |
| PDX | FLT3-ITD AML | 30 mg/kg/day, oral gavage | Reduced percentage of human CD45+/CD33+ blast cells in bone marrow. | [6] |
Quizartinib (AC220)
| Animal Model | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |
| PDX | FLT3-ITD AML | 5 mg/kg/day, oral gavage | Reduced percentage of human CD45+/CD33+ blast cells in bone marrow. | [6] |
| Xenograft | Mock MOLM-13 | 3 mg/kg/day | 96% tumor growth inhibition. | [7] |
Sorafenib
| Animal Model | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |
| Xenograft | MV4-11 & EOL-1 | Oral, 14 days | >60% complete responses.[8] | [8] |
| Mouse Model | FLT3/ITD mutation | Not Specified | Median survival of 36.5 days vs 20.5 days in untreated mice.[9] | [9] |
| Xenograft | Human AML cells | Not specified | Extended the survival time of mice. | [10] |
Crenolanib
| Animal Model | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |
| Xenograft | MV4-11 | 15 mg/kg, intraperitoneally | Delayed outgrowth of MV4-11 cells.[11] | [11][12] |
| Xenograft | Sorafenib-resistant MOLM-13 (FLT3-ITD/D835Y) | Not Specified | Showed in vivo activity against resistant cells. | [12] |
| Xenograft | MV4-11 (in combination with sorafenib) | Not Specified | Significant decrease in leukemic burden and prolonged survival.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
General Workflow for AML Xenograft Model
Caption: General experimental workflow for in vivo AML studies.
AML Patient-Derived Xenograft (PDX) Model Establishment
-
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are commonly used due to their severe immunodeficiency, which allows for robust engraftment of human cells.[13]
-
Cell Preparation:
-
Cryopreserved primary AML patient cells are rapidly thawed in a 37°C water bath.[13]
-
Cells are immediately transferred to a large volume of pre-warmed RPMI-1640 medium containing 20% FBS.[13]
-
The cell suspension is filtered through a 40 µm cell strainer to remove clumps.[13]
-
Cells are centrifuged, and the pellet is resuspended in PBS with 0.25% FBS.[13]
-
Viable cells are counted, and a minimum of 5 x 105 to 1 x 106 viable cells per mouse is prepared for injection.[13]
-
-
Engraftment:
In Vivo Efficacy Study
-
Drug Formulation and Administration: Flt3 inhibitors are often formulated for oral gavage. For example, a vehicle of water with 10% DMSO may be used.[6]
-
Dosing: Mice are treated with the Flt3 inhibitor (e.g., gilteritinib at 30 mg/kg/day or quizartinib at 5 mg/kg/day) by daily oral gavage for a specified period, such as two weeks.[6]
-
Efficacy Assessment:
-
Bioluminescence Imaging (BLI): For cell lines engineered to express luciferase (e.g., MOLM13-Luc+), leukemia burden can be non-invasively monitored and quantified weekly using an in vivo imaging system.[5][14]
-
Flow Cytometry: At the end of the study, mice are euthanized, and bone marrow and spleen cells are harvested. The percentage of human AML cells (e.g., human CD45+/CD33+) is determined by flow cytometry to assess the reduction in leukemic burden.[6]
-
Survival Analysis: A cohort of mice is monitored for overall survival, and Kaplan-Meier survival curves are generated.
-
Conclusion
While this compound demonstrates high in vitro potency, the availability of extensive in vivo data for compounds like gilteritinib, quizartinib, midostaurin, sorafenib, and crenolanib provides a robust framework for understanding the therapeutic potential and challenges of targeting the FLT3 pathway in AML. The experimental models and protocols outlined in this guide serve as a foundation for the preclinical evaluation of novel Flt3 inhibitors. Further in vivo studies would be necessary to validate the anti-leukemic activity of this compound and determine its potential as a clinical candidate.
References
- 1. FLT3-IN-25_TargetMol [targetmol.com]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib targets acute myeloid leukemia driven by mutant FLT3 gene - Xagena [xagena.it]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Flt3-IN-25: A Comparative Analysis Against First-Generation FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-25, with established first-generation FLT3 inhibitors. The content is based on available preclinical data and aims to highlight the potential advantages of this compound in terms of potency, selectivity, and resistance profiles.
Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and contributing to a poor prognosis.[4][5] Consequently, FLT3 has emerged as a key therapeutic target for the development of targeted therapies in AML.
First-Generation FLT3 Inhibitors: A Broad-Spectrum Approach
The first wave of FLT3 inhibitors developed were multi-kinase inhibitors, not specifically designed to target FLT3. This class includes compounds such as midostaurin, sorafenib, sunitinib, and lestaurtinib.[6][7]
Mechanism of Action: These inhibitors are classified as Type I or Type II inhibitors. Type I inhibitors, like midostaurin, bind to the active conformation of the kinase, while Type II inhibitors, such as sorafenib, bind to the inactive conformation.[5][6] A key characteristic of first-generation FLT3 inhibitors is their broad kinase inhibitory profile, affecting other receptor tyrosine kinases like KIT, VEGFR, and PDGFR.[1][7] This lack of specificity can contribute to off-target toxicities.[7]
Limitations: While demonstrating clinical activity, the efficacy of first-generation FLT3 inhibitors can be modest.[7] Their broad target profile can lead to a range of side effects. Furthermore, the development of resistance, often through secondary mutations in the FLT3 kinase domain, remains a significant clinical challenge.
This compound: A Potentially Superior Next-Generation Inhibitor
Information regarding this compound is not publicly available at this time. The following sections are structured as a template for presenting data on this compound once it becomes available. To complete this guide, please insert the relevant experimental data for this compound in the designated tables and sections.
[Insert a general introduction to this compound, including its class, proposed mechanism of action, and the rationale for its development.]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound compared to first-generation FLT3 inhibitors.
| Inhibitor | Type | FLT3-ITD IC50 (nM) | FLT3-TKD IC50 (nM) | c-KIT IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | [Insert Type] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Midostaurin | I | ~10 | ~10 | ~2 | ~100 |
| Sorafenib | II | ~20 | >1000 | ~90 | ~90 |
| Sunitinib | I | ~25 | ~50 | ~2 | ~10 |
| Lestaurtinib | I | 2-3 | [Insert Data] | >500 | >500 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity and can vary depending on the specific assay conditions. Data for first-generation inhibitors are compiled from various preclinical studies.
Signaling Pathway and Experimental Workflow Diagrams
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Workflow for Determining Inhibitor Potency
Caption: Workflow for a cell-based viability assay.
Experimental Protocols
Kinase Inhibition Assay
[This section should detail the specific protocol used to determine the IC50 values presented in the table. It should include information on the source of the recombinant kinases, the composition of the reaction buffer, the concentration of ATP, the substrate used, the method of detection (e.g., ADP-Glo, LanthaScreen), and the data analysis method.]
Example Template:
-
Kinases: Recombinant human FLT3 (wild-type and mutants), c-KIT, and VEGFR2 were purchased from [Supplier].
-
Assay Buffer: [Specify buffer composition, e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35].
-
Procedure: Kinase reactions were performed in 384-well plates. Inhibitors were serially diluted in DMSO and added to the wells. The kinase, substrate ([specify substrate and concentration]), and ATP ([specify concentration, typically at the Km for each kinase]) were added to initiate the reaction. Plates were incubated at [temperature] for [time].
-
Detection: The reaction was stopped, and kinase activity was measured using the [specify detection method] according to the manufacturer's instructions.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cell Viability Assay
[This section should provide a detailed protocol for the cell-based assays used to assess the anti-proliferative effects of the inhibitors. It should include details on the cell lines used (e.g., MV4-11, MOLM-13), cell culture conditions, inhibitor treatment concentrations and duration, the viability reagent used (e.g., CellTiter-Glo, MTS), and the method of data analysis.]
Example Template:
-
Cell Lines: Human AML cell lines harboring FLT3-ITD (e.g., MV4-11) or FLT3-TKD mutations (e.g., MOLM-13) were obtained from [Source].
-
Cell Culture: Cells were maintained in [specify medium] supplemented with [specify supplements] at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure: Cells were seeded in 96-well plates at a density of [specify density] cells/well. The following day, cells were treated with a range of concentrations of this compound or first-generation inhibitors for 72 hours.
-
Viability Measurement: Cell viability was assessed using the [specify assay, e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega)] according to the manufacturer's protocol. Luminescence was measured using a plate reader.
-
Data Analysis: The percentage of cell viability was normalized to vehicle-treated controls. IC50 values were determined by non-linear regression analysis using appropriate software.
Conclusion
This guide provides a framework for comparing the novel FLT3 inhibitor, this compound, with first-generation inhibitors. Based on the provided template, once populated with experimental data, a clear assessment of the potential superiority of this compound can be made. The key determinants of its advantages will likely lie in its improved potency against clinically relevant FLT3 mutations, its higher selectivity leading to a better safety profile, and its ability to overcome known resistance mechanisms that limit the efficacy of first-generation agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of FLT3-mutated AML.
References
- 1. youtube.com [youtube.com]
- 2. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Inhibitors for Treating Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study [mdpi.com]
A Head-to-Head Battle: Flt3-IN-25 Versus Novel FLT3 Degraders in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While traditional small-molecule inhibitors like Flt3-IN-25 have shown promise, a new class of therapeutics—FLT3 degraders—is emerging with the potential to overcome known resistance mechanisms and offer more durable responses. This guide provides an objective comparison of this compound against these novel FLT3 degraders, supported by experimental data and detailed methodologies.
Mutations in the FLT3 receptor are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2] First and second-generation FLT3 inhibitors have been developed to block the kinase activity of the FLT3 receptor.[3][4] However, their efficacy can be limited by the development of resistance.[5] Novel FLT3 degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer an alternative mechanism of action by inducing the targeted degradation of the FLT3 protein, which may address the challenge of inhibitor resistance.[6][7][8]
Performance Data: this compound vs. Novel FLT3 Degraders
The following tables summarize the in vitro performance of this compound and several novel FLT3 degraders in common FLT3-mutated AML cell lines.
Table 1: Performance of this compound (FLT3 Inhibitor)
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound (likely Flt3-IN-3) | FLT3-ITD | MV4-11 | Viability | 62 | [9] |
| This compound (likely Flt3-IN-3) | FLT3-ITD | MOLM-13 | Viability | 23 | [9] |
Table 2: Performance of Novel FLT3 Degraders (PROTACs)
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | DC50 (nM) | Reference |
| A20 | FLT3-ITD | MV4-11 | Viability | - | 7.4 | [7] |
| Z29 | FLT3-ITD | MV4-11 | Viability | - | - | [6] |
| Compound 35 | FLT3-ITD | MV4-11 | Viability | Potent | - | [8] |
| HSW630-1 | FLT3-ITD | MV4-11 | Viability | ~150 | - | [10] |
| CCT137690 | FLT3-ITD | MV4-11 | Viability | 62 | - | [9] |
| Silvestrol | FLT3-ITD | MV4-11 | Viability | 2.7 | - | [11] |
Mechanism of Action: Inhibition vs. Degradation
FLT3 inhibitors and degraders employ fundamentally different strategies to counteract the effects of a mutated FLT3 receptor.
FLT3 Signaling Pathway in AML
The constitutive activation of the FLT3 receptor in AML leads to the activation of several downstream signaling pathways that are critical for leukemic cell growth and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and novel FLT3 degraders on AML cell lines.
-
Cell Plating: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or FLT3 degraders) in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot for FLT3 Degradation
This protocol is used to determine the extent of FLT3 protein degradation induced by novel FLT3 degraders.
-
Sample Preparation: Treat AML cells with increasing concentrations of the FLT3 degrader for a specified time.[14] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for FLT3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software to determine the degradation concentration 50 (DC50).
Conclusion
The emergence of novel FLT3 degraders represents a significant advancement in the targeted therapy of FLT3-mutated AML. While this compound and other small-molecule inhibitors effectively block FLT3 kinase activity, degraders offer a distinct and potentially more robust mechanism of action by eliminating the target protein entirely. This approach may circumvent known resistance mechanisms associated with kinase inhibitors. The preclinical data for several novel FLT3 degraders demonstrate potent anti-leukemic activity, often at low nanomolar concentrations. Further head-to-head studies and clinical trials will be crucial to fully elucidate the therapeutic potential of FLT3 degraders in comparison to established inhibitors.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3-selective PROTAC: Enhanced safety and increased synergy with Venetoclax in FLT3-ITD mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. origene.com [origene.com]
Superiority of Gilteritinib Combination Therapy in FLT3-Mutated Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gilteritinib (a potent FLT3 inhibitor) as a monotherapy versus its use in combination with other agents for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). The findings from preclinical studies underscore the enhanced efficacy of combination strategies in overcoming resistance and improving therapeutic outcomes.
Introduction to FLT3-Mutated AML and Gilteritinib
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene, present in approximately 30% of AML patients, are associated with a poor prognosis.[1] These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival.[2]
Gilteritinib is a second-generation, potent, and selective oral FLT3 tyrosine kinase inhibitor that has demonstrated significant clinical activity against both FLT3-ITD and FLT3-TKD mutations.[1][2][3] While gilteritinib monotherapy has shown efficacy in relapsed or refractory FLT3-mutated AML, the emergence of resistance remains a clinical challenge.[1] Preclinical evidence strongly suggests that combining gilteritinib with other anti-leukemic agents can lead to synergistic effects, resulting in deeper and more durable responses.
FLT3 Signaling Pathway
The FLT3 receptor is a member of the class III receptor tyrosine kinase family. In its mutated, constitutively active state, it perpetually activates downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Gilteritinib exerts its effect by inhibiting the kinase activity of the mutated FLT3 receptor.
Quantitative Data Summary: Monotherapy vs. Combination Therapy
The following tables summarize preclinical data comparing the efficacy of gilteritinib monotherapy with combination therapies in FLT3-ITD positive AML cell lines and xenograft models.
In Vitro Apoptosis Induction in MOLM-13 Cells
| Treatment | Concentration | Mean % of Apoptotic Cells (Annexin V-Positive) |
| Gilteritinib Monotherapy | 30 nM | 32.0% |
| 100 nM | 52.4% | |
| Idarubicin (IDR) Monotherapy | 3 nM | 36.6% |
| Cytarabine (AraC) Monotherapy | 100 nM | 21.9% |
| Azacitidine (Aza) Monotherapy | 1000 nM | 21.9% |
| Gilteritinib + IDR | 30 nM + 3 nM | 91.4% |
| Gilteritinib + AraC | 30 nM + 100 nM | 65.1% |
| Gilteritinib + Aza | 30 nM + 1000 nM | 73.5% |
Data from Ueno et al., Oncotarget, 2019.
In Vivo Tumor Growth Inhibition in MV4-11 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Tumor Regression | Complete Regression |
| Gilteritinib Monotherapy | 3 mg/kg/day | 78% | - | 0/8 mice |
| Cytarabine + Daunorubicin | 50 mg/kg/day + 2 mg/kg/day | 56% | - | 0/8 mice |
| Gilteritinib + Cytarabine + Daunorubicin | As above | 100% | 80% | 6/8 mice |
Data from Ueno et al., Oncotarget, 2019.
Synergistic Mechanism of Gilteritinib and Venetoclax
The combination of gilteritinib with the BCL-2 inhibitor venetoclax has shown remarkable synergy. Gilteritinib inhibits the FLT3-driven pro-survival signals, while venetoclax directly promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. This dual mechanism targets two key survival pathways in AML cells.
Experimental Protocols
In Vitro Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with gilteritinib alone or in combination with other agents.
Cell Lines: MOLM-13 (human FLT3-ITD positive AML cell line).
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Gilteritinib, Idarubicin, Cytarabine, Azacitidine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat the cells with the indicated concentrations of gilteritinib, chemotherapy agents, or their combinations for 48 hours. Include a vehicle control (DMSO).
-
Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of gilteritinib monotherapy and combination therapy in a mouse model of AML.
Animal Model: Female athymic nude mice (6-8 weeks old).
Cell Line: MV4-11 (human FLT3-ITD positive AML cell line).
Materials:
-
MV4-11 cells
-
Matrigel
-
Gilteritinib, Cytarabine, Daunorubicin
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups.
-
Treatment Administration:
-
Gilteritinib: Administer orally once daily.
-
Cytarabine: Administer intraperitoneally once daily for 5 consecutive days.
-
Daunorubicin: Administer intravenously on days 0, 1, and 2.
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size.
Conclusion
The preclinical data presented in this guide strongly support the superiority of gilteritinib combination therapies over monotherapy for the treatment of FLT3-mutated AML. The synergistic effects observed, particularly with standard chemotherapy and the BCL-2 inhibitor venetoclax, highlight promising strategies to enhance anti-leukemic activity and potentially overcome mechanisms of resistance. These findings provide a solid rationale for the ongoing and future clinical investigation of these combination regimens in patients with FLT3-mutated AML.
References
Comparative Proteomics of Cells Treated with FLT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic effects of various FMS-like tyrosine kinase 3 (FLT3) inhibitors on cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic agents.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] Consequently, FLT3 has emerged as a key therapeutic target, leading to the development of numerous small molecule inhibitors.[4]
This guide focuses on the comparative proteomic analysis of cells treated with various FLT3 inhibitors. While direct comparative proteomic data for a specific compound named "Flt3-IN-25" is not publicly available, this guide will focus on well-characterized first and second-generation FLT3 inhibitors, providing a framework for evaluating any novel inhibitor. The inhibitors discussed include:
-
First-Generation (Multi-kinase inhibitors): Midostaurin, Sorafenib[5]
-
Second-Generation (More selective FLT3 inhibitors): Gilteritinib, Quizartinib, Crenolanib[3]
Understanding the distinct effects of these inhibitors on the cellular proteome is essential for elucidating their mechanisms of action, identifying biomarkers of response and resistance, and developing more effective combination therapies.
Data Presentation: Quantitative Proteomic Changes
The following tables summarize the typical quantitative changes observed in the proteome and phosphoproteome of FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-14) following treatment with different classes of FLT3 inhibitors. These changes are often identified through techniques like mass spectrometry-based quantitative proteomics.
Table 1: Comparative Effects of FLT3 Inhibitors on Key Signaling Pathways
| Pathway/Protein Class | First-Generation Inhibitors (e.g., Midostaurin, Sorafenib) | Second-Generation Inhibitors (e.g., Gilteritinib, Quizartinib) | Expected Effects of a Novel Potent FLT3 Inhibitor (e.g., this compound) |
| FLT3 Signaling | Strong downregulation of p-FLT3, p-STAT5, p-ERK, p-AKT | Potent and specific downregulation of p-FLT3, p-STAT5, p-ERK, p-AKT | Very high potency and selectivity in downregulating FLT3 pathway components |
| Off-Target Kinases | Inhibition of other kinases (e.g., c-KIT, PDGFR, VEGFR, RAF) leading to broader proteomic changes | Minimal off-target effects, leading to a more focused impact on the proteome | Highly specific with minimal off-target kinase inhibition |
| Apoptosis Regulators | Upregulation of pro-apoptotic proteins (e.g., BIM, cleaved PARP) and downregulation of anti-apoptotic proteins (e.g., MCL-1) | Strong induction of pro-apoptotic markers | Potent induction of apoptosis through targeted FLT3 inhibition |
| Cell Cycle Regulators | Upregulation of cell cycle inhibitors (e.g., p27) | Induction of G1 cell cycle arrest | Strong and specific cell cycle arrest |
| Autophagy Markers | Induction of autophagy-related proteins (e.g., LC3-II) as a potential resistance mechanism[6][7] | Induction of autophagy observed, representing a common adaptive response to FLT3 inhibition[6][7] | Potential for autophagy induction, requiring investigation as a resistance mechanism |
Table 2: Example of Quantified Protein Changes from a Translatome Proteomics Study [8]
| Protein | Function | Fold Change (Quizartinib vs. DMSO) | Fold Change (Crenolanib vs. DMSO) | Fold Change (Gilteritinib vs. DMSO) |
| FLT3 | Receptor Tyrosine Kinase | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| STAT5 | Signal Transducer | ↓↓ | ↓↓ | ↓↓ |
| MAPK1/3 (ERK2/1) | Proliferation, Differentiation | ↓↓ | ↓↓ | ↓↓ |
| AKT1 | Survival, Proliferation | ↓↓ | ↓↓ | ↓↓ |
| GAB2 | Scaffolding Protein | ↑ | ↑ | ↑ |
| ATG5 | Autophagy | ↑↑ | ↑↑ | ↑↑ |
| SQSTM1/p62 | Autophagy Receptor | ↑ | ↑ | ↑ |
(Note: The fold changes are illustrative based on published findings and may vary depending on the specific experimental conditions. "↓" indicates downregulation, and "↑" indicates upregulation.)
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical FLT3 signaling pathway and the points of intervention by FLT3 inhibitors.
Caption: FLT3 signaling pathway and inhibitor action.
Experimental Workflow Diagram
This diagram outlines a typical workflow for a comparative proteomics experiment.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Flt3-IN-25: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Hazard Profile and Safety Precautions
Based on the SDS for the related compound Flt3-IN-5e, Flt3-IN-25 should be handled as a hazardous substance with the following potential classifications:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
Given these hazards, it is imperative to avoid ingestion, skin contact, and inhalation of this compound. Standard personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, should be worn at all times when handling the compound.[2] All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[2]
Quantitative Data Summary
The following table summarizes the key hazard information for the related compound, Flt3-IN-5e, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Step-by-Step Disposal Protocol
The proper disposal of this compound, and any materials contaminated with it, must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Avoid disposing of any this compound solutions down the drain, as it is very toxic to aquatic life.[2]
2. Labeling of Hazardous Waste:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name ("this compound"), the concentration (if in solution), and a clear indication of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
- Include the date of waste accumulation.
3. Storage of Hazardous Waste:
- Store the hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
- The storage area should be cool, well-ventilated, and have secondary containment to prevent the spread of any potential spills.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management contractor.
- Never attempt to dispose of this compound in the regular trash or via standard laboratory drains. The precautionary statement P501 explicitly directs the disposal of contents and container to an approved waste disposal plant.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and minimizing their environmental impact. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
